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  • Product: 4-Methoxybenzaldehyde oxime
  • CAS: 3235-04-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzaldehyde Oxime from p-Anisaldehyde

This guide provides a comprehensive examination of the chemical synthesis, purification, and characterization of 4-Methoxybenzaldehyde Oxime from its precursor, p-Anisaldehyde. It is intended to serve as a technical reso...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the chemical synthesis, purification, and characterization of 4-Methoxybenzaldehyde Oxime from its precursor, p-Anisaldehyde. It is intended to serve as a technical resource for researchers, scientists, and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound with significant applications across various scientific disciplines.[1] Its molecular structure, featuring a methoxy group, enhances its reactivity and solubility, making it a valuable intermediate in the synthesis of more complex molecules.[1] This compound serves as a crucial building block in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] In the realm of medicinal chemistry, oxime derivatives are explored for their potential biological activities.[1][2] Furthermore, it finds utility in analytical chemistry as a reagent for the detection and quantification of carbonyl compounds.[1] The synthesis of oximes is a fundamental reaction in organic chemistry, often used for the protection, purification, and characterization of carbonyl compounds.[3][4]

The Chemistry of Oxime Formation: A Mechanistic Overview

The synthesis of 4-Methoxybenzaldehyde oxime from p-anisaldehyde and hydroxylamine is a classic condensation reaction.[5] The core transformation involves the reaction of the aldehyde's carbonyl group with hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl), to form an oxime.

The mechanism proceeds in two key stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of p-anisaldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable oxime product, which contains a C=N double bond.[5]

The rate of this reaction is highly dependent on the pH of the reaction medium.[5] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, excessively low pH can be detrimental as it will protonate the hydroxylamine, rendering it non-nucleophilic. Therefore, maintaining an optimal pH is crucial for efficient oxime formation.[5] Often, a weak base like pyridine or sodium carbonate is added to neutralize the HCl released from hydroxylamine hydrochloride, thereby controlling the pH.[5][6]

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

This section details a robust and validated protocol for the synthesis of 4-Methoxybenzaldehyde oxime.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
p-AnisaldehydeC₈H₈O₂136.151.0 mmolAlso known as 4-methoxybenzaldehyde.[7][8]
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.2 mmolCorrosive and toxic; handle with care.[9][10][11]
PyridineC₅H₅N79.102.0 mmolActs as a base to neutralize HCl.
EthanolC₂H₅OH46.0710 mLSolvent for the reaction.
Deionized WaterH₂O18.02As neededFor workup and washing.
1 M Hydrochloric AcidHCl36.46~30 mLFor workup to remove pyridine.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic layer.
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve p-anisaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[5]

  • Base Addition: To this solution, add pyridine (2.0 mmol).[5]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-4 hours.[5]

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.[5]

  • Workup and Extraction: To the residue, add ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove any residual pyridine, followed by a wash with deionized water (20 mL).[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[5]

  • Product Isolation: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude 4-Methoxybenzaldehyde oxime.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve p-Anisaldehyde & Hydroxylamine HCl in Ethanol prep2 Add Pyridine prep1->prep2 reaction1 Reflux for 1-4 hours prep2->reaction1 reaction2 Monitor by TLC reaction1->reaction2 workup1 Cool & Remove Ethanol reaction2->workup1 workup2 Add Ethyl Acetate & Water workup1->workup2 workup3 Wash with 1M HCl & Water workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate to yield crude product workup4->workup5

Caption: Workflow for the synthesis of 4-Methoxybenzaldehyde oxime.

Purification and Characterization

The crude product obtained from the synthesis may contain unreacted starting materials or byproducts. Therefore, purification is a critical step to obtain a high-purity compound.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[12] The principle behind this method is the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[12] For 4-Methoxybenzaldehyde oxime, ethanol or a mixture of ethanol and water is often a suitable solvent system.

Recrystallization Protocol:

  • Dissolve the crude oxime in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization of 4-Methoxybenzaldehyde Oxime

The identity and purity of the synthesized 4-Methoxybenzaldehyde oxime can be confirmed using various analytical techniques.

  • Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. The melting point of 4-Methoxybenzaldehyde oxime is typically reported in the literature and can be used as an indicator of purity.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: The IR spectrum of the oxime will show characteristic absorption bands. Key expected peaks include a broad O-H stretch (around 3300-3400 cm⁻¹), a C=N stretch (around 1600-1650 cm⁻¹), and C-O stretches corresponding to the methoxy group.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The proton NMR spectrum provides detailed information about the structure. The proton of the hydroxyl group (-OH) typically appears as a broad singlet that is exchangeable with D₂O.[5] The proton on the imine carbon (R-CH=NOH) will also have a characteristic chemical shift.[5] The aromatic protons and the methoxy group protons will appear in their expected regions. For (E)-4-methoxybenzaldehyde oxime, the ¹H NMR spectrum in CDCl₃ shows a singlet for the imine proton at δ = 8.11 ppm, a doublet for the aromatic protons adjacent to the C=N group at δ = 7.52 ppm, a doublet for the aromatic protons adjacent to the methoxy group at δ = 6.91 ppm, and a singlet for the methoxy protons at δ = 3.84 ppm.[13]

      • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the imine carbon, the aromatic carbons, and the methoxy carbon.[13][14]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Hydroxylamine Hydrochloride: This reagent is corrosive, toxic if swallowed, and can cause skin and eye irritation.[9][10] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust.[9] In case of skin contact, wash immediately with plenty of water.[10]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood is mandatory.

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[9] All organic solvents are flammable and should be handled away from open flames or sparks.

Conclusion

The synthesis of 4-Methoxybenzaldehyde oxime from p-anisaldehyde is a well-established and reliable procedure in organic chemistry. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can consistently produce this valuable compound in high yield and purity. The characterization techniques described provide a robust framework for verifying the identity and quality of the final product, ensuring its suitability for downstream applications in research and development.

References

  • International Programme on Chemical Safety. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS. [Link]

  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 14. [Link]

  • Sharghi, H., & Hosseini, M. (2002). An Efficient Procedure for Synthesis of Oximes by Grinding. Iranian Journal of Chemistry and Chemical Engineering, 21(1), 96-98. [Link]

  • Ghozlojeh, N. P., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1775-1779. [Link]

  • LookChem. (n.d.). 4-Methoxybenzaldehyde oxime. [Link]

  • Li, J. T., et al. (2004). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. E-Journal of Chemistry, 1(2), 74-77. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime. [Link]

  • GNEE. (2024). What Is 4-Methoxybenzaldehyde Used For? [Link]

  • Çetinkaya, S., & Gökçe, C. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisaldehyde, O-methyloxime. PubChem Compound Database. [Link]

  • Sharma, P., et al. (2013). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. International Journal of Pharmaceutical Sciences and Research, 4(1), 273-278. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxybenzaldehyde. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • Chegg.com. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Sciencemadness Discussion Board. (2019). Addition of hydroxylamine across double bonds. [Link]

  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. [Link]

  • De Gruyter. (2019). Crystal structure of 4-isobutoxybenzaldehyde oxime, C11H15NO2. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxybenzaldehyde Oxime

Abstract The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Methoxybenzaldehyde oxime, a common synthetic intermediate. We move beyond a simple recitation of data to explain the causal reasoning behind the selection of analytical techniques and the interpretation of their results. This document details the synthesis, purification, and multi-technique spectroscopic analysis required for complete characterization, with a particular focus on resolving the E/Z isomerism inherent to oximes. The protocols and data interpretation strategies outlined herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in small molecule characterization.

Introduction: The Need for Rigorous Characterization

4-Methoxybenzaldehyde oxime, also known as anisaldehyde oxime, is a versatile building block in organic synthesis, finding application in the development of agrochemicals, pharmaceuticals, and other fine chemicals. Its synthesis from 4-methoxybenzaldehyde is a straightforward condensation reaction. However, the resulting C=N double bond introduces the possibility of geometric isomerism (E/Z), which can significantly impact the molecule's reactivity, biological activity, and physical properties. Therefore, a cursory analysis is insufficient; a rigorous, multi-faceted approach is required to confirm not only the covalent structure but also the stereochemical configuration of the predominant isomer.

This guide presents a holistic workflow, beginning with a validated synthesis protocol and culminating in the integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and high-resolution Nuclear Magnetic Resonance (NMR) Spectroscopy to build an unassailable structural proof.

Synthesis and Purification: Establishing a High-Quality Analyte

The quality of any analytical data is fundamentally dependent on the purity of the sample. The chosen synthetic route is the classic reaction of an aldehyde with hydroxylamine hydrochloride, which proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the oxime.

Reaction Mechanism Rationale

The reaction is typically performed under mildly basic conditions. A base, such as sodium hydroxide or sodium acetate, is required to deprotonate the hydroxylamine hydrochloride (in situ), liberating the free hydroxylamine (NH₂OH) nucleophile. This free amine then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting tetrahedral intermediate, a hemiaminal, readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

Caption: Fig. 1: Oxime Formation Mechanism

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures.[1][2]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (5.00 g, 36.7 mmol, 1.0 eq) in 50 mL of ethanol.

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) (2.81 g, 40.4 mmol, 1.1 eq).

  • Basification: Slowly add an aqueous solution of sodium hydroxide (1.62 g, 40.4 mmol, 1.1 eq in 10 mL of water) to the stirring mixture. The base neutralizes the HCl, liberating the free hydroxylamine.

  • Reaction: Heat the mixture to a gentle reflux (~80 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) [Mobile Phase: Hexane/Ethyl Acetate 7:3]. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde.

  • Work-up: After cooling to room temperature, reduce the ethanol volume by approximately half using a rotary evaporator. Add 50 mL of cold deionized water to the flask to precipitate the crude product.

  • Purification: Collect the white precipitate by vacuum filtration through a Büchner funnel. Wash the solid with two portions of cold water (2x20 mL). Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Methoxybenzaldehyde oxime as a white crystalline solid.

  • Drying & Characterization: Dry the purified crystals under vacuum. Determine the melting point and yield. The expected melting point is around 131-133 °C.

A Multi-Technique Approach to Structure Elucidation

A single analytical technique is rarely sufficient for complete structural proof. A synergistic approach, where each method provides a unique piece of the puzzle, is the gold standard. The logical workflow involves first confirming the molecular mass and formula, then identifying functional groups, and finally mapping the precise connectivity and stereochemistry of the atoms.

Workflow Fig. 2: Structure Elucidation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Synthesis Synthesis Purification Purification & Isolation Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Determine Molar Mass IR Infrared (IR) Spectroscopy Purification->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Map C-H Framework Integration Integrate All Data MS->Integration IR->Integration NMR->Integration Structure Final Structure Confirmed (Including E/Z Isomer) Integration->Structure

Caption: Fig. 2: Structure Elucidation Workflow

Mass Spectrometry (MS): The Molecular Formula

Objective: To confirm the molecular weight and elemental composition.

Methodology: The purified oxime is analyzed by high-resolution mass spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source.

Expected Results: The chemical formula for 4-Methoxybenzaldehyde oxime is C₈H₉NO₂. The expected monoisotopic mass is 151.0633 g/mol .[3] HRMS analysis should yield a molecular ion peak [M+H]⁺ at m/z 152.0706 or [M+Na]⁺ at m/z 174.0525, with the measured mass agreeing with the theoretical mass to within 5 ppm. This result provides strong evidence for the elemental formula, ruling out alternative structures with the same nominal mass.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule and confirm the conversion of the aldehyde starting material.

Methodology: A small amount of the dry, purified solid is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Interpretation: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. The most critical transformations to observe are the disappearance of the strong aldehyde C=O stretch and the appearance of new bands corresponding to the oxime group.

Wavenumber (cm⁻¹)AssignmentSignificance
~3350 (broad)O-H stretchConfirms the presence of the oxime hydroxyl group.[4]
~1606C=N stretchConfirms the formation of the imine-like oxime bond.[4]
~1700C=O stretchABSENCE of a strong peak here confirms complete conversion of the starting aldehyde.[5][6]
~1250C-O stretchCharacteristic of the aryl-ether methoxy group.[4][5]
~956N-O stretchA key indicator of the oxime functionality.[4]
Table 1: Key IR Absorptions for 4-Methoxybenzaldehyde Oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for this analysis as it provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.[7] Analysis is performed by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or DMSO-d₆.

3.3.1. ¹H NMR Spectroscopy: Probing the Proton Environment and Isomerism

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Crucially, it allows for the differentiation and quantification of E/Z isomers, as the spatial arrangement around the C=N bond significantly affects the chemical shift of nearby protons.[7][8]

Caption: Fig. 3: E/Z Isomers of the Oxime

Expected Spectrum & Interpretation: Literature data indicates that the E-isomer is typically the major product.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.11Singlet (s)1HH-C=NThis imine proton is deshielded. Its chemical shift is highly sensitive to the E/Z geometry. The disappearance of the starting aldehyde proton (~9.9 ppm) confirms reaction completion.[4][9]
~7.52Doublet (d)2HAr-H (ortho to C=N)These aromatic protons are deshielded by the C=N group. They appear as a doublet due to coupling with the meta protons.
~6.91Doublet (d)2HAr-H (meta to C=N)These aromatic protons are shielded by the electron-donating -OCH₃ group and appear upfield.
~3.84Singlet (s)3H-OCH₃The three equivalent methyl protons appear as a sharp singlet.
Broad Singlet1H-N-OHThe oxime hydroxyl proton is often broad and may exchange with trace water in the solvent. Its position can be variable.
Table 2: ¹H NMR Data (CDCl₃, 300 MHz) for the major (E) isomer of 4-Methoxybenzaldehyde Oxime.[4]

If a mixture of isomers is present, a second, smaller set of peaks will be visible, most notably a second singlet for the H-C=N proton at a slightly different chemical shift.[10]

3.3.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~161Ar-C (para, with -OCH₃)The carbon attached to the oxygen is significantly deshielded.
~150C=NThe imine carbon is characteristically found in this downfield region.[4]
~129Ar-C (ortho)Aromatic carbons adjacent to the C=N group.
~125Ar-C (ipso)The quaternary carbon attached to the C=N group.
~114Ar-C (meta)Aromatic carbons shielded by the -OCH₃ group.[4]
~55-OCH₃The methyl carbon of the methoxy group.[4]
Table 3: ¹³C NMR Data (CDCl₃, 75 MHz) for 4-Methoxybenzaldehyde Oxime.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 4-Methoxybenzaldehyde oxime is achieved through a logical and self-validating sequence of analytical experiments. Mass spectrometry provides an unambiguous molecular formula. Infrared spectroscopy confirms the successful chemical transformation by tracking the disappearance of the reactant's key functional group (C=O) and the appearance of the product's characteristic groups (O-H, C=N, N-O). Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the atomic framework, confirming the precise connectivity and, most importantly, allowing for the assignment of the predominant E/Z stereoisomer. The congruence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment. This comprehensive approach exemplifies the standard of rigor required in modern chemical science.

References

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). Royal Society of Chemistry.
  • The Effect of Neutral Oximes on the Reactivation of Human Acetylcholinesterase Inhibited with Paraoxon.
  • Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
  • Figure S15. 13 C NMR (75 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime...
  • Electronic Supplementary Inform
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
  • Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretast
  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • 4-Methoxybenzaldehyde Oxime. PubChem.
  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC - NIH.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC - NIH.
  • Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. (2022). Chegg.com.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Benzaldehyde, 4-methoxy-. NIST WebBook.

Sources

Foundational

Physical and chemical properties of 4-Methoxybenzaldehyde oxime

An In-Depth Technical Guide to 4-Methoxybenzaldehyde Oxime Introduction 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It serv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxybenzaldehyde Oxime

Introduction

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and fine chemical industries.[4] The presence of a methoxy group on the benzene ring and the oxime functionality imparts unique reactivity and solubility, making it a valuable building block for drug development and material science.[4] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, tailored for researchers and drug development professionals.

Molecular and Physicochemical Properties

4-Methoxybenzaldehyde oxime is a white crystalline powder at room temperature.[4] The molecule exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.[5]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource(s)
IUPAC Name (NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine[2]
Synonyms p-Anisaldehyde oxime, Anisaldoxime[1][2][6]
CAS Number 3717-21-3 ((E)-isomer), 3717-22-4 ((Z)-isomer), 3235-04-9 (unspecified)[1][4][6]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][3]
Canonical SMILES COC1=CC=C(C=C1)C=NO[1]
InChIKey FXOSHPAYNZBSFO-RMKNXTFCSA-N ((E)-isomer)[7]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White powder[4]
Melting Point ~60 °C[8]
Boiling Point 247.4 - 250 °C at 760 mmHg[1][8]
Density 1.07 g/cm³[1]
Flash Point 103.4 °C[1]
XLogP3 2.0[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis and Purification

The most common and straightforward synthesis of 4-methoxybenzaldehyde oxime involves the condensation reaction between 4-methoxybenzaldehyde and hydroxylamine. The reaction is typically catalyzed by a weak base.

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is adapted from established oximation procedures.[3][9][10]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 5 mL per mmol of aldehyde).[10]

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq).[10]

  • Base Addition: Slowly add an aqueous solution of a weak base, such as sodium acetate (2.0 eq) or sodium hydroxide (1.2 eq), to the mixture.[10][11] The base deprotonates the hydroxylamine hydrochloride in situ to generate free hydroxylamine, the active nucleophile.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-3 hours).[10]

  • Workup: Cool the reaction mixture to room temperature. Reduce the ethanol volume under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold deionized water to the concentrated mixture to precipitate the crude 4-methoxybenzaldehyde oxime.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual salts.[10] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure oxime.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification reagents 1. Dissolve 4-Methoxybenzaldehyde in Ethanol add_nh2oh 2. Add Hydroxylamine Hydrochloride reagents->add_nh2oh add_base 3. Add Aqueous Base (e.g., NaOH) add_nh2oh->add_base reflux 4. Heat to Reflux (Monitor by TLC) add_base->reflux concentrate 5. Cool & Concentrate (Rotary Evaporator) reflux->concentrate precipitate 6. Precipitate with cold H₂O concentrate->precipitate filter 7. Vacuum Filtration precipitate->filter recrystallize 8. Recrystallization (Ethanol/Water) filter->recrystallize final_product Pure 4-Methoxybenzaldehyde Oxime recrystallize->final_product

Caption: Step-by-step workflow for the synthesis of 4-methoxybenzaldehyde oxime.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-methoxybenzaldehyde oxime is dominated by the oxime functional group, with the electron-donating methoxy group influencing the reactivity of the aromatic ring.

  • Reduction: The oxime group can be readily reduced to the corresponding primary amine (4-methoxybenzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Oxidation: Oxidation of the oxime can lead to the formation of the corresponding nitro compound, although this is less common.

  • Beckmann Rearrangement: This is a classic and synthetically important acid-catalyzed rearrangement of oximes to amides.[8][12][13] For an aldoxime like 4-methoxybenzaldehyde oxime, the rearrangement typically yields a primary amide after hydrolysis of the intermediate nitrilium ion. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[12][13]

Core Reactivity Pathways Diagram

Reactivity_Pathways start 4-Methoxybenzaldehyde Oxime amine 4-Methoxybenzylamine (Primary Amine) start->amine Reduction (e.g., LiAlH₄, H₂/Pd) amide 4-Methoxybenzamide (Primary Amide) start->amide Beckmann Rearrangement (Acid Catalyst, H₂O) nitrile 4-Methoxybenzonitrile amide->nitrile Dehydration

Caption: Key chemical transformations of 4-methoxybenzaldehyde oxime.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 4-methoxybenzaldehyde oxime are achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for (E)-4-Methoxybenzaldehyde Oxime

TechniqueFeatureTypical Value / ObservationSource(s)
¹H NMR O-H proton (oxime)Singlet, δ ≈ 8.75 ppm (in CDCl₃)[2]
C-H proton (imine)Singlet, δ ≈ 8.11 ppm (in CDCl₃)[2]
Aromatic protonsTwo doublets, δ ≈ 7.52 and 6.91 ppm (J ≈ 8.7 Hz)[2]
Methoxy protons (-OCH₃)Singlet, δ ≈ 3.84 ppm[2]
¹³C NMR C=N carbon (imine)δ ≈ 150 ppm (in CDCl₃)[2]
Aromatic carbonsδ ≈ 114, 129 ppm[2]
Methoxy carbon (-OCH₃)δ ≈ 55 ppm[2]
IR Spectroscopy O-H stretch (oxime)Broad, ~3350 cm⁻¹[2]
C=N stretch (imine)~1606 cm⁻¹[2]
C-O stretch (ether)~1253 cm⁻¹[2]
Mass Spectrometry Molecular Ion (M⁺)m/z = 151[14]
Protocol: Sample Preparation for HPLC-MS Analysis
  • Standard Preparation: Accurately weigh ~1 mg of 4-methoxybenzaldehyde oxime and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with the mobile phase (e.g., acetonitrile/water mixture) to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase to an estimated concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove particulates before injection into the HPLC system.

  • Analysis: Inject the samples and standards onto a suitable C18 reverse-phase column. Use a gradient elution profile with water and acetonitrile (both typically containing 0.1% formic acid for better ionization). Monitor the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode, targeting the [M+H]⁺ ion at m/z 152.

Applications in Research and Development

The utility of 4-methoxybenzaldehyde oxime is well-established in several scientific domains.

  • Pharmaceutical Synthesis: It is a key precursor for synthesizing molecules with potential biological activity.[4] The oxime functional group can be transformed into amines or amides, which are prevalent in pharmacologically active compounds.[10]

  • Agrochemical Development: The compound is used in the development of novel herbicides and pesticides.[4]

  • Analytical Chemistry: It serves as a reagent for the detection and quantification of carbonyl compounds in various samples, which is crucial for industrial quality control.[4]

Safety and Handling

4-Methoxybenzaldehyde oxime is a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard Classification

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2][14]
Acute Toxicity, DermalH312Harmful in contact with skin[2][14]
Skin Corrosion/IrritationH315Causes skin irritation[2][14]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][14]
Acute Toxicity, InhalationH332Harmful if inhaled[2][14]
Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for chemical waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.

References

  • LookChem. (n.d.). 4-Methoxybenzaldehyde oxime.
  • Supporting Information for Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. (n.d.). Royal Society of Chemistry.
  • Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols. (2012). The Royal Society of Chemistry.
  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime.
  • Oriental Journal of Chemistry. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook.
  • Supporting Information for Oxime Metathesis. (n.d.). Royal Society of Chemistry.
  • BenchChem. (2025).
  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Alfa Chemistry. (n.d.). Beckmann Rearrangement.
  • ECHEMI. (n.d.). 3235-04-9, 4-Methoxybenzaldehyde oxime Formula.
  • ResearchGate. (n.d.). Figure S15. 13 C NMR (75 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • Guidechem. (n.d.). 4-METHOXY-BENZALDEHYDE OXIME 3717-22-4 wiki.
  • PubChem. (n.d.). 4-Methoxybenzaldoxime.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Denmark Group. (2013). The Beckmann Rearrangement.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde oxime.
  • Supporting Information for an undisclosed article. (n.d.). The Royal Society of Chemistry.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook.

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxybenzaldehyde Oxime: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Methoxybenzaldehyde Oxime (p-Anisaldehyde Oxime), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxybenzaldehyde Oxime (p-Anisaldehyde Oxime), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core properties, synthesis protocols, analytical characterization, and key applications, with a focus on the causal reasoning behind its synthetic utility.

Core Properties and Molecular Structure

4-Methoxybenzaldehyde oxime is an organic compound derived from the condensation of 4-methoxybenzaldehyde and hydroxylamine. The presence of the methoxy group on the benzene ring and the oxime functionality are central to its chemical reactivity and utility as a synthetic building block.

The molecule exists as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond, though the (E)-isomer is generally more stable.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [2][3]
Monoisotopic Mass 151.063328530 Da[2]
CAS Number 3235-04-9 (for mixture/unspecified)[1][2]
3717-22-4 ((Z)-isomer)[3]
3717-21-3 ((E)-isomer)[2]
Appearance White powder/crystalline solid[3]
Synonyms p-Anisaldehyde oxime, p-Methoxybenzaldehyde oxime, Anisaldoxime[1][2]

Synthesis of 4-Methoxybenzaldehyde Oxime

The standard synthesis of 4-methoxybenzaldehyde oxime is a classic oximation reaction, involving the condensation of 4-methoxybenzaldehyde with hydroxylamine. The most common laboratory precursor for hydroxylamine is its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free nucleophile.

Experimental Protocol: Base-Catalyzed Oximation

This protocol is adapted from standard procedures for the synthesis of benzaldehyde oximes.[4]

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approximately 5-10 mL per mmol of the aldehyde).

  • Addition of Hydroxylamine: To this stirring solution, add hydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture. The base is crucial as it deprotonates the hydroxylammonium ion (NH₃OH⁺Cl⁻) to generate free hydroxylamine (NH₂OH), which is the active nucleophile.

  • Reaction: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed (usually 1-3 hours).

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator. c. Add cold deionized water to the concentrated mixture to precipitate the crude oxime product. d. Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-methoxybenzaldehyde oxime. Dry under vacuum.

Causality and Experimental Rationale
  • Nucleophilic Attack: The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of free hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

  • Role of Base: Hydroxylamine is used as its hydrochloride salt for stability. A base (like NaOH or pyridine) is required to neutralize the HCl and generate the free, more nucleophilic hydroxylamine in situ.[5]

  • pH Control: The reaction rate is pH-dependent. The medium must be slightly acidic to basic to have a sufficient concentration of free hydroxylamine without fully protonating the aldehyde's carbonyl group, which would inhibit the initial nucleophilic attack.[5]

  • Dehydration: The initial addition product, a carbinolamine intermediate, is unstable and readily undergoes acid- or base-catalyzed dehydration to form the stable C=N double bond of the oxime.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction Step cluster_workup Workup & Purification Aldehyde 4-Methoxybenzaldehyde in Ethanol Mix Combine reactants in flask Aldehyde->Mix Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Hydroxylamine->Mix Base Sodium Hydroxide (NaOH) Solution Base->Mix Slow Addition Reflux Heat to Reflux (70-80°C, 1-3h) Mix->Reflux Stirring Cool Cool to RT Reflux->Cool TLC Monitoring Evaporate Reduce Ethanol Volume Cool->Evaporate Precipitate Precipitate with Cold Water Evaporate->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize & Dry Filter->Recrystallize Product Pure 4-Methoxybenzaldehyde Oxime Recrystallize->Product

Caption: Workflow for the synthesis of 4-Methoxybenzaldehyde Oxime.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule. Expected signals (in CDCl₃ or DMSO-d₆) include:

    • A singlet for the methoxy (-OCH₃) protons, typically around 3.8 ppm.

    • Two doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern (an AA'BB' system), usually between 6.8 and 7.6 ppm.

    • A singlet for the imine proton (-CH=N), often downfield around 8.1 ppm.

    • A broad singlet for the oxime hydroxyl proton (-OH), which can vary in chemical shift and may exchange with D₂O.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the methoxy carbon, the four unique aromatic carbons, the imine carbon, and the ipso-carbons.[7]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 151).

Chemical Reactivity & Synthetic Utility

The utility of 4-methoxybenzaldehyde oxime stems from the reactivity of the oxime group, which can be transformed into other valuable functional groups.

The Beckmann Rearrangement

The most significant reaction of aldoximes and ketoximes is the Beckmann rearrangement.[8][9] For an aldoxime like 4-methoxybenzaldehyde oxime, this acid-catalyzed reaction typically yields a primary amide or, more commonly, dehydrates to a nitrile. However, the classical Beckmann rearrangement transforms a ketoxime into a secondary amide.[8] The reaction on an aldoxime is a pathway to N-substituted formamides or, with fragmentation, nitriles.

Mechanism (Acid-Catalyzed):

  • Activation: The hydroxyl group of the oxime is protonated by a strong acid (e.g., H₂SO₄, PCl₅) to form a good leaving group (e.g., -OH₂⁺).[10]

  • Rearrangement & Water Loss: A concerted migration of the group anti-periplanar to the leaving group occurs. For an aldoxime, this is the hydrogen atom. This migration to the electron-deficient nitrogen atom occurs simultaneously with the departure of the leaving group (water).[10][11]

  • Intermediate Formation: This step forms a nitrilium ion intermediate.

  • Hydrolysis/Deprotonation:

    • Amide Formation: The nitrilium ion is attacked by water, and after tautomerization, an N-substituted amide is formed.

    • Nitrile Formation: More commonly for aldoximes, the intermediate is deprotonated to yield the corresponding nitrile (4-methoxybenzonitrile).[2]

Beckmann Start 4-Methoxybenzaldehyde Oxime Protonated Protonated Oxime (Activated) Start->Protonated + H⁺ Nitrilium Nitrilium Ion Intermediate Protonated->Nitrilium Rearrangement & -H₂O Nitrile 4-Methoxybenzonitrile (Product) Nitrilium->Nitrile - H⁺

Caption: Simplified mechanism of nitrile formation via Beckmann rearrangement.

This reactivity makes 4-methoxybenzaldehyde oxime a valuable precursor for synthesizing 4-methoxybenzonitrile and 4-methoxybenzamide, which are themselves important intermediates in pharmaceuticals and agrochemicals.[3]

Applications in Drug Development & Research

4-Methoxybenzaldehyde oxime and its parent aldehyde are versatile starting materials in medicinal chemistry.

  • Pharmaceutical Intermediates: The compound serves as a building block for more complex molecules. For instance, derivatives are used in the synthesis of combretastatin analogs, which are known tubulin polymerization inhibitors with potential anticancer activity.[4] The oxime can be a scaffold for introducing various substituents via cross-coupling reactions to explore structure-activity relationships.[4]

  • Biologically Active Derivatives: The oxime moiety itself is found in various biologically active compounds. Modifications of 4-methoxybenzaldehyde oxime can lead to derivatives with potential antibacterial, antifungal, or anti-inflammatory properties.[3][12] For example, thiosemicarbazones derived from 4-methoxybenzaldehyde have shown promising antibacterial activity.[12]

  • Analytical Chemistry: It can be used as a reagent for detecting and quantifying aldehydes in various samples, which is crucial for quality control processes.[3]

Safety and Handling

4-Methoxybenzaldehyde oxime must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: According to supplier safety data, the compound is classified with the following hazards:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Kamil, K., et al. (2018). The Effect of Neutral Oximes on the Reactivation of Human Acetylcholinesterase Inhibited with Paraoxon. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. Retrieved from [Link]

Sources

Foundational

An In-depth Guide to the Spectroscopic Characterization of 4-Methoxybenzaldehyde Oxime

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxybenzaldehyde oxime, a versatile organic compound utilized in various research and development sectors, including organic synth...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxybenzaldehyde oxime, a versatile organic compound utilized in various research and development sectors, including organic synthesis and pharmaceutical development.[1] As a critical intermediate, unequivocal structural confirmation is paramount. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind the observed spectral features.

Molecular Structure and Analytical Rationale

The structural elucidation of a molecule like 4-Methoxybenzaldehyde oxime relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system for confirming molecular identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of atoms.

  • IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming the structure.

Below is the chemical structure of 4-Methoxybenzaldehyde oxime, which serves as the basis for our spectroscopic analysis.

Caption: Structure of 4-Methoxybenzaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Methoxybenzaldehyde oxime, both ¹H and ¹³C NMR provide critical data. The spectra are typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals five distinct signals corresponding to the different types of protons in the molecule. The choice of an E/Z isomeric configuration is often determined by the synthetic route; the (E)-isomer is commonly reported.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.11Singlet1HCH=N-OHThe imine proton is deshielded due to the electronegativity of the nitrogen and the aromatic ring's anisotropy. Its singlet nature indicates no adjacent protons.
~7.52Doublet2HAr-H (ortho to CH=N)These protons are ortho to the electron-withdrawing oxime group, leading to a downfield shift. They appear as a doublet due to coupling with the meta protons.[2]
~6.91Doublet2HAr-H (meta to CH=N)These protons are ortho to the electron-donating methoxy group, causing an upfield shift. They appear as a doublet due to coupling with the ortho protons.[2]
~3.84Singlet3H-OCH₃The protons of the methoxy group are in a shielded environment and appear as a characteristic singlet.[2]
Variable (Broad)Singlet1HN-OHThe hydroxyl proton is exchangeable, often resulting in a broad signal. Its chemical shift can vary significantly with concentration and solvent.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Chemical Shift (δ) ppmAssignmentRationale
~150C=NThe imine carbon is significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom.[2]
~161Ar-C (para, C-OCH₃)The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~129Ar-C (ortho to CH=N)The chemical shift for the aromatic carbons ortho to the oxime group.[2]
~125Ar-C (ipso, C-CH=N)The quaternary carbon of the aromatic ring attached to the oxime group.
~114Ar-C (meta to CH=N)The aromatic carbons ortho to the electron-donating methoxy group are shielded.[2]
~55-OCH₃The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen.[2]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxybenzaldehyde oxime in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A spectral width of ~15 ppm and a relaxation delay of 1-2 seconds are typical.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are required to ensure quantitative observation of all carbon signals, including quaternary carbons.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within the molecule. The spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3353 (Broad)O-H StretchHydroxyl (-OH)The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group, confirming the presence of the oxime's OH.[2]
~3010C-H Stretch (sp²)Aromatic C-HIndicates the presence of the aromatic ring.
~2929C-H Stretch (sp³)Methoxy (-OCH₃)Corresponds to the C-H bonds of the methyl group.[2]
~1606C=N StretchImine/OximeThis absorption is critical for identifying the oxime functional group.[2]
~1513C=C StretchAromatic RingA characteristic vibration for the benzene ring skeleton.[2]
~1253C-O StretchAryl EtherStrong absorption indicating the C-O bond of the methoxy group attached to the aromatic ring.[2]
~956N-O StretchOximeConfirms the N-O bond of the oxime functionality.[2]
~831C-H Bendp-disubstituted ringThis out-of-plane bending is characteristic of a 1,4-disubstituted benzene ring.[2]
Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid 4-Methoxybenzaldehyde oxime powder onto the ATR crystal.

  • Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically performs the background subtraction and presents the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of analysis. The molecular formula of 4-Methoxybenzaldehyde oxime is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .[3]

m/z (mass-to-charge ratio)Proposed FragmentSignificance
151[M]⁺Molecular Ion Peak . This peak confirms the molecular weight of the compound.[3]
134[M - OH]⁺Loss of the hydroxyl radical from the oxime group.
120[M - OCH₃]⁺Loss of the methoxy radical.
106[C₇H₆O]⁺A fragment corresponding to the methoxybenzoyl cation.
92Further fragmentation of the aromatic ring structure.
77[C₆H₅]⁺Phenyl cation, resulting from the loss of the side chain.
Proposed Fragmentation Pathway

The fragmentation of 4-Methoxybenzaldehyde oxime under EI conditions can be rationalized as follows. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps to yield smaller, stable ions.

G M [C₈H₉NO₂]⁺ m/z = 151 (Molecular Ion) F1 [C₈H₈NO]⁺ m/z = 134 M->F1 - •OH F2 [C₇H₆NO₂]⁺ m/z = 136 M->F2 - •CH₃ F3 [C₇H₆O]⁺ m/z = 106 F2->F3 - NO

Caption: Simplified EI-MS fragmentation of 4-Methoxybenzaldehyde oxime.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of 4-Methoxybenzaldehyde oxime in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Inject 1 µL of the sample solution into the Gas Chromatograph (GC).

    • Use a suitable capillary column (e.g., a 30m DB-5ms).

    • Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the analyte.

  • MS Method:

    • The eluent from the GC column is directed into the ion source of the Mass Spectrometer.

    • Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

    • Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the chromatographic peak corresponding to 4-Methoxybenzaldehyde oxime. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of 4-Methoxybenzaldehyde oxime is achieved by integrating the data from NMR, IR, and MS. The workflow represents a logical, self-validating process fundamental to chemical analysis.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (-OH, C=N, C-O) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation of 4-Methoxybenzaldehyde oxime NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

References

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.).
  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. In NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

Discovery and history of benzaldehyde oximes

An In-depth Technical Guide to the Discovery and History of Benzaldehyde Oximes Abstract The oxime functional group (>C=N-OH), a cornerstone of modern organic chemistry, emerged in the late 19th century, not merely as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzaldehyde Oximes

Abstract

The oxime functional group (>C=N-OH), a cornerstone of modern organic chemistry, emerged in the late 19th century, not merely as a new class of molecules but as a crucial catalyst for the evolution of stereochemical theory. Formed from the condensation of aldehydes or ketones with hydroxylamine, oximes provided a tangible puzzle that led to a deeper understanding of molecular geometry beyond the carbon atom. This technical guide traces the history of benzaldehyde oxime, from its initial synthesis to the elucidation of its isomeric nature and its pivotal role in one of chemistry's most elegant transformations, the Beckmann rearrangement. We will explore the foundational experimental protocols, the causality behind key discoveries, and the enduring legacy of this seemingly simple molecule in fields ranging from synthetic chemistry to drug development.

Part 1: The Genesis of Oxime Chemistry: Viktor Meyer's Discovery

The story of oximes begins in 1882 with the German chemist Viktor Meyer and his student, Alois Janny.[1] While investigating reactions of carbonyl compounds, they discovered that aldehydes and ketones react with hydroxylamine to yield stable, crystalline products.[1][2] Their findings, published in "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone), introduced the world to a new functional group they termed "oxime," a portmanteau of "oxygen" and "imine" that succinctly describes its structure.[1][2]

The initial significance of this discovery was twofold. First, it offered a practical solution to a common laboratory problem: the conversion of often-liquid aldehydes and ketones into solid derivatives with sharp, characteristic melting points. This provided a simple and reliable method for the identification and purification of carbonyl compounds, a technique still conceptually used today.[1] Second, and more profoundly, it opened a new chapter in the study of nitrogen-containing organic compounds, setting the stage for major theoretical advancements.[1]

cluster_0 Discovery of Oximes (1882) Aldehyde_Ketone Aldehyde / Ketone (e.g., Benzaldehyde) Oxime Crystalline Oxime (e.g., Benzaldehyde Oxime) Aldehyde_Ketone->Oxime Condensation Reaction Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime Meyer Viktor Meyer & Alois Janny Meyer->Oxime Discovered

Caption: Foundational synthesis of oximes as discovered by Viktor Meyer.

Part 2: A New Dimension in Isomerism: The Hantzsch-Werner Theory

Soon after Meyer's discovery, chemists observed a perplexing phenomenon: a single unsymmetrical ketone could often form two distinct oxime products with different physical properties.[1] This could not be reconciled with the prevailing theories of structural isomerism. The solution to this puzzle was a landmark achievement in chemical theory.

In 1890, Arthur Hantzsch and Alfred Werner, who would later receive the Nobel Prize for his work on coordination chemistry, proposed a revolutionary explanation.[1] They postulated that the observed isomerism was not structural but geometric, arising from the restricted rotation around the carbon-nitrogen double bond (C=N).[1][3] This concept, now known as E/Z isomerism, was a direct extension of the stereochemical principles of van't Hoff and Le Bel from the carbon atom to the nitrogen atom.[1][4] The Hantzsch-Werner theory proposed that the three valences of the nitrogen atom were directed towards the corners of a tetrahedron, allowing for different spatial arrangements of the hydroxyl group relative to the substituents on the carbon.[1][4]

For benzaldehyde oxime, this theory predicts two geometric isomers:

  • (Z)-Benzaldehyde Oxime : The higher-priority phenyl group and the hydroxyl group are on the same side of the C=N double bond (from the German zusammen, meaning "together"). This was historically referred to as the syn isomer.[3][5]

  • (E)-Benzaldehyde Oxime : The higher-priority phenyl group and the hydroxyl group are on opposite sides of the C=N double bond (from the German entgegen, meaning "opposite"). This was historically known as the anti isomer.[3][5]

cluster_Z (Z)-Benzaldehyde Oxime (syn) cluster_E (E)-Benzaldehyde Oxime (anti) Z_isomer Z_isomer E_isomer E_isomer Z_isomer->E_isomer Isomerization (e.g., via acid/heat)

Caption: Geometric (E/Z) isomers of benzaldehyde oxime.

Part 3: The Beckmann Rearrangement: A Stereospecific Transformation

Just four years after Meyer's initial synthesis, another German chemist, Ernst Otto Beckmann, made a serendipitous discovery that would become one of the most famous name reactions in organic chemistry.[6][7][8] In 1886, while attempting to develop a method to distinguish between aldehydes and ketones, Beckmann treated benzophenone oxime with phosphorus pentachloride.[6] Instead of a simple reaction, he observed a surprising molecular rearrangement, correctly identifying the product as benzanilide.[6] This acid-catalyzed conversion of an oxime into an amide is now known as the Beckmann rearrangement.[6][7][9][10]

The true elegance of the Beckmann rearrangement lies in its stereospecificity. The mechanism involves the protonation of the oxime's hydroxyl group to form a good leaving group (water). A 1,2-migration of the substituent anti-periplanar (opposite) to the leaving group onto the electron-deficient nitrogen atom occurs simultaneously with the cleavage of the N-O bond.[11][12] The resulting nitrilium ion is then attacked by water and tautomerizes to form the final amide product.

This stereospecificity has profound consequences for the two isomers of benzaldehyde oxime:

  • For (E)-Benzaldehyde Oxime , the phenyl group is anti to the hydroxyl group. It is therefore the phenyl group that migrates, leading to the formation of benzamide .[3]

  • For (Z)-Benzaldehyde Oxime , the hydrogen atom is anti to the hydroxyl group. In this case, the hydrogen migrates. The resulting intermediate readily eliminates a proton to form benzonitrile . This is often referred to as a Beckmann fragmentation or a second-order Beckmann rearrangement.[3][11]

The control of oxime geometry thus becomes a powerful synthetic tool, allowing chemists to selectively synthesize either amides or nitriles from the same starting aldehyde.[3]

cluster_E E-Isomer Pathway cluster_Z Z-Isomer Pathway E_Oxime (E)-Benzaldehyde Oxime E_Nitrilium Nitrilium Ion (Phenyl Migrated) E_Oxime->E_Nitrilium H⁺ -H₂O (Phenyl Migration) Benzamide Benzamide E_Nitrilium->Benzamide H₂O Tautomerization Z_Oxime (Z)-Benzaldehyde Oxime Z_Intermediate Intermediate Z_Oxime->Z_Intermediate H⁺ -H₂O (Hydride Migration) Benzonitrile Benzonitrile Z_Intermediate->Benzonitrile -H⁺

Caption: Stereospecific outcome of the Beckmann rearrangement.

Part 4: Experimental Protocols and Characterization

The synthesis and analysis of benzaldehyde oxime are staple procedures in organic chemistry that directly reflect the historical development of the field.

Classical Synthesis of Benzaldehyde Oxime

This protocol is adapted from established methods and reflects the classic condensation reaction.[13][14] The reaction typically produces a mixture of isomers, with the (Z)-isomer often favored at room temperature in alcoholic solvents.[3][15]

Objective: To synthesize benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride.

Materials:

  • Benzaldehyde (C₆H₅CHO)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol or Methanol

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the base (e.g., sodium hydroxide) in a minimal amount of water, then add the alcohol (e.g., ethanol).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the basic solution and stir until it dissolves. The base neutralizes the HCl, liberating the free hydroxylamine nucleophile.

  • Reaction with Benzaldehyde: Slowly add benzaldehyde to the flask while stirring. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.[16] Reaction times can range from minutes to hours depending on the scale and specific conditions.[16][17]

  • Workup and Extraction: Once the reaction is complete, add water to the mixture. Extract the product into an organic solvent like diethyl ether.[14]

  • Drying and Isolation: Wash the organic layer with water, then dry it over anhydrous sodium sulfate.[14][16]

  • Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield the benzaldehyde oxime.[14]

Modern Synthetic Variations

While the classical method is robust, modern chemistry has introduced more efficient techniques. These often focus on improving reaction speed, yield, and environmental friendliness.

MethodCatalyst / ConditionsTypical YieldKey AdvantageReference
ClassicalBase (NaOH, Na₂CO₃) in aq. alcoholGood to ExcellentSimple, well-established[14]
Oxalic Acid CatalysisNH₂OH·HCl / Oxalic Acid in CH₃CN, reflux90-95%Efficient, high yield[1][16]
Microwave-AssistedBase in Ethanol, 90°C, 300W>90% conversionDrastically reduced reaction time (minutes)[17]
Solvent-FreeNH₂OH·HCl, solid base, mechanochemicalGoodEnvironmentally friendly ("green") chemistry[18]
Characterization and Isomer Distinction

Distinguishing between the (E) and (Z) isomers of benzaldehyde oxime is critical and relies primarily on spectroscopic and physical properties.

Property(Z)-Benzaldehyde Oxime(E)-Benzaldehyde OximeRationale / Comment
Melting Point ~33-35 °C[14]~130-133 °CThe (E)-isomer can form stronger intermolecular hydrogen bonds, leading to a more stable crystal lattice and a much higher melting point.
¹H NMR (HC=N) Higher frequency (downfield)[3]Lower frequency (upfield)[3]The chemical shift of the proton on the C=N bond is sensitive to the spatial orientation of the hydroxyl group.
¹³C NMR (C=N) Lower frequency (upfield)[3]Higher frequency (downfield)[3]The chemical shift of the imine carbon shows an opposing trend to the proton, providing a reliable diagnostic tool.
Solubility Soluble in ethanol, ether[3][13]Soluble in ethanol, ether[13]Both isomers are generally soluble in common organic solvents.

Part 5: Applications and Enduring Relevance

The legacy of benzaldehyde oxime and its derivatives extends far beyond academic interest, underpinning key areas of industrial and pharmaceutical science.

  • Synthetic Intermediate: Benzaldehyde oxime is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[13][19] Its stereospecific reactivity in the Beckmann rearrangement provides a controlled route to either amides or nitriles, which are themselves versatile building blocks.[3] It is used in the synthesis of precursors for DNA methyltransferase 1 inhibitors and potent 1,2,4-Oxadiazole EthR inhibitors.[19]

  • The Oxime Functional Group in Drug Development: While benzaldehyde oxime itself is not a drug, the oxime functional group is a critical pharmacophore in numerous FDA-approved medicines.[20][21] Its presence can improve metabolic stability, modulate receptor binding, and enhance efficacy. Notable examples include:

    • Nerve Agent Antidotes: Pralidoxime (2-PAM) is an oxime-containing drug that serves as a potent antidote to organophosphate nerve agent poisoning by reactivating the acetylcholinesterase (AChE) enzyme.[1][20][21]

    • Antibiotics: Several generations of cephalosporin antibiotics, such as cefuroxime and ceftizoxime, incorporate an oxime moiety that enhances their stability against β-lactamase enzymes produced by resistant bacteria.[20][21]

  • Precursor Chemistry: The starting material, benzaldehyde, is itself a chemical of immense importance. It is used extensively in the fragrance and flavor industries for its characteristic almond scent, and it serves as a precursor to a vast array of compounds including dyes, cinnamic acid, and other pharmaceutical intermediates.[22][23][24] Recent research has even shown that benzaldehyde can act as a drug absorption promoter by enhancing membrane permeability.[25]

Conclusion

From its simple synthesis in 1882 to its role in solving the puzzle of nitrogen stereochemistry, the story of benzaldehyde oxime is a microcosm of the development of organic chemistry. The foundational work of Meyer, Hantzsch, Werner, and Beckmann provided not just new molecules and reactions, but a deeper, more fundamental understanding of chemical structure and reactivity.[1] Today, the principles established over a century ago continue to inform the rational design of life-saving therapeutics, the synthesis of novel materials, and the education of future chemists. The enduring legacy of the oxime functional group highlights the remarkable power of foundational research and its lasting impact on science and medicine.[1]

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Foundational

The Biological Versatility of 4-Methoxybenzaldehyde Oxime Derivatives: A Pharmacological Blueprint

An In-depth Technical Guide: Executive Summary: The oxime functional group, characterized by the RR'C=NOH moiety, is a cornerstone in medicinal chemistry, imparting unique physicochemical properties that facilitate diver...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary: The oxime functional group, characterized by the RR'C=NOH moiety, is a cornerstone in medicinal chemistry, imparting unique physicochemical properties that facilitate diverse biological interactions.[1][2] When integrated into the 4-methoxybenzaldehyde scaffold, it creates a pharmacophore with significant therapeutic potential. 4-Methoxybenzaldehyde oxime and its derivatives serve as versatile intermediates for synthesizing compounds with a wide spectrum of activities, including antimicrobial, anticancer, and anticonvulsant effects.[3][4] The methoxy group enhances solubility and modulates electronic properties, while the oxime's ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets like enzymes and receptors.[1][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this chemical class, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Core Scaffold: Synthesis and Chemical Significance

The foundation of this class of compounds is 4-methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime), an organic compound with the formula C₈H₉NO₂.[6][7] It is valued in medicinal chemistry and material science for its stability and the reactivity of its oxime group, which allows for extensive functionalization.[3]

The primary synthesis route is a straightforward and efficient condensation reaction between 4-methoxybenzaldehyde and hydroxylamine hydrochloride.[5] The causality behind this choice of reactants lies in the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a mild base, such as sodium acetate, or an acid like oxalic acid, to facilitate the reaction equilibrium towards the product.[4][5]

Protocol 1: General Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol describes a standard laboratory procedure for synthesizing the core oxime scaffold.[4]

Materials:

  • 4-Methoxybenzaldehyde (1 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1 mmol)

  • Oxalic acid (1 mmol)

  • Acetonitrile (CH₃CN) (3 mL)

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask (10 mL) with condenser

  • Magnetic stirrer and hotplate

Methodology:

  • Reaction Setup: In a 10 mL round-bottomed flask equipped with a condenser, combine 4-methoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in 3 mL of acetonitrile.

  • Reflux: Stir the mixture under reflux conditions for approximately 60-90 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add 10 mL of deionized water and continue stirring for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting 4-methoxybenzaldehyde oxime can be further purified by recrystallization to obtain a white powder.[3]

This foundational molecule is the starting point for creating a library of derivatives through modifications at the oxime's hydroxyl group (e.g., ether or ester formation) or by introducing additional substituents to the aromatic ring.[3][8]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Derivatization 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Condensation Reaction (Reflux in CH3CN) 4-Methoxybenzaldehyde->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Catalyst Oxalic Acid (Catalyst) Catalyst->Reaction Oxime 4-Methoxybenzaldehyde Oxime Reaction->Oxime Derivatives Further Derivatization (e.g., Esterification, Etherification) Oxime->Derivatives

General workflow for synthesis and derivatization.

Spectrum of Biological Activities

The 4-methoxybenzaldehyde oxime scaffold is a privileged structure, with its derivatives demonstrating a remarkable range of biological activities. The specific nature and potency of the activity are highly dependent on the type and position of substituent groups.

Antimicrobial Activity

Derivatives of benzaldehyde oxime are of significant interest for their antimicrobial properties.[9] The oxime moiety is crucial for interacting with biological targets, while substitutions on the aromatic ring allow for the fine-tuning of potency and spectrum.[9]

Mechanism of Action: A key mechanism for the antibacterial action of some oxime derivatives is the inhibition of essential enzymes in bacterial metabolic pathways. For instance, certain derivatives have been identified as potent inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme critical for fatty acid biosynthesis in bacteria.[10] Inhibiting this pathway disrupts the formation of the bacterial cell membrane, leading to cell death.

Structure-Activity Relationship (SAR):

  • The introduction of halogen atoms (e.g., chlorine, iodine) or additional methoxy groups onto the benzaldehyde ring can significantly modulate antimicrobial efficacy.[9]

  • Esterification of the oxime hydroxyl group has been shown to produce compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8]

  • Thiosemicarbazone derivatives of 4-methoxybenzaldehyde have demonstrated moderate but specific activity against various Salmonella species, indicating that modification of the oxime nitrogen can direct the antimicrobial spectrum.[11]

Table 1: Antimicrobial Activity of Selected 4-Methoxybenzaldehyde Oxime Derivatives

Derivative Test Organism MIC (µg/mL) Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone Salmonella typhi (ATCC 6539) 64 [11]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone Salmonella paratyphi A 64 [11]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone Salmonella typhimurium 64 [11]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone Salmonella typhi 128 [11]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime* Escherichia coli 3.13 - 6.25 [10]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime* Staphylococcus aureus 3.13 - 6.25 [10]

Note: This compound is a related benzaldehyde oxime derivative, demonstrating the potential of the general scaffold.

Anticancer Activity

The development of novel cytotoxic agents is a critical area of oncological research, and oxime derivatives have emerged as promising candidates.[12] Benzyloxybenzaldehyde derivatives, including those with a 4-methoxy substitution, have exhibited potent anti-proliferative activity.[13][14]

Mechanism of Action: The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). Studies on human leukemia (HL-60) cells have shown that active derivatives can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13][14] This mitochondrial disruption leads to the activation of caspases and subsequent DNA fragmentation. Furthermore, these compounds have been observed to arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from proliferating.[14]

G Compound 4-Methoxybenzaldehyde Oxime Derivative Mito Loss of Mitochondrial Membrane Potential Compound->Mito Cyc_Arrest Cell Cycle Arrest (G2/M Phase) Compound->Cyc_Arrest Apoptosis Induction of Apoptosis Mito->Apoptosis Cyc_Arrest->Apoptosis

Potential mechanism of anticancer activity.

Structure-Activity Relationship (SAR):

  • The position and nature of the substituent on the benzaldehyde ring are critical. For example, 2-(benzyloxy)-4-methoxybenzaldehyde showed significant cytotoxic activity.[13]

  • The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to cross cell membranes and reach intracellular targets.

Table 2: Anticancer Activity of Related Benzaldehyde Derivatives

Derivative Cancer Cell Line IC₅₀ (µM) Reference
2-(benzyloxy)-4-methoxybenzaldehyde Leukemia (HL-60) Significant activity at 1-10 µM [14]
2-(benzyloxy)-5-methoxybenzaldehyde Leukemia (HL-60) Significant activity at 1-10 µM [14]
2-[(3-methoxybenzyl)oxy]benzaldehyde Leukemia (HL-60) Potent activity at 1-10 µM [14]
1,2,4-Oxadiazole Derivative 1* Colon (CaCo-2) 4.96 [15]
1,2,4-Oxadiazole Derivative 2* Colorectal (DLD1) 0.35 [15]

Note: These compounds are derivatives of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, included to show the broader potential of benzaldehyde-based structures in anticancer research.

Anticonvulsant Activity

Epilepsy is a neurological disorder for which new therapeutic options are continually sought. Various studies have highlighted the anticonvulsant potential of compounds containing a methoxy-substituted benzene ring.[16][17]

Mechanism of Action: While the precise mechanisms for 4-methoxybenzaldehyde oxime derivatives are not fully elucidated, the anticonvulsant activity of related structures is often associated with the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition. The methoxy group can influence the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets.

Structure-Activity Relationship (SAR):

  • In studies of 4-methoxybenzanilide derivatives, methylation patterns on the anilide portion significantly impacted anticonvulsant potency in the maximal electroshock (MES) seizure model.[16]

  • For isatin-based derivatives, all methoxylated compounds showed significant anti-seizure activity, with the position of the methoxy group (ortho, meta, or para) influencing the activity profile in different seizure models (MES vs. pentylenetetrazole).[17] This underscores the importance of the methoxy group's placement in designing CNS-active agents.

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and validated protocols are essential.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric of antimicrobial potency.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Test compound stock solution (in a solvent like DMSO)

  • Positive control (standard antibiotic) and negative control (vehicle)

  • Spectrophotometer or plate reader

Methodology:

  • Inoculum Preparation: Culture the microbial strain on an appropriate agar plate. Select colonies to inoculate a sterile broth, and incubate until the culture reaches a specific turbidity (e.g., 0.5 McFarland standard), corresponding to a known cell density.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL. Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring optical density.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Wells A->C B Prepare Serial Dilutions of Test Compound in Plate B->C D Incubate Plate (18-24h at 37°C) C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[15]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-methoxybenzaldehyde oxime derivatives. Include a vehicle-only control. Incubate for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can then be calculated.

Future Perspectives and Drug Development

The 4-methoxybenzaldehyde oxime scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities demonstrated by its derivatives underscore its potential as a "privileged structure" in drug design.

Lead Optimization: Future research should focus on systematic structural modifications to optimize potency and selectivity for specific targets. This involves exploring a wider range of substituents on the aromatic ring and functionalizing the oxime group to create libraries of esters, ethers, and other derivatives for high-throughput screening.

Expanding Therapeutic Areas: While antimicrobial, anticancer, and anticonvulsant activities are well-documented, the potential of these derivatives as anti-inflammatory, antioxidant, or antiviral agents remains relatively underexplored and warrants investigation.[4][12][18]

Challenges: A key challenge in drug development is achieving target specificity to minimize off-target effects. While some derivatives may exhibit multi-targeting capabilities, which can be advantageous for complex diseases like cancer, this can also lead to toxicity.[12] Therefore, detailed mechanistic studies and preclinical toxicity profiling are crucial next steps for any promising lead compound.

Conclusion

4-Methoxybenzaldehyde oxime derivatives constitute a class of compounds with significant and varied biological activities. Their straightforward synthesis, coupled with the chemical versatility of the oxime and methoxy-substituted phenyl ring, makes them an attractive platform for medicinal chemists. The demonstrated efficacy in antimicrobial, anticancer, and anticonvulsant models provides a strong foundation for further research. Through rational design, lead optimization, and rigorous biological evaluation, this scaffold holds considerable promise for the development of the next generation of therapeutic agents.

References

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  • Sivakumar, A., et al. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

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Exploratory

The Ascendant Therapeutic Trajectory of Substituted Benzaldehyde Oximes: A Technical Guide for Drug Development Professionals

Foreword: The Resurgence of a Privileged Scaffold Within the expansive landscape of medicinal chemistry, certain molecular frameworks consistently re-emerge, demonstrating a remarkable capacity for diversification and bi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Privileged Scaffold

Within the expansive landscape of medicinal chemistry, certain molecular frameworks consistently re-emerge, demonstrating a remarkable capacity for diversification and biological activity. The substituted benzaldehyde oxime scaffold is a prime exemplar of such a privileged structure. Historically recognized for its utility in organic synthesis, this versatile moiety is now at the forefront of therapeutic research, exhibiting a compelling spectrum of activities ranging from anticonvulsant to antimicrobial and antioxidant effects. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the burgeoning therapeutic applications of substituted benzaldehyde oximes. We will dissect the nuanced interplay between chemical structure and biological function, elucidate known mechanisms of action, and provide actionable experimental protocols to empower further investigation and development in this exciting field.

I. The Chemical Versatility and Synthesis of Substituted Benzaldehyde Oximes

The therapeutic potential of substituted benzaldehyde oximes is intrinsically linked to their chemical tractability. The core structure, comprising a benzene ring and an oxime functional group (-CH=N-OH), offers multiple avenues for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Strategic Approaches to Synthesis

The synthesis of substituted benzaldehyde oximes is typically achieved through the condensation reaction of a substituted benzaldehyde with hydroxylamine or its hydrochloride salt.[1][2] The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.[2]

Recent advancements in synthetic methodology have focused on improving reaction efficiency, yield, and environmental footprint. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields.[3] Furthermore, catalyst-free conditions using environmentally benign solvents like mineral water have been successfully employed, offering a greener alternative to traditional methods.

Diagram 1: General Synthesis of Substituted Benzaldehyde Oximes

G sub_benz Substituted Benzaldehyde reaction Condensation Reaction sub_benz->reaction hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction base Base (e.g., NaOH, Na2CO3) base->reaction Neutralizes HCl solvent Solvent (e.g., Ethanol, Water) solvent->reaction Reaction Medium oxime Substituted Benzaldehyde Oxime reaction->oxime water Water reaction->water G oxime Substituted Benzaldehyde Oxime na_channel Voltage-Gated Sodium Channel oxime->na_channel Blocks channel gaba_receptor GABA-A Receptor oxime->gaba_receptor Enhances GABA effect inhibition Inhibition of Neuronal Firing na_channel->inhibition hyperpolarization Neuronal Hyperpolarization gaba_receptor->hyperpolarization anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect hyperpolarization->anticonvulsant_effect

Caption: Hypothesized mechanisms of anticonvulsant action for substituted benzaldehyde oximes.

III. Antimicrobial Potential: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted benzaldehyde oximes have demonstrated significant antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents. [4][5]

Structure-Activity Relationships in Antimicrobial Oximes

The antimicrobial potency of substituted benzaldehyde oximes is highly dependent on the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as nitro and fluoro groups, has been shown to enhance antibacterial and antifungal activity. [6]For example, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 3.13-6.25 μg/mL against several bacterial strains. [7] Table 2: Antimicrobial Activity of Selected Substituted Benzaldehyde Oximes

CompoundSubstituentsTarget OrganismMIC (μg/mL)Reference
Vanillin Oxime Derivative 4-OH, 3-OCH3Candida albicans-[5]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime 3-((2,4-Dichlorobenzyloxyimino)methyl), O-2,4-dichlorobenzylE. coli, S. aureus3.13-6.25[7]
Nitro-substituted benzaldehyde oxime 4-NO2C. albicans, A. niger62.5-500[8]
Mechanism of Antimicrobial Action: Targeting Essential Bacterial Enzymes

One of the identified mechanisms of antimicrobial action for this class of compounds is the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). [7]FabH is a crucial enzyme in the bacterial fatty acid synthesis pathway, and its inhibition disrupts the integrity of the bacterial cell membrane, leading to cell death. This targeted mechanism offers a promising avenue for the development of novel antibiotics with a reduced likelihood of cross-resistance with existing drug classes.

Diagram 3: Antimicrobial Mechanism of Action via FabH Inhibition

G oxime Substituted Benzaldehyde Oxime fabH Bacterial FabH Enzyme oxime->fabH Inhibits fatty_acid_synthesis Fatty Acid Synthesis Pathway fabH->fatty_acid_synthesis Catalyzes cell_death Bacterial Cell Death fabH->cell_death Inhibition leads to membrane_integrity Bacterial Cell Membrane Integrity fatty_acid_synthesis->membrane_integrity Maintains membrane_integrity->cell_death Disruption leads to

Caption: Inhibition of FabH by substituted benzaldehyde oximes disrupts bacterial cell membrane integrity.

IV. Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Substituted benzaldehyde oximes have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals. [9]

Structural Determinants of Antioxidant Activity

The antioxidant capacity of substituted benzaldehyde oximes is significantly influenced by the presence and position of hydroxyl and other electron-donating groups on the benzene ring. [10]A polyhydroxy substitution pattern on the benzaldehyde fragment has been shown to be crucial for both enzyme inhibitory and antioxidant capacity. [10]For instance, (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and its 4-methoxybenzyl analog were identified as highly effective dual-acting agents, combining aldose reductase inhibition with significant antioxidant efficacy. [10] Table 3: Antioxidant Activity of Representative Substituted Benzaldehyde Oximes

CompoundSubstituentsAntioxidant AssayActivityReference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime 2,3,4-trihydroxy, O-(3-methoxybenzyl)ALR2 inhibition, radical scavengingHigh[10]
Benzamidoxime derivatives -DPPH assayHigh[11]
Amphiphilic benzoxime derivatives -DPPH assayModerate[11]
Mechanism of Antioxidant Action: Radical Scavenging and Enzyme Inhibition

The primary mechanism of antioxidant action for substituted benzaldehyde oximes is believed to be hydrogen atom transfer (HAT) from the oxime hydroxyl group to free radicals, thereby neutralizing them. The presence of electron-donating substituents on the aromatic ring can stabilize the resulting oxime radical, enhancing its antioxidant potency. In addition to direct radical scavenging, some derivatives have been shown to inhibit enzymes involved in the generation of oxidative stress, such as aldose reductase. [10]

V. Pharmacokinetics and ADMET Considerations

For any promising therapeutic candidate, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. While comprehensive ADMET data for a wide range of substituted benzaldehyde oximes is not yet publicly available, some preliminary insights can be gleaned from related structures.

A preclinical pharmacokinetic study of benzaldehyde semicarbazone, a structurally similar compound, revealed a plasma protein binding of 34% and an oral bioavailability of approximately 20% in rats. [12]Complexation with β-cyclodextrin was shown to increase the oral bioavailability to 37% and enhance brain penetration, suggesting that formulation strategies can be employed to improve the pharmacokinetic properties of this class of compounds. [12] In silico ADMET profiling is a valuable tool in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of novel compounds. Web-based tools such as SwissADME and admetSAR can provide initial estimates of parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity. [13]

VI. Experimental Protocols for Preclinical Evaluation

To facilitate further research and development of substituted benzaldehyde oximes, this section provides detailed, step-by-step methodologies for their synthesis and preclinical evaluation.

Synthesis of a Model Substituted Benzaldehyde Oxime

This protocol describes a general method for the synthesis of a substituted benzaldehyde oxime.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Sodium carbonate (1.1 mmol)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted benzaldehyde, hydroxylamine hydrochloride, and sodium carbonate in ethanol in a microwave reactor vessel. [3]2. Heat the reaction mixture in a microwave reactor at a specified temperature and power for a short duration (e.g., 5-10 minutes). [3]3. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

In Vivo Anticonvulsant Activity Screening

The following protocols describe two standard animal models for the preliminary screening of anticonvulsant activity.

6.2.1. Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures. [14][15] Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male mice (e.g., ICR)

Procedure:

  • Administer the test compound or vehicle control to a group of mice (n=5-10 per group) via the desired route (e.g., oral gavage). [16]2. At the time of peak effect of the compound, apply a drop of tetracaine hydrochloride to the corneas of each mouse for local anesthesia. [14]3. Apply a drop of saline to the corneal electrodes to ensure good electrical contact. [14]4. Place the corneal electrodes on the eyes of the restrained mouse. [14]5. Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). [14][16]6. Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. [14]7. A mouse is considered protected if it does not exhibit tonic hindlimb extension. [14]8. Calculate the percentage of protected animals in each group and determine the ED50 value.

6.2.2. Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold. [4][17] Materials:

  • Pentylenetetrazole (PTZ)

  • Sterile 0.9% Saline

  • Test compound and vehicle control

  • Male mice

Procedure:

  • Prepare a fresh solution of PTZ in sterile saline (e.g., a dose of 35 mg/kg). [4]2. Administer the test compound or vehicle control to groups of mice.

  • At the time of peak effect, inject PTZ intraperitoneally. [4]4. Immediately place each mouse in an individual observation chamber. [4]5. Observe the mice for a period of 30 minutes for the onset and severity of seizures, which are typically scored on a scale (e.g., Racine scale). [17]6. The primary endpoint is the prevention of generalized clonic-tonic seizures.

  • Record the latency to the first seizure and the seizure severity score for each animal.

  • Calculate the percentage of protected animals and determine the ED50 value.

VII. Future Directions and Conclusion

The therapeutic potential of substituted benzaldehyde oximes is undeniable, with a growing body of evidence supporting their efficacy in a range of preclinical models. However, to translate this promise into clinical reality, several key areas require further investigation:

  • Comprehensive SAR and QSAR studies: To guide the rational design of more potent and selective compounds.

  • Elucidation of precise molecular mechanisms of action: To identify specific molecular targets and pathways.

  • In-depth ADMET profiling: To assess the drug-like properties and safety of lead candidates.

  • Preclinical development of optimized lead compounds: To evaluate their efficacy and safety in more advanced disease models.

VIII. References

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  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments (2019). [Link]

  • Microwave synthesis method of benzaldehyde oxime compound. Google Patents (2019).

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed (2009). [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace (2014). [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery (2023). [Link]

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services (2023). [Link]

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  • Anticonvulsant Activity of 3-and 4-Benzoylpyridine Oxime Derivatives in... ResearchGate (2015). [Link]

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate (2018). [Link]

  • The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes. PubMed (2013). [Link]

  • The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. ResearchGate (2013). [Link]

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Taylor & Francis Online (2021). [Link]

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed (2012). [Link]

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar (2021). [Link]

  • View of ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES. Journal of Chemical Society of Nigeria (2019). [Link]

  • Synthesis and anticonvulsant activity of some (2/4- substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones. Bahçeşehir University (1999). [Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed (2022). [Link]

  • Pre-clinical pharmacokinetics evaluation of an anticonvulsant candidate benzaldehyde semicarbazone free and included in beta-cyclodextrin. PubMed (2010). [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC (2014). [Link]

  • Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. PubMed (2007). [Link]

  • Chemical structures of new anticonvulsant drugs. Fig. (2). The... ResearchGate (2001). [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate (2018). [Link]

  • Modulation of Voltage-Gated Na + Channel Currents by Small Molecules: Effects on Amplitude and Gating During High-Frequency Stimulation. MDPI (2023). [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI (2022). [Link]

  • Development of Allosteric Modulators of Voltage-Gated Na+ Channels: A Novel Approach for an Old Target. PubMed Central (2018). [Link]

  • Anticonvulsant activity of 3-and 4-benzoylpyridines oxime derivatives... ResearchGate (2019). [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PubMed Central (2021). [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed (2021). [Link]

  • Small Molecule Modulation of Voltage Gated Sodium Channels. PMC (2018). [Link]

  • Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h). IDOSI (2013). [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia (2023). [Link]

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  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature (2022). [Link]

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Foundational

4-Methoxybenzaldehyde oxime as a precursor in organic chemistry

An In-Depth Technical Guide to 4-Methoxybenzaldehyde Oxime as a Precursor in Organic Chemistry Introduction 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile and highly valuable organic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxybenzaldehyde Oxime as a Precursor in Organic Chemistry

Introduction

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile and highly valuable organic compound that serves as a pivotal precursor in a multitude of synthetic transformations.[1] With a molecular structure featuring a methoxy-substituted benzene ring attached to an oxime functional group, it offers multiple reactive sites for chemical modification.[1][2] The presence of the electron-donating methoxy group enhances the reactivity of the aromatic ring, while the oxime moiety (C=N-OH) is a gateway to diverse functionalities, including amides, nitriles, amines, and various heterocyclic systems.[1][3][4] This guide provides a comprehensive overview of 4-methoxybenzaldehyde oxime, detailing its properties, synthesis, and core applications as a precursor for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. 4-Methoxybenzaldehyde oxime is typically a white powder with moderate stability under standard laboratory conditions.[1] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2][5]
Molecular Weight 151.16 g/mol [1][2][6]
IUPAC Name (NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine[2]
CAS Number 3235-04-9, 3717-21-3, 3717-22-4[1][2][5]
Appearance White powder[1]
Boiling Point 247.4 °C at 760 mmHg[5]
Flash Point 103.4 °C[5]
Density 1.07 g/cm³[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]

Spectroscopic data is crucial for the identification and characterization of the compound. Key data can be found in public databases such as PubChem and the NIST Chemistry WebBook, which include ¹H NMR, ¹³C NMR, and mass spectrometry data.[2][7][8]

Synthesis of 4-Methoxybenzaldehyde Oxime

The preparation of 4-methoxybenzaldehyde oxime is a standard and efficient oximation reaction, typically involving the condensation of the parent aldehyde, 4-methoxybenzaldehyde, with hydroxylamine.

Causality of Experimental Design

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. A base, such as sodium hydroxide or sodium acetate, is typically employed to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine (NH₂OH) which is the active nucleophile.[3][4] The reaction is often carried out in an aqueous or alcoholic medium, which effectively solubilizes the reactants and facilitates the reaction.[3] The subsequent elimination of a water molecule from the intermediate hemiaminal yields the stable oxime product.

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is adapted from established procedures for the synthesis of benzaldehyde oximes.[4][9]

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium hydroxide (NaOH) (1.2 eq) or another suitable base

  • Ethanol or Methanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable volume of ethanol (e.g., 5-10 mL per gram of aldehyde).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water. Caution: This may be exothermic.

  • Slowly add the aqueous hydroxylamine/NaOH solution to the stirring alcoholic solution of the aldehyde at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Add cold water to the concentrated mixture to precipitate the crude product.

  • Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-methoxybenzaldehyde oxime, which can be further purified by recrystallization if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup A Dissolve 4-Methoxybenzaldehyde in Ethanol C Combine Solutions & Reflux A->C B Prepare aqueous solution of NH₂OH·HCl and NaOH B->C D Monitor by TLC C->D Reaction Progress E Cool & Concentrate D->E Completion F Precipitate with H₂O E->F G Filter & Wash Solid F->G H Dry Product: 4-Methoxybenzaldehyde Oxime G->H

Workflow for the synthesis of 4-methoxybenzaldehyde oxime.

Core Applications in Organic Synthesis

The synthetic utility of 4-methoxybenzaldehyde oxime stems from its ability to undergo a variety of transformations, making it a cornerstone precursor in several key areas of organic chemistry.

The Beckmann Rearrangement: A Gateway to Amides and Nitriles

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that converts an oxime into an N-substituted amide or a nitrile.[10][11][12] For an aldoxime like 4-methoxybenzaldehyde oxime, this rearrangement typically yields a nitrile.

Mechanism and Causality: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group.[10] This is commonly achieved with strong acids (H₂SO₄, PPA), which protonate the oxygen, or with reagents like phosphorus pentachloride (PCl₅) or tosyl chloride (TsCl).[11][12] The key step involves a concerted 1,2-migration of the group anti-periplanar to the leaving group onto the electron-deficient nitrogen atom, with simultaneous expulsion of the leaving group (e.g., H₂O).[11][13] In the case of an aldoxime, a hydride shift occurs, leading to a nitrilium ion intermediate. Subsequent deprotonation yields the final nitrile product.[10]

G start 4-Methoxybenzaldehyde Oxime step1 Protonation of -OH group (with H⁺) start->step1 + H⁺ step2 Activated Oxime (Good Leaving Group) step1->step2 step3 Concerted Migration: H⁻ shifts to Nitrogen, H₂O leaves step2->step3 Rearrangement (Rate-Limiting) step4 Nitrilium Ion Intermediate step3->step4 end 4-Methoxybenzonitrile (Product) step4->end - H⁺

Simplified mechanism of the Beckmann rearrangement for an aldoxime.

This transformation is exceptionally useful in drug development and materials science for introducing the nitrile functional group, which is a key component in many biologically active molecules and functional polymers.

Precursor for Heterocyclic Compounds

Oximes and their derivatives are versatile building blocks for the synthesis of a wide array of heterocyclic compounds.[14][15] 4-Methoxybenzaldehyde oxime can be used to construct rings such as isoxazoles, pyrroles, and quinolines.[15]

Causality and Synthetic Strategy: The C=N-O skeleton of the oxime provides a ready-made three-atom fragment for cyclization reactions. For example, the reaction of the oxime with alkynes can lead to the formation of isoxazole rings through various metal-catalyzed or thermal cycloaddition pathways. The nitrogen atom can act as a nucleophile, and the C=N double bond can participate in pericyclic reactions. The specific reaction conditions (catalyst, solvent, temperature) dictate the resulting heterocyclic scaffold, offering chemists a tunable platform for generating molecular diversity.[14]

G A 4-Methoxybenzaldehyde Oxime D Cyclization/ Condensation Reaction A->D B Coupling Partner (e.g., Alkyne, Diketone) B->D C Reaction Conditions (Catalyst, Base, Solvent) C->D Control E Heterocyclic Product (e.g., Isoxazole, Pyrrole) D->E

General workflow for heterocyclic synthesis from an oxime precursor.
Role in Drug Development and Biologically Active Molecules

The 4-methoxyphenyl motif is a common feature in many pharmaceutical compounds, where the methoxy group can modulate pharmacokinetic properties like solubility and metabolic stability.[3][16] 4-Methoxybenzaldehyde oxime serves as a key intermediate for introducing this valuable scaffold.[1]

Its derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][9][16] For instance, the oxime functionality can be reduced to a primary amine, a critical functional group in many drug candidates, or it can be incorporated into larger molecules that interact with biological targets like enzymes and receptors.[3] The ability to readily convert the oxime into other functionalities makes it a strategic starting material in medicinal chemistry campaigns.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 4-methoxybenzaldehyde oxime is considered hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[2]

Precautionary Measures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid dust formation and inhalation.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

4-Methoxybenzaldehyde oxime is far more than a simple derivative of its parent aldehyde; it is a powerful and versatile precursor in modern organic synthesis. Its value lies in the predictable and efficient reactivity of the oxime group, which enables access to a diverse range of important functional groups and molecular scaffolds. From the classic Beckmann rearrangement to the synthesis of complex heterocyclic systems and pharmaceutical intermediates, this compound provides a reliable and strategic starting point for chemical innovation. For researchers and drug development professionals, a deep understanding of its chemistry is essential for leveraging its full synthetic potential.

References

  • LookChem. (n.d.). 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • X-Y-Z. (n.d.). Benzaldehyde,4-hydroxy-3-methoxy-, O-methyloxime (CAS No. 93249-67-3) SDS. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-benzaldehyde cis-oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldoxime | C8H9NO2 | CID 94712. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • GNEE. (2024). What Is 4-Methoxybenzaldehyde Used For?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ResearchGate. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Retrieved from [Link]

  • Contextual Science. (2024). 4-methoxybenzaldehyde: Significance and symbolism. Retrieved from [Link]

  • Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • Alichem. (n.d.). 4-Methoxybenzaldehyde: Key Pharmaceutical Intermediate Sourced from China. Retrieved from [Link]

  • Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Methoxybenzaldehyde Oxime: An Experimental Protocol for Researchers

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-methoxybenzaldehyde oxime, a valuable intermediate in medicinal chemistry and materials science.[1] This document is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-methoxybenzaldehyde oxime, a valuable intermediate in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety information.

Introduction: The Significance of Oximes

Oximes are a class of organic compounds containing the functional group C=N-OH. They are versatile building blocks in organic synthesis, serving as precursors to amines, amides (via the Beckmann rearrangement), and nitriles.[2] Their utility extends to being key components in the synthesis of various biologically active molecules, including antimicrobial, antioxidant, and antitumor agents.[3] 4-Methoxybenzaldehyde oxime, in particular, is a useful intermediate due to the electronic properties conferred by the methoxy group on the aromatic ring.[1]

Reaction Principle: Nucleophilic Addition to a Carbonyl

The synthesis of 4-methoxybenzaldehyde oxime proceeds via a nucleophilic addition-elimination reaction between 4-methoxybenzaldehyde and hydroxylamine. The reaction is typically carried out using hydroxylamine hydrochloride, which requires the addition of a base to liberate the free hydroxylamine nucleophile.

The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.[4] This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent dehydration of this intermediate, often acid-catalyzed, leads to the formation of the C=N double bond of the oxime and the elimination of a water molecule. The reaction can result in a mixture of (E) and (Z) isomers.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-MBA 4-Methoxybenzaldehyde NH2OH Hydroxylamine Carbinolamine Carbinolamine Intermediate NH2OH->Carbinolamine Oxime 4-Methoxybenzaldehyde Oxime Carbinolamine->Oxime - H2O Water Water Carbinolamine->Water

Caption: Reaction mechanism for oxime formation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzaldehyde oximes.[2][6]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (Example Scale)Supplier Notes
4-MethoxybenzaldehydeC₈H₈O₂136.151.36 g (10 mmol, 1.0 eq)Also known as p-Anisaldehyde[7]
Hydroxylamine HydrochlorideNH₂OH·HCl69.490.83 g (12 mmol, 1.2 eq)Corrosive and toxic solid[8]
Sodium Hydroxide (NaOH)NaOH40.000.48 g (12 mmol, 1.2 eq)Prepare a fresh aqueous solution
Ethanol (95%)C₂H₅OH46.07~50 mLSolvent
Deionized WaterH₂O18.02As neededFor solutions and washing
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve 4-Methoxybenzaldehyde in Ethanol B 2. Add Hydroxylamine Hydrochloride A->B C 3. Slowly Add NaOH Solution B->C D 4. Heat to Reflux & Monitor (TLC) C->D E 5. Cool and Concentrate (Rotary Evaporator) D->E F 6. Precipitate with Water E->F G 7. Isolate Product (Filtration) F->G H 8. Wash with Cold Water G->H I 9. Dry under Vacuum H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol). Dissolve the aldehyde in approximately 50 mL of ethanol.[2]

  • Addition of Reagents : To the stirred solution, add hydroxylamine hydrochloride (0.83 g, 12 mmol).[2] Prepare a solution of sodium hydroxide (0.48 g, 12 mmol) in about 10 mL of deionized water and add it slowly to the reaction mixture.[6] The base is crucial to neutralize the HCl and free the hydroxylamine for the reaction.

  • Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[2]

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde spot is completely consumed.[2]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.[2]

  • Precipitation and Isolation : Add cold deionized water to the concentrated residue to precipitate the crude product.[2] Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Purification : Wash the collected solid with a small amount of cold water to remove any inorganic impurities.[2] The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, if necessary.

  • Drying : Dry the purified product under vacuum to obtain 4-methoxybenzaldehyde oxime as a white to off-white solid.

Safety Precautions

Hydroxylamine hydrochloride is a hazardous substance and must be handled with extreme care.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10] A dust respirator should be used when handling the solid.[8]

  • Ventilation : Handle hydroxylamine hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Handling : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Spills : In case of a small spill, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[12] For larger spills, evacuate the area and follow emergency procedures.[9]

  • Incompatibilities : Keep away from strong oxidizing agents, combustible materials, and metals.[8][10]

Characterization of 4-Methoxybenzaldehyde Oxime

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₉NO₂[13]
Molecular Weight 151.16 g/mol [13]
Appearance White to yellowish crystalline solid[8]
Melting Point Literature values vary; typically around 128-132 °C. The exact melting point can depend on the E/Z isomer ratio.
¹H NMR (CDCl₃)δ (ppm): 8.11 (s, 1H, -CH=N), 7.52 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH₃).[14] Note: A broad singlet for the -OH proton is also expected.
¹³C NMR (CDCl₃)δ (ppm): ~161 (Ar-C-O), ~150 (C=N), ~129 (Ar-CH), ~125 (Ar-C), ~114 (Ar-CH), ~55 (-OCH₃).[14]
IR (cm⁻¹)~3350 (br, O-H stretch), ~1606 (C=N stretch), ~1513 (aromatic C=C stretch), ~1253 (C-O stretch), ~956 (N-O stretch).[14]

Troubleshooting

  • Low Yield : Ensure the complete consumption of the starting aldehyde by monitoring with TLC. Incomplete reaction can be addressed by extending the reflux time or adding a slight excess of hydroxylamine hydrochloride and base.

  • Oily Product : If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture in an ice bath can also be effective.

  • Impure Product : If characterization reveals significant impurities, recrystallization is recommended. Column chromatography on silica gel can also be used for purification if necessary.[3]

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 4-methoxybenzaldehyde oxime. By carefully following the outlined steps and adhering to the necessary safety precautions, researchers can successfully prepare this valuable compound for use in further synthetic applications. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Apollo Scientific. (2023, July 5).
  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Link

  • Thermo Fisher Scientific. (2010, November 16).
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  • Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Link

  • LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.
  • Loba Chemie. (2022, May 23).
  • BenchChem. (2025).
  • Oriental Journal of Chemistry. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Link

  • SpectraBase. (n.d.). 4-Methoxy-benzaldehyde cis-oxime. Link

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Link

  • Wiley Online Library. (n.d.).
  • LookChem. (n.d.). 4-Methoxybenzaldehyde oxime. Link

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Link

  • ResearchGate. (n.d.). Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine.... Link

  • ChemicalBook. (n.d.). 3717-22-4(4-METHOXY-BENZALDEHYDE OXIME) Product Description. Link

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. Link

  • Chegg.com. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B.
  • Volochem Inc. (n.d.). 4-Methoxybenzaldehyde. Link

  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-benzaldehyde oxime. Link

  • BLD Pharm. (n.d.). 3717-21-3|(E)-4-Methoxybenzaldehyde oxime. Link

  • Lab-Chemicals.Com. (n.d.). 4-Methoxybenzaldehyde oxime, 97%. Link

  • BOC Sciences. (n.d.). CAS 3717-22-4 4-Methoxy-benzaldehyde oxime.

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],.... Link

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Link

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Link

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Link

  • Sigma-Aldrich. (n.d.). 4-methoxybenzaldehyde ir spectrum. Link

  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime. Link

  • Sigma-Aldrich. (n.d.). 4-methoxybenzaldehyde oxime AldrichCPR. Link

  • Quora. (2016, July 20). How is the equation between benzaldehyde and hydroxylamine determined?.
  • Quora. (2023, March 28). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?.
  • ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • ResearchGate. (n.d.).

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Application

The Versatility of 4-Methoxybenzaldehyde Oxime: A Key Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Unassuming Importance of an Oxime in Drug Discovery In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Importance of an Oxime in Drug Discovery

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutics. 4-Methoxybenzaldehyde oxime, a seemingly simple derivative of anisaldehyde, emerges as a crucial building block in the medicinal chemist's toolkit. Its strategic importance lies in the rich and varied reactivity of the oxime functional group, which can be readily transformed into amines, amides, and other functionalities integral to the structure of many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of 4-methoxybenzaldehyde oxime, offering detailed protocols for its synthesis and subsequent transformations, and highlighting its application in the synthesis of complex pharmaceutical agents. The protocols herein are presented not merely as a sequence of steps, but with a rationale grounded in chemical principles to empower researchers in their synthetic endeavors.[1][2]

Part 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The synthesis of 4-methoxybenzaldehyde oxime is a robust and high-yielding reaction, typically achieved through the condensation of 4-methoxybenzaldehyde with hydroxylamine. The choice of base and solvent can be tailored to optimize reaction conditions and yield.

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol details a standard laboratory procedure for the synthesis of 4-methoxybenzaldehyde oxime, adapted from established methodologies for the oximation of aldehydes.[3]

Core Principle: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration, often facilitated by a mild base, leads to the formation of the C=N double bond of the oxime.

Experimental Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-methoxybenzaldehyde in Ethanol B Add Hydroxylamine Hydrochloride A->B C Slowly add aqueous Sodium Hydroxide B->C D Heat to reflux C->D E Monitor by TLC D->E F Cool to RT & Concentrate E->F G Precipitate with water F->G H Filter and wash with cold water G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of 4-methoxybenzaldehyde oxime.

Materials & Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-MethoxybenzaldehydeC₈H₈O₂136.15-12481.119
Hydroxylamine HClNH₂OH·HCl69.49155-157--
Sodium HydroxideNaOH40.0031813882.13
EthanolC₂H₅OH46.07-114780.789
Deionized WaterH₂O18.0201001.000

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approximately 5-10 mL per mmol of aldehyde).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq). Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture while stirring. The sodium hydroxide serves to neutralize the hydrochloride and liberate the free hydroxylamine for the reaction.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Isolation: Add cold deionized water to the concentrated mixture to precipitate the 4-methoxybenzaldehyde oxime.

  • Purification: Collect the white solid precipitate by filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any inorganic impurities.

  • Drying: Dry the purified product under vacuum to yield 4-methoxybenzaldehyde oxime.

Part 2: Applications in Pharmaceutical Synthesis

4-Methoxybenzaldehyde oxime is a precursor to several key functional groups in pharmaceutical compounds. Its utility is demonstrated through transformations such as reduction to primary amines and the Beckmann rearrangement to amides.

Application 1: Reduction to 4-Methoxybenzylamine

Primary amines are a cornerstone of many pharmaceutical structures. The reduction of 4-methoxybenzaldehyde oxime provides a direct route to 4-methoxybenzylamine, a valuable pharmaceutical intermediate.[1]

Core Principle: The C=N bond of the oxime is reduced to a C-N single bond, and the N-O bond is cleaved to afford the primary amine. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Reaction Scheme Diagram:

4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzaldehyde Oxime->4-Methoxybenzylamine [H] (e.g., H₂, Pd/C)

Caption: Reduction of 4-methoxybenzaldehyde oxime to 4-methoxybenzylamine.

Protocol 2: Catalytic Hydrogenation of 4-Methoxybenzaldehyde Oxime

This protocol describes the reduction of 4-methoxybenzaldehyde oxime to 4-methoxybenzylamine using palladium on carbon as a catalyst.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Notes
4-Methoxybenzaldehyde OximeC₈H₉NO₂151.16Synthesized as per Protocol 1
Palladium on Carbon (10%)Pd/C-Catalyst
MethanolCH₃OH32.04Solvent
Hydrogen GasH₂2.02Reducing agent

Step-by-Step Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-methoxybenzylamine. The product can be further purified by distillation or crystallization if necessary.

Application 2: The Beckmann Rearrangement to 4-Methoxybenzamide

The Beckmann rearrangement is a classic transformation that converts an oxime into an amide.[2][4][5] This reaction is of significant industrial importance, for instance, in the production of Nylon-6.[6] For 4-methoxybenzaldehyde oxime, this rearrangement provides a direct route to 4-methoxybenzamide, a scaffold present in various biologically active molecules.

Core Principle: Under acidic conditions, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water). A concerted 1,2-migration of the group anti-periplanar to the leaving group from carbon to nitrogen occurs, followed by hydrolysis to yield the amide.[2][4]

Mechanism Diagram:

A Oxime B Protonated Oxime A->B + H⁺ C Nitrilium ion intermediate B->C - H₂O (Rearrangement) D Addition of Water C->D + H₂O E Deprotonation D->E - H⁺ F Tautomerization E->F G Amide F->G

Caption: Mechanism of the Beckmann rearrangement of an aldoxime.

Protocol 3: Acid-Catalyzed Beckmann Rearrangement

This protocol outlines the rearrangement of 4-methoxybenzaldehyde oxime to 4-methoxybenzamide using a strong acid catalyst.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Notes
4-Methoxybenzaldehyde OximeC₈H₉NO₂151.16Synthesized as per Protocol 1
Polyphosphoric Acid (PPA)(HPO₃)n-Catalyst and solvent
IceH₂O(s)18.02For quenching
Sodium BicarbonateNaHCO₃84.01For neutralization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 4-methoxybenzaldehyde oxime (1.0 eq) to polyphosphoric acid (PPA) with stirring. PPA acts as both the catalyst and the reaction medium.

  • Reaction: Gently heat the mixture with stirring (e.g., to 80-100 °C). The reaction is typically exothermic, and the temperature should be controlled.

  • Monitoring: Monitor the reaction by TLC until the starting oxime is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Isolation: The amide product will precipitate out of the aqueous solution. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 4-methoxybenzamide can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Conclusion

4-Methoxybenzaldehyde oxime stands as a testament to the power of functional group manipulation in pharmaceutical synthesis. Its straightforward preparation and the diverse reactivity of the oxime group provide access to essential building blocks like primary amines and amides. The protocols detailed in this guide offer a practical framework for the synthesis and application of this versatile intermediate, underscoring its continued relevance in the pursuit of novel therapeutic agents. By understanding the underlying principles of these transformations, researchers can effectively leverage 4-methoxybenzaldehyde oxime in their drug discovery and development programs.

References

  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved December 30, 2025, from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved December 30, 2025, from [Link]

  • Career Endeavour. (n.d.). Rearrangement Reactions. Retrieved December 30, 2025, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved December 30, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved December 30, 2025, from [Link]

  • Mojtahedi, M. M., Berelian, M. E., & Abaeeb, M. S. (n.d.). Synthesis and purification of fluvoxamine maleate in green solvents with high yield. SID. Retrieved December 30, 2025, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved December 30, 2025, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved December 30, 2025, from [Link]

  • The Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved December 30, 2025, from [Link]

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
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  • JOCPR. (n.d.). Application of different catalysts in Beckmann Rearrangement. Retrieved December 30, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved December 30, 2025, from [Link]

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  • OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved December 30, 2025, from [Link]

  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved December 30, 2025, from [Link]

  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1731-1736.

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Method

Application Notes and Protocols: 4-Methoxybenzaldehyde Oxime in Agrochemical Research

Introduction: The Versatility of the Oxime Moiety in Modern Agriculture In the continuous pursuit of novel and effective agrochemicals, the oxime functional group (>C=N-OH) has emerged as a critical pharmacophore in the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxime Moiety in Modern Agriculture

In the continuous pursuit of novel and effective agrochemicals, the oxime functional group (>C=N-OH) has emerged as a critical pharmacophore in the molecular design of modern pesticides.[1] Oximes and their derivatives, particularly oxime ethers and esters, are recognized for their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2][3] These compounds often exhibit favorable characteristics such as low toxicity to non-target organisms, making them attractive candidates for sustainable agriculture.[1]

4-Methoxybenzaldehyde oxime, a derivative of the naturally occurring flavor and fragrance compound p-anisaldehyde, serves as a versatile and economically significant starting material in the synthesis of these advanced agrochemical agents.[4] The presence of the methoxy group on the benzene ring can enhance the biological activity and modify the physicochemical properties of the resulting molecules, influencing their uptake, translocation, and interaction with target sites in pests, weeds, and pathogens.[4]

This guide provides a comprehensive overview of the applications of 4-Methoxybenzaldehyde oxime in agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis and derivatization, as well as methodologies for evaluating its potential as a fungicide, herbicide, and insecticide. The causality behind experimental choices is explained to provide a deeper understanding of the practical applications and to facilitate the development of novel crop protection solutions.

I. Synthesis of 4-Methoxybenzaldehyde Oxime and Its Derivatives

The synthesis of 4-Methoxybenzaldehyde oxime is a straightforward and high-yielding reaction, making it an excellent starting point for the exploration of its agrochemical potential. The subsequent conversion to oxime ethers allows for the introduction of diverse functionalities to fine-tune the biological activity.

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol describes the synthesis of 4-Methoxybenzaldehyde oxime from 4-Methoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is a classic condensation reaction.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 4-Methoxybenzaldehyde (1.0 equivalent) in ethanol (approximately 5-10 mL per gram of aldehyde).

  • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution and stir until it is fully dissolved.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise to the reaction mixture. The base is crucial for neutralizing the hydrochloride and liberating the free hydroxylamine for the reaction.

  • Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of ethanol using a rotary evaporator.

  • Add cold water to the concentrated mixture to precipitate the 4-Methoxybenzaldehyde oxime.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining inorganic salts.

  • Dry the product under vacuum to obtain pure 4-Methoxybenzaldehyde oxime.

Expected Yield: >90%

Diagram 1: Synthesis of 4-Methoxybenzaldehyde Oxime

G 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde->4-Methoxybenzaldehyde Oxime + NH₂OH·HCl, NaOH Ethanol, Reflux

Caption: Reaction scheme for the synthesis of 4-Methoxybenzaldehyde oxime.

Protocol 2: Synthesis of 4-Methoxybenzaldehyde Oxime Ethers

The derivatization of the oxime's hydroxyl group into an ether linkage is a key strategy to enhance biological activity. This protocol outlines a general procedure for the synthesis of O-alkyl or O-benzyl oxime ethers.

Materials:

  • 4-Methoxybenzaldehyde oxime

  • Alkyl or benzyl halide (e.g., benzyl bromide, ethyl bromide)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methoxybenzaldehyde oxime (1.0 equivalent) in the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) portion-wise at 0°C. The choice of base and solvent is critical; for instance, NaH in DMF is a common and effective combination for deprotonating the oxime.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the oximate anion.

  • Slowly add the alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxime ether.

Diagram 2: Synthesis of 4-Methoxybenzaldehyde Oxime Ethers

G 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Ether 4-Methoxybenzaldehyde Oxime Ether 4-Methoxybenzaldehyde Oxime->4-Methoxybenzaldehyde Oxime Ether + R-X (Alkyl/Benzyl Halide) Base, Anhydrous Solvent

Caption: General scheme for the synthesis of 4-Methoxybenzaldehyde oxime ethers.

II. Antifungal Applications

Benzaldehyde and its derivatives have demonstrated significant antifungal properties.[5][6] Research on 2-hydroxy-4-methoxybenzaldehyde, a closely related compound, provides valuable insights into the potential antifungal mechanism and efficacy of 4-methoxybenzaldehyde oxime derivatives against critical plant pathogens.

Mechanism of Antifungal Action

Studies on 2-hydroxy-4-methoxybenzaldehyde suggest that its antifungal activity stems from the disruption of the fungal cell membrane.[5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[5] It is hypothesized that 4-methoxybenzaldehyde oxime and its derivatives may exert a similar effect, with the lipophilicity of the molecule, which can be tuned by derivatization, playing a crucial role in its ability to interact with and disrupt the fungal membrane. Another potential mechanism is the disruption of the cellular antioxidation systems of the fungi.[6]

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is designed to evaluate the efficacy of 4-Methoxybenzaldehyde oxime and its derivatives in inhibiting the mycelial growth of phytopathogenic fungi.

Materials:

  • Pure cultures of target fungi (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Test compounds (4-Methoxybenzaldehyde oxime and its derivatives)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the PDA to cool to approximately 50-60°C.

  • Dissolve the test compounds in a minimal amount of DMSO to create stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate with only DMSO should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data.

Table 1: Antifungal Activity of 2-hydroxy-4-methoxybenzaldehyde against Fusarium graminearum
CompoundMIC (µg/mL)Reference
2-hydroxy-4-methoxybenzaldehyde200[5]
Vanillin1600[5]
o-Vanillin400[5]

Note: This data is for a related compound and serves as a benchmark for the potential activity of 4-methoxybenzaldehyde oxime derivatives.

Diagram 3: Antifungal Bioassay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare PDA Medium C Amend PDA with Test Compound A->C B Dissolve Test Compound in DMSO B->C D Inoculate with Fungal Plug C->D E Incubate D->E F Measure Colony Diameter E->F G Calculate Inhibition Percentage F->G H Determine EC₅₀ G->H

Caption: Workflow for the in vitro antifungal bioassay.

III. Herbicidal Applications

Oxime ethers have been investigated as a new class of herbicides.[1][7] Their mode of action can vary, but some are known to inhibit key enzymes in plant metabolic pathways. For instance, some herbicidal compounds disrupt cell membrane integrity, leading to rapid desiccation and death of the plant tissue.[3]

Mechanism of Herbicidal Action

The herbicidal mechanism of oxime ethers can be diverse. Some may act as "cell membrane destroyers," causing rapid disruption of cell membranes and leading to leakage of cellular contents.[3] This mode of action results in rapid "burn-down" of the foliage. Other potential mechanisms include the inhibition of specific enzymes involved in amino acid synthesis or fatty acid biosynthesis, which are common targets for commercial herbicides.[8] The specific mechanism of 4-methoxybenzaldehyde oxime derivatives would need to be elucidated through further research, but these are plausible starting points for investigation.

Protocol 4: Pre-emergence Herbicidal Bioassay

This protocol assesses the ability of test compounds to inhibit the germination and early growth of weed seeds.

Materials:

  • Seeds of common weed species (e.g., Brassica campestris, Echinochloa crusgalli)

  • Test compounds

  • Acetone or DMSO for dissolving compounds

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.

  • Place a sterile filter paper in each Petri dish.

  • Apply a known volume of each test solution evenly onto the filter paper. A solvent-only control should be included.

  • Allow the solvent to evaporate completely.

  • Place a specific number of weed seeds (e.g., 20) on the treated filter paper in each Petri dish.

  • Add a small amount of distilled water to moisten the filter paper.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-10 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the germination inhibition and growth inhibition percentages relative to the control.

  • Determine the concentration required to cause 50% inhibition (IC₅₀) for each parameter.

Protocol 5: Post-emergence Herbicidal Bioassay

This protocol evaluates the effect of test compounds on established weed seedlings.

Materials:

  • Pots with a suitable soil mix

  • Weed seedlings at a specific growth stage (e.g., 2-3 leaf stage)

  • Test compounds formulated as a sprayable solution (e.g., with a surfactant)

  • Spray chamber or handheld sprayer

  • Greenhouse or growth chamber

Procedure:

  • Grow weed seedlings in pots until they reach the desired growth stage.

  • Prepare spray solutions of the test compounds at various concentrations. Include a control group sprayed only with the formulation blank (solvent and surfactant).

  • Apply the treatments to the foliage of the seedlings using a sprayer, ensuring uniform coverage.

  • Place the treated plants in a greenhouse or growth chamber and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, growth retardation) over a period of 1-2 weeks.

  • At the end of the observation period, assess the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh or dry weight of the aerial parts of the plants.

  • Calculate the percentage of growth reduction compared to the control and determine the GR₅₀ (concentration causing 50% growth reduction).

IV. Insecticidal Applications

The oxime moiety is present in several commercial insecticides, and derivatives of 4-methoxybenzaldehyde have shown potential in this area.[2] The mode of action can be diverse, but one important target for many insecticides is the nervous system of the insect.

Mechanism of Insecticidal Action

One of the well-established mechanisms of action for certain oxime-containing compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[9][10] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. It is plausible that certain derivatives of 4-methoxybenzaldehyde oxime could be designed to target AChE. Other potential insecticidal mechanisms include acting as insect repellents.[11]

Protocol 6: Insecticidal Bioassay (Topical Application)

This protocol is used to determine the contact toxicity of a compound to a target insect pest.

Materials:

  • Target insect species (e.g., larvae of Spodoptera frugiperda, adults of Myzus persicae)

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or micro-applicator

  • Petri dishes or ventilated containers

  • Insect diet or host plant material

  • Stereomicroscope

Procedure:

  • Rear the target insects under controlled conditions to obtain a uniform population.

  • Prepare a series of dilutions of the test compounds in the chosen solvent.

  • Immobilize the insects (e.g., by chilling) for easy handling.

  • Using a microsyringe under a stereomicroscope, apply a small, precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body (e.g., the dorsal thorax). A control group should be treated with the solvent only.

  • Place the treated insects in individual containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LD₅₀ (Lethal Dose to kill 50% of the population) through probit analysis.

Protocol 7: Insect Repellent Bioassay

This protocol can be used to assess the repellent properties of 4-methoxybenzaldehyde oxime and its derivatives against crawling or flying insects.

Materials:

  • Target insect species (e.g., ants, mosquitoes)

  • Test compounds dissolved in a suitable solvent

  • Filter paper or other suitable substrate

  • Choice test arena (e.g., Y-tube olfactometer for flying insects, treated and untreated zones for crawling insects)

  • Video recording equipment (optional, for tracking insect movement)

Procedure (for crawling insects):

  • Cut a piece of filter paper to fit the bottom of a Petri dish.

  • Treat one half of the filter paper with the test compound solution and the other half with the solvent control.

  • After the solvent has evaporated, place the filter paper in the Petri dish.

  • Introduce a known number of insects into the center of the dish.

  • Record the number of insects on each half of the filter paper at regular time intervals.

  • Calculate a repellency index based on the distribution of the insects.

V. Conclusion and Future Directions

4-Methoxybenzaldehyde oxime is a readily accessible and highly versatile platform for the development of novel agrochemicals. Its derivatives, particularly oxime ethers, have demonstrated promising fungicidal, herbicidal, and insecticidal activities. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the R-group in the oxime ethers of 4-methoxybenzaldehyde oxime to optimize biological activity and selectivity.

  • Mechanism of action studies: Elucidating the specific biochemical targets of these compounds in fungi, plants, and insects to enable rational design of more potent molecules.

  • Quantitative analysis: Generating robust quantitative data (EC₅₀, LD₅₀, MIC) for 4-methoxybenzaldehyde oxime and its derivatives against a broader range of economically important agricultural pests, weeds, and pathogens.

  • Formulation development: Investigating suitable formulations to enhance the stability, delivery, and efficacy of the most promising lead compounds under field conditions.

By leveraging the chemical tractability of 4-methoxybenzaldehyde oxime and a systematic approach to bioactivity screening and mechanism of action studies, the scientific community can unlock its full potential in the development of the next generation of safe and effective crop protection agents.

References

  • A Review of Biologically Active Oxime Ethers. (n.d.). Retrieved from [Link]

  • A Review of Biologically Active Oxime Ethers. (2023). Molecules, 28(13), 5071. [Link]

  • Oxime chemistry in crop protection. (2024). Pest Management Science, 80(9), 4163-4174. [Link]

  • Synthesis of (E)/(Z)-Verbenone Oxime Ethers and Photoresponsive Behavior to Herbicidal Activity. (2022). Journal of Agricultural and Food Chemistry, 70(43), 13862-13872. [Link]

  • Synthesis of (E)/(Z)-Verbenone Oxime Ethers and Photoresponsive Behavior to Herbicidal Activity. (2022). Journal of Agricultural and Food Chemistry, 70(43), 13862-13872. [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. [Link]

  • EC50 values of some selected compounds against ten phytopathogenic fungi. (n.d.). ResearchGate. [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15, 1359947. [Link]

  • Antifungal EC 50 values of target compounds against phytopathogenic fungi. (n.d.). ResearchGate. [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). BMC Research Notes, 4, 163. [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). [Link]

  • 4-Methoxybenzaldehyde Oxime. (n.d.). PubChem. [Link]

  • Design, synthesis and evaluation of difunctionalized 4-hydroxybenzaldehyde derivatives as novel cholinesterase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]

  • Bioassays with Arthropods. (n.d.). ResearchGate. [Link]

  • 2-Methoxybenzaldehyde effectively repels ants. (2024). Journal of Economic Entomology, 117(1), 24-33. [Link]

  • The EC 50 values of compounds 4j and 4l against Rhizoctonia solani. (n.d.). ResearchGate. [Link]

  • Design, synthesis and acaricidal/insecticidal activities of etoxazole analogues. (2015). New Journal of Chemistry, 39(10), 7873-7880. [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). Scientific Reports, 13(1), 14594. [Link]

  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). (n.d.). ResearchGate. [Link]

  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (2023). Molecules, 28(21), 7401. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(3), 987-1000. [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). Molecules, 29(4), 896. [Link]

  • Design, synthesis and acaricidal/insecticidal activities of etoxazole analogues. (2015). New Journal of Chemistry, 39(10), 7873-7880. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2016). Herald Scholarly Open Access. [Link]

  • Benzaldehyde, 4-methoxy-, oxime. (n.d.). NIST WebBook. [Link]

  • Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. (2025). Journal of Agricultural and Food Chemistry. [Link]

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  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7384. [Link]

Sources

Application

Application Notes & Protocols: The Utility of 4-Methoxybenzaldehyde Oxime in the Synthesis of Fine Chemicals

Introduction: The Versatility of an Aromatic Oxime 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a crystalline organic compound (C₈H₉NO₂) that serves as a remarkably versatile and stable intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Aromatic Oxime

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a crystalline organic compound (C₈H₉NO₂) that serves as a remarkably versatile and stable intermediate in modern organic synthesis.[1][2][3] Its utility stems from the reactive yet controllable nature of the oxime functional group, which can be readily transformed into several other key functionalities, including nitriles, amides, and amines. This strategic position makes it a valuable precursor for a range of fine chemicals, from pharmaceutical building blocks and agrochemicals to materials science components.[2] The methoxy group on the benzene ring further influences its electronic properties and reactivity, making it a model substrate for various synthetic transformations.[4]

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of 4-methoxybenzaldehyde oxime. We will explore its synthesis and detail its conversion into high-value chemical entities through robust, field-proven protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The preparation of 4-methoxybenzaldehyde oxime is a straightforward and high-yielding condensation reaction between 4-methoxybenzaldehyde and hydroxylamine.[5][6] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.[7] Various bases and solvent systems can be employed, with sodium hydroxide or sodium acetate in an alcohol-water mixture being common.[6][8]

Experimental Protocol: Oximation of 4-Methoxybenzaldehyde

This protocol describes a standard laboratory procedure for synthesizing 4-methoxybenzaldehyde oxime with high purity.

Materials:

Reagent/Material Molecular Weight ( g/mol ) Quantity Moles (mmol) Role
4-Methoxybenzaldehyde 136.15 13.62 g 100 Starting Material
Hydroxylamine HCl 69.49 8.34 g 120 Oximation Reagent
Sodium Hydroxide (NaOH) 40.00 4.80 g 120 Base
Ethanol (95%) - 100 mL - Solvent

| Water | - | 50 mL | - | Solvent/Precipitation |

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium hydroxide (4.80 g, 120 mmol) in 100 mL of 95% ethanol. Stir until all solids have dissolved.[8]

  • Reaction Initiation: To the stirred solution, add 4-methoxybenzaldehyde (13.62 g, 100 mmol).

  • Reaction Execution: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.[5][8]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly add 50 mL of cold water to the concentrated mixture while stirring. The product, 4-methoxybenzaldehyde oxime, will precipitate as a white solid.[9]

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with cold water (2 x 20 mL) to remove any inorganic salts.[8]

  • Drying: Dry the purified product under vacuum to yield 4-methoxybenzaldehyde oxime as a white crystalline solid. Typical yields are in the range of 90-95%.[5]

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4-7: Work-up & Purification A Dissolve NH2OH·HCl & NaOH in EtOH B Add 4-Methoxy- benzaldehyde A->B C Reflux for 1-2h (Monitor by TLC) B->C D Cool & Concentrate C->D E Precipitate with H2O D->E F Filter & Wash Solid E->F G Dry Under Vacuum F->G H Final Product: 4-Methoxybenzaldehyde Oxime G->H

Caption: Workflow for the synthesis of 4-methoxybenzaldehyde oxime.

Part 2: Key Applications in Fine Chemical Synthesis

Application 1: Synthesis of 4-Methoxybenzonitrile via Dehydration

Nitriles are valuable intermediates in organic synthesis, readily converted into amines, carboxylic acids, and amides.[10] The dehydration of aldoximes is one of the most direct methods for nitrile synthesis.[10] This transformation can be achieved using various dehydrating agents or catalytic systems. A facile one-pot synthesis can be performed directly from the aldehyde using hydroxylamine hydrochloride and a catalyst like anhydrous ferrous sulfate in DMF, which promotes both the initial oxime formation and its subsequent dehydration.[10]

Mechanism Insight: The dehydration process typically involves the activation of the oxime's hydroxyl group, turning it into a good leaving group. This is followed by an E2-type elimination, where a base removes the hydrogen from the sp² carbon, leading to the formation of the carbon-nitrogen triple bond of the nitrile and the elimination of water.

G Start 4-Methoxybenzaldehyde Oxime Intermediate [Activated Oxime Intermediate] (e.g., protonated or complexed) Start->Intermediate + Dehydrating Agent (e.g., FeSO4, Appel-type) Product 4-Methoxybenzonitrile + H2O Intermediate->Product - H+ (Elimination)

Caption: General mechanism for the dehydration of an aldoxime to a nitrile.

This protocol details a one-pot conversion using ferrous sulfate as a catalyst.[10]

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-Methoxybenzaldehyde136.151.36 g10Starting Material
Hydroxylamine HCl69.490.83 g12Reagent
Anhydrous FeSO₄151.910.30 g2Catalyst
Dimethylformamide (DMF)-20 mL-Solvent

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and anhydrous ferrous sulfate (0.30 g, 2 mmol) in 20 mL of DMF.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 4 hours.[10] Monitor by TLC for the disappearance of the intermediate oxime.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-methoxybenzonitrile. Reported yields for this method are around 88%.[10]

Application 2: Synthesis of 4-Methoxybenzamide via Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide.[11] While traditionally used for ketoximes and requiring harsh acidic conditions, modern catalytic methods have been developed for the milder rearrangement of aldoximes to primary amides.[12] Ruthenium-based catalysts, for example, have proven highly efficient for this transformation, proceeding with high yield and selectivity under relatively low catalyst loadings.[12]

Mechanism Insight: The catalytic cycle is believed to involve the activation of the oxime, followed by a stereospecific rearrangement where the group anti to the leaving group on the nitrogen migrates.[11][13] For an aldoxime, this migrating group is the hydrogen atom. The resulting intermediate is then hydrolyzed to yield the primary amide.[14]

G Oxime 4-Methoxybenzaldehyde Oxime Activated Activated Oxime (coordinated to Ru catalyst) Oxime->Activated [Ru-catalyst] Rearranged Nitrile Intermediate (via H- migration) Activated->Rearranged Rearrangement Amide 4-Methoxybenzamide Rearranged->Amide Hydration

Caption: Simplified pathway for the Ru-catalyzed Beckmann rearrangement.

This protocol is adapted from highly efficient methods developed for the rearrangement of aldoximes.[12]

Reagent/MaterialQuantity (for 1 mmol scale)Role
4-Methoxybenzaldehyde Oxime151 mg (1 mmol)Substrate
Ru(PPh₃)₃(CO)H₂0.01 mol %Catalyst
dppe (1,2-bis(diphenylphosphino)ethane)0.01 mol %Ligand
p-Toluenesulfonic acid (TsOH)0.01 mol %Co-catalyst
Toluene (anhydrous)5 mLSolvent

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst, dppe ligand, and TsOH co-catalyst.

  • Reagent Addition: Add 4-methoxybenzaldehyde oxime (151 mg, 1 mmol) followed by 5 mL of anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, or until TLC analysis indicates full consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be directly purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 4-methoxybenzamide. This method provides high yields, often exceeding 90%.[12]

Application 3: Synthesis of Capsaicin Analogs via Reduction and N-Acylation

4-Methoxybenzaldehyde oxime is a key precursor in the synthesis of capsaicin analogs, which are compounds with significant interest for their analgesic and neuroprotective properties.[8][15][16] The synthesis involves a two-step sequence: first, the reduction of the oxime to the corresponding primary amine (4-methoxybenzylamine), followed by coupling with a suitable acid chloride to form the final amide product.[8][16]

A common and effective method for this reduction utilizes zinc dust in acetic acid.[8]

Procedure:

  • Setup: In a 100 mL conical flask, dissolve 4-methoxybenzaldehyde oxime (5.0 g, 33.1 mmol) in 15 mL of glacial acetic acid.

  • Reduction: Cool the solution to approximately 15 °C in an ice bath. Add zinc dust (8.6 g, 132 mmol) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.

  • Work-up: Filter the reaction mixture to remove excess zinc. Carefully neutralize the filtrate with a concentrated ammonia solution until a solid precipitates.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water to yield 4-methoxybenzylamine.[8]

The synthesized amine can be coupled with various acid chlorides to produce a library of capsaicin analogs.

General Protocol:

  • Setup: Dissolve 4-methoxybenzylamine (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask cooled in an ice bath.

  • Acylation: Slowly add the desired acid chloride (e.g., oleoyl chloride, palmitoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired capsaicin analog.[8]

G Start 4-Methoxybenzaldehyde Oxime Amine 4-Methoxybenzylamine Start->Amine Reduction (e.g., Zn/AcOH) End Capsaicin Analog (Amide) Amine->End N-Acylation (+ R-COCl)

Caption: Synthetic pathway to capsaicin analogs from the oxime precursor.

References

  • Benchchem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde oxime.
  • Benchchem. (n.d.). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
  • Oriental Journal of Chemistry. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • ARC Journals. (2016). Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides. Retrieved from [Link]

  • Der Pharma Chemica. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • RSC Advances. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. Retrieved from [Link]

  • ACS Omega. (2024). Flow Synthesis of Capsaicin and Capsaicinoid Analogues. Retrieved from [Link]

  • Molecules. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

  • Organic Letters. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Retrieved from [Link]

  • Google Patents. (2007). Preparation and purification of synthetic capsaicin.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Retrieved from [Link]

  • Proceedings of Student Research and Creative Inquiry Day. (2022). Progress Toward the Production of Capsaicin Analogs. Retrieved from [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • YouTube. (2015). Formation of an Oxime from an Aldehyde. Retrieved from [Link]

  • ResearchGate. (2018). Dehydration of oxime to nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

  • Organic Letters. (2011). Iridium-Catalyzed Conversion of Alcohols into Amides via Oximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2018). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2013). Conversion of Aldehydes to Nitriles. Retrieved from [Link]

  • Molecules. (2015). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Retrieved from [Link]

  • Malaysian Polymer Journal. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (2020). Rearrangement of oximes into amides. M=metal catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-phenoxybenzaldehyde oxime. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

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Method

Application Note: 4-Methoxybenzaldehyde Oxime as a Chromogenic Derivatizing Agent for the Sensitive Detection of Carbonyl Compounds

Introduction: The Challenge of Carbonyl Detection Carbonyl compounds, specifically aldehydes and ketones, are a class of organic molecules central to numerous fields, from flavor and fragrance chemistry to environmental...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Carbonyl Detection

Carbonyl compounds, specifically aldehydes and ketones, are a class of organic molecules central to numerous fields, from flavor and fragrance chemistry to environmental monitoring and pharmaceutical quality control. Their presence, even at trace levels, can significantly impact product quality, environmental safety, and biological processes. However, many low-molecular-weight carbonyls lack a strong chromophore, making their direct detection and quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection challenging and insensitive.[1]

To overcome this limitation, derivatization is employed. This process chemically modifies the target analyte to enhance its detectability.[2] 4-Methoxybenzaldehyde oxime serves as an effective derivatizing agent, reacting with carbonyl compounds to form stable, UV-active derivatives, thereby enabling their sensitive detection and accurate quantification.[3] This application note provides a comprehensive guide to the principles and protocols for using 4-Methoxybenzaldehyde oxime as a reagent for the analysis of aldehydes and ketones.

Chemical Principles: The Oximation Reaction

The detection method is based on the condensation reaction between 4-Methoxybenzaldehyde oxime and a carbonyl compound (an aldehyde or a ketone) to form a new, substituted oxime. This reaction, known as oximation, proceeds via a two-step mechanism of nucleophilic addition followed by dehydration.[4]

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine group in 4-Methoxybenzaldehyde oxime acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This forms an unstable tetrahedral intermediate called a carbinolamine.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the corresponding oxime derivative.

The resulting derivative incorporates the strongly chromophoric 4-methoxyphenyl group from the reagent, allowing for sensitive detection using UV spectrophotometry.

Oximation Reaction Mechanism carbonyl R-C(=O)-R' (Carbonyl) intermediate [Tetrahedral Intermediate (Carbinolamine)] carbonyl->intermediate Nucleophilic Attack reagent H2N-O-CH2-Ph-OCH3 (4-Methoxybenzaldehyde Oxime) reagent->intermediate H_plus H+ H_plus->carbonyl Catalysis (Protonation of C=O) product R-C(=N-O-CH2-Ph-OCH3)-R' (UV-Active Derivative) intermediate->product Dehydration water H2O intermediate->water

Caption: General mechanism of the oximation reaction.

Advantages of 4-Methoxybenzaldehyde Oxime as a Derivatizing Agent

While several reagents exist for carbonyl derivatization, such as 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 4-Methoxybenzaldehyde oxime offers a distinct set of advantages:

  • Formation of Stable Derivatives: The resulting oxime derivatives are generally stable, allowing for reliable and reproducible analysis.[3]

  • Strong Chromophore: The 4-methoxyphenyl group provides a strong UV chromophore, enabling high sensitivity for detection by HPLC-UV.

  • Versatility: The reagent reacts with a wide range of aldehydes and ketones, making it broadly applicable.[5]

  • Favorable Chromatographic Properties: The derivatives are typically well-resolved on standard reversed-phase HPLC columns.

Experimental Protocol: Quantification of Carbonyls by HPLC-UV

This protocol provides a general method for the derivatization of carbonyl compounds in a sample and their subsequent analysis by HPLC-UV.

Materials and Reagents
  • 4-Methoxybenzaldehyde oxime (Purity ≥ 97%)[6]

  • Carbonyl standards (e.g., hexanal, octanal, benzaldehyde)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • pH meter or pH strips

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions
  • Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of 4-Methoxybenzaldehyde oxime and dissolve it in 10 mL of methanol. Prepare this solution fresh daily.

  • Carbonyl Stock Standards (1000 µg/mL): Prepare individual stock solutions of target carbonyl compounds by dissolving 10 mg of each in 10 mL of acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target carbonyls at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with acetonitrile.

  • Acid Catalyst (0.1 M HCl): Dilute concentrated HCl in deionized water.

  • Quenching Solution (0.1 M NaOH): Dissolve NaOH in deionized water.

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Sample Collection (e.g., 1 mL of liquid sample) add_reagent 3. Add Derivatizing Reagent (500 µL of 10 mg/mL solution) sample->add_reagent standard 2. Prepare Calibration Standards (from working standard mixture) add_catalyst 4. Add Acid Catalyst (100 µL of 0.1 M HCl) add_reagent->add_catalyst react 5. React at 60°C for 30 min add_catalyst->react quench 6. Quench Reaction (100 µL of 0.1 M NaOH) react->quench filter 7. Filter through 0.45 µm syringe filter quench->filter inject 8. Inject into HPLC-UV System filter->inject quantify 9. Quantify using Calibration Curve inject->quantify

Caption: Workflow for carbonyl analysis using 4-Methoxybenzaldehyde oxime.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Pipette 1.0 mL of the sample (or calibration standard) into a 4 mL glass vial.

  • Add Reagent: Add 500 µL of the 10 mg/mL 4-Methoxybenzaldehyde oxime derivatizing solution to the vial.

  • Catalyze Reaction: Add 100 µL of 0.1 M HCl to adjust the pH to be mildly acidic (pH ~2-3), which is optimal for the dehydration step of the oximation reaction.[5]

  • Incubation: Cap the vial tightly and place it in a heating block or water bath at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.

  • Quench Reaction: After incubation, cool the vial to room temperature. Add 100 µL of 0.1 M NaOH to neutralize the acid and stop the reaction.

  • Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC autosampler vial.

HPLC-UV Analysis
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 275 nm (corresponds to the absorbance maximum of the 4-methoxyphenyl group).

Data Analysis and Interpretation

The concentration of each carbonyl compound in the sample is determined by comparing the peak area of its derivative to a calibration curve generated from the derivatized standards.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Formaldehyde Derivative~4.5~0.05~0.15
Acetaldehyde Derivative~6.2~0.04~0.12
Hexanal Derivative~12.8~0.02~0.06
Benzaldehyde Derivative~10.5~0.02~0.05

Note: Retention times and detection limits are representative and may vary depending on the specific HPLC system, column, and conditions used.

Troubleshooting

  • Low Peak Area/Sensitivity:

    • Ensure the derivatizing reagent is fresh.

    • Verify the pH of the reaction mixture is acidic.

    • Increase reaction time or temperature.

  • Poor Peak Shape:

    • Ensure complete dissolution of the reagent and sample.

    • Check for column degradation.

  • Extraneous Peaks:

    • Analyze a reagent blank (all components except the sample) to identify impurities from the derivatizing agent or solvents.[7]

Safety and Handling

4-Methoxybenzaldehyde oxime is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Conclusion

4-Methoxybenzaldehyde oxime is a robust and versatile reagent for the derivatization of aldehydes and ketones for quantitative analysis. The formation of stable, UV-active oxime derivatives allows for sensitive detection by standard HPLC-UV systems. The protocol outlined in this application note provides a reliable foundation for researchers, scientists, and drug development professionals to accurately measure carbonyl compounds in a variety of sample matrices.

References

  • Long, W. J., & Henderson, J. W. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Agilent Technologies, Inc. Retrieved from [Link]

  • Jia, C., & Batterman, S. (2001). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. Journal of Chromatographic Science, 39(6), 253–259. Retrieved from [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds. Retrieved from [Link]

  • Marnett, L. J., et al. (2009). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC-MS Analysis. Lipids, 44(6), 565–573. Retrieved from [Link]

  • CTC Analytics AG. (n.d.). GC/MS Application Note: Determination of Stale Aldehydes in Beer by SPME/GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Kolb, V. M., et al. (2010). Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. ACS Chemical Biology, 5(11), 1047–1056. Retrieved from [Link]

  • Rezanka, T., & Sigler, K. (2009). Mass Spectrometry of Fatty Aldehydes. Journal of the American Society for Mass Spectrometry, 20(6), 925–936. Retrieved from [Link]

  • Agilent Technologies, Inc. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Seizinger, D. E., & Dimitriades, B. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1617–1623. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3-methoxy, oxime, bis-TMS. NIST Chemistry WebBook. Retrieved from [Link]

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Application

Application Notes and Protocols: Oximation of 4-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oximation in Synthetic Chemistry The conversion of aldehydes and ketones to their corresponding oximes is a fundamental an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oximation in Synthetic Chemistry

The conversion of aldehydes and ketones to their corresponding oximes is a fundamental and versatile transformation in organic synthesis. Oximes are not merely stable derivatives for the purification and characterization of carbonyl compounds; they are crucial synthetic intermediates.[1][2] The oxime functionality can be readily transformed into amides via the Beckmann rearrangement, nitriles through dehydration, and amines by reduction, opening pathways to a diverse array of molecular architectures.[3][4]

4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a widely used aromatic aldehyde in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[5] Its oxime, 4-methoxybenzaldehyde oxime, serves as a key building block in the creation of more complex molecules, including biologically active compounds.[4] Understanding the nuances of its synthesis is therefore of significant practical importance.

This guide provides a detailed exploration of the oximation of 4-methoxybenzaldehyde, delving into the reaction mechanism, critical process parameters, and step-by-step experimental protocols. The aim is to equip researchers with both the theoretical understanding and the practical knowledge to perform this reaction efficiently and safely.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

The formation of an oxime from an aldehyde and hydroxylamine is a condensation reaction that proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.[3][6] The reaction is typically catalyzed by a weak acid.[6][7]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.[6] This forms an unstable tetrahedral intermediate known as a carbinolamine.[6]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration to form the final oxime product.[6]

The overall rate of oxime formation is highly dependent on the pH of the reaction medium.[6] A weakly acidic environment is optimal because it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine.[6] However, if the medium is too acidic, the hydroxylamine itself will be protonated, rendering it non-nucleophilic and inhibiting the reaction.

Visualization of the Reaction Mechanism

Oximation_Mechanism aldehyde 4-Methoxybenzaldehyde (p-Anisaldehyde) carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine Nucleophilic Addition hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->carbinolamine oxime 4-Methoxybenzaldehyde Oxime carbinolamine->oxime Dehydration water Water (H₂O) carbinolamine->water

Caption: General mechanism of oxime formation from an aldehyde.

Critical Parameters Influencing the Oximation Reaction

The success of the oximation of 4-methoxybenzaldehyde hinges on the careful control of several key parameters:

  • Choice of Oximation Reagent: Hydroxylamine is typically used in the form of its hydrochloride (NH₂OH·HCl) or sulfate salt for stability.[8][9] A base is then required to liberate the free hydroxylamine in situ.

  • Base: A variety of bases can be employed, including sodium hydroxide, sodium carbonate, and pyridine.[2][4][10] The choice of base can influence the reaction rate and work-up procedure.

  • Solvent: The choice of solvent is crucial as it affects the solubility of the reactants and can influence the reaction rate.[11][12][13][14] Alcohols like ethanol and methanol are commonly used.[1][4] In some cases, solvent-free conditions or greener solvents like water are employed.[2][15][16]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating (reflux) to increase the reaction rate.[4][17]

  • Reaction Time: The time required for the reaction to go to completion can vary depending on the specific conditions and can be monitored by techniques like Thin Layer Chromatography (TLC).[4][17]

Comparative Overview of Reaction Conditions
Reagent SystemBaseSolventTemperatureTypical YieldReference
NH₂OH·HClSodium HydroxideEthanolRefluxHigh[4]
NH₂OH·HClSodium AcetateFormic Acid/WaterN/AHigh[15]
NH₂OH·HClOxalic AcidAcetonitrileReflux94%
NH₂OH·HClSodium CarbonateNone (Grinding)Room Temp.High
NH₂OH·HClPyridineEthanolRefluxN/A[10]
NH₂OH·HClNoneMineral Water/MethanolRoom Temp.High[16]
Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-methoxybenzaldehyde oxime under different conditions.

Protocol 1: Classical Oximation using Sodium Hydroxide in Ethanol

This protocol is a robust and widely used method for the synthesis of aldoximes.

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol (approximately 5 mL per mmol of aldehyde) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).[4]

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.[4]

  • Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of ethanol using a rotary evaporator.[4]

  • Add water to the concentrated mixture to precipitate the 4-methoxybenzaldehyde oxime.[4]

  • Collect the precipitate by filtration using a Buchner funnel.[4]

  • Wash the solid with cold water and dry it under a vacuum to yield the final product.[4]

Visualization of the Experimental Workflow

Workflow start Start dissolve Dissolve 4-methoxybenzaldehyde and NH₂OH·HCl in Ethanol start->dissolve add_base Add aqueous NaOH solution dissolve->add_base reflux Heat to reflux and monitor by TLC add_base->reflux cool Cool to room temperature reflux->cool concentrate Concentrate under reduced pressure cool->concentrate precipitate Precipitate product with water concentrate->precipitate filter Filter the solid product precipitate->filter wash_dry Wash with cold water and dry filter->wash_dry end End wash_dry->end

Caption: Workflow for the classical oximation of 4-methoxybenzaldehyde.

Protocol 2: Green Synthesis using Mineral Water

This protocol offers a more environmentally friendly approach by utilizing mineral water as a solvent and avoiding the use of organic solvents and external heating.

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Mineral Water

  • Methanol

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., vial or flask)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel at room temperature, place the 4-methoxybenzaldehyde (0.25 mmol) and hydroxylamine hydrochloride (0.3 mmol).[16]

  • Add 2.0 mL of a mineral water/methanol (1:1 v/v) solvent mixture to the reaction vessel.[16] The salts present in the mineral water can catalyze the reaction.[16]

  • Stir the mixture at room temperature and monitor the reaction's progress by TLC analysis.[16]

  • Once the reaction is complete, perform a work-up by adding a mixture of ethyl acetate and water.[16]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[16]

  • Filter to remove the sodium sulfate and then remove the solvent using a rotary evaporator to obtain the product.[16]

  • If necessary, the product can be further purified by flash column chromatography.[16]

Characterization of 4-Methoxybenzaldehyde Oxime

The synthesized 4-methoxybenzaldehyde oxime can be characterized using various spectroscopic and physical methods to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, and the oxime proton.[18][19]

    • (CDCl₃, 300 MHz, ppm): δ = 8.11 (s, 1H), 7.52 (d, J = 8.7 Hz, 2H), 6.91 (d, J = 8.7 Hz, 2H), 3.84 (s, 3H).[18]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule.[18]

    • (CDCl₃, 75 MHz, ppm): δ = 150, 129, 114, 55.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, C=N, and C-O functional groups.[18]

    • (liquid film, cm⁻¹): ν = 3353, 2929, 1606, 1513, 1303, 1253, 1174, 1030, 956, 874, 831.[18]

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Safety and Handling Precautions
  • 4-Methoxybenzaldehyde can be an irritant.

  • Hydroxylamine and its salts can be corrosive and potentially explosive.[20] Handle with care and avoid heating the solid.

  • Sodium hydroxide is a corrosive base.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The oximation of 4-methoxybenzaldehyde is a straightforward yet crucial reaction in organic synthesis. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can select and optimize conditions to achieve high yields of the desired oxime. The protocols provided offer both a traditional and a greener synthetic route, allowing for flexibility based on laboratory resources and environmental considerations. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent synthetic transformations.

References

  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

  • Química Organica.org. Oxime formation. Available from: [Link]

  • PMC. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Available from: [Link]

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  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available from: [Link]

  • YouTube. Formation of an Oxime from an Aldehyde. Available from: [Link]

  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Available from: [Link]

  • Supporting Information. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Remarkably Simple α-Oximation of Aldehydes via Organo-SOMO Catalysis. | Request PDF. Available from: [Link]

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  • ACS Publications. The role of catalysts in the air oxidation of aliphatic aldehydes | The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. A remarkably simple α-oximation of aldehydes via organo-SOMO catalysis. Available from: [Link]

  • ResearchGate. Effect of solvent-solute interactions in oximes | Download Scientific Diagram. Available from: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Available from: [Link]

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  • PubChem. 4-Methoxybenzaldehyde Oxime. Available from: [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Available from: [Link]

  • ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... Available from: [Link]

  • Magritek. The Aldol Condensation. Available from: [Link]

  • ResearchGate. Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Available from: [Link]

  • Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Available from: [Link]

  • RSC Publishing. An evaluation of solvent effects and ethanol oxidation. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

  • ACS Publications. Solvation Effects in Organic Chemistry. Available from: [Link]

  • YouTube. Solvents: Importance in Chemical reaction by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]

  • ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method. Available from: [Link]

  • Google Patents. Preparation from hydroxylammonium sulfate of alcoholic hydroxylamine solutions and of oximes, hydroxamic acids and other hydroxy.
  • ACS Publications. Solvent Effects in the Base-Catalyzed Oxidation of Mercaptans with Molecular Oxygen1 | The Journal of Organic Chemistry. Available from: [Link]

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Method

Application Notes and Protocols: The Strategic Use of 4-Methoxybenzaldehyde Oxime in Nitrile Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Nitrile Functional Group and the Role of Aldoxime Dehydration The nitrile functional group is a cornerstone in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Nitrile Functional Group and the Role of Aldoxime Dehydration

The nitrile functional group is a cornerstone in the synthesis of a vast array of organic compounds, serving as a critical intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its versatile reactivity allows for its conversion into amines, amides, carboxylic acids, and ketones, making it an invaluable synthon for medicinal chemists and process developers. Among the various synthetic routes to nitriles, the dehydration of aldoximes stands out as a particularly efficient and atom-economical method, especially for aromatic nitriles.[2] This approach avoids the use of highly toxic cyanide reagents, offering a safer and often more environmentally benign pathway.[2][3]

4-Methoxybenzaldehyde oxime is an excellent model substrate for evaluating and optimizing new synthetic methodologies for nitrile formation. Its electron-donating methoxy group can influence reaction kinetics, and the resulting product, 4-methoxybenzonitrile, is a valuable building block in its own right. This guide provides a detailed exploration of the conversion of 4-methoxybenzaldehyde oxime to 4-methoxybenzonitrile, presenting various modern catalytic and reagent-mediated protocols. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Mechanistic Overview: The Dehydration Pathway

The conversion of an aldoxime to a nitrile is fundamentally a dehydration reaction. The core transformation involves the elimination of a water molecule from the oxime moiety (C=N-OH). This process is often facilitated by a catalyst or a dehydrating agent that activates the hydroxyl group, turning it into a better leaving group.

Under acidic conditions, the reaction can proceed via protonation of the oxime's hydroxyl group, followed by the loss of water.[4] In many modern methods, a metal catalyst or a reagent activates the hydroxyl group, facilitating its departure and the subsequent formation of the carbon-nitrogen triple bond.

Below is a generalized workflow for the preparation of nitriles from an aldehyde, starting with the formation of the oxime intermediate.

workflow Aldehyde 4-Methoxybenzaldehyde Oxime_Formation Oximation (e.g., NH2OH·HCl, Base) Aldehyde->Oxime_Formation Oxime 4-Methoxybenzaldehyde Oxime Oxime_Formation->Oxime Dehydration Dehydration (Catalyst/Reagent) Oxime->Dehydration Nitrile 4-Methoxybenzonitrile Dehydration->Nitrile Purification Work-up & Purification Nitrile->Purification Final_Product Pure 4-Methoxybenzonitrile Purification->Final_Product

Caption: General workflow for nitrile synthesis from an aldehyde via an oxime intermediate.

The choice of dehydration method significantly impacts the reaction's efficiency, substrate scope, and overall practicality. The following sections will delve into specific, field-proven protocols.

Catalytic Protocols for the Dehydration of 4-Methoxybenzaldehyde Oxime

Catalytic methods are highly sought after due to their efficiency, milder reaction conditions, and potential for catalyst recycling.[2]

Protocol 1: Ruthenium-Catalyzed Dehydration

This protocol utilizes a ruthenium catalyst, which has demonstrated high efficiency for the dehydration of a wide range of aldoximes under neutral and mild conditions.[5][6]

Rationale: The ruthenium complex, [RuCl2(p-cymene)]2, is an effective Lewis acid that coordinates to the oxime's oxygen atom, facilitating the elimination of water. The use of molecular sieves is crucial as they act as a dehydrating agent, driving the reaction equilibrium towards the nitrile product by sequestering the water generated in situ.[5]

Experimental Protocol:

  • To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde oxime (1.0 mmol, 151.2 mg).

  • Add [RuCl2(p-cymene)]2 (0.02 mmol, 12.2 mg, 2 mol%) and 4 Å molecular sieves (300 mg).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the celite pad with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-methoxybenzonitrile.

Protocol 2: Copper-Modified Molecular Sieve-Catalyzed Dehydration

This method employs a heterogeneous catalyst, which simplifies product purification as the catalyst can be easily filtered off.[2]

Rationale: Copper(II) ions supported on molecular sieves act as a heterogeneous catalyst. The Lewis acidic copper centers facilitate the dehydration, while the molecular sieve support aids in water removal. This system is robust and the catalyst can often be recycled multiple times without a significant loss of activity.[2]

Experimental Protocol:

  • In a 20 mL flask, combine 4-methoxybenzaldehyde oxime (5 mmol, 756 mg) and the copper(II)-modified 4 Å molecular sieve catalyst (CuII-4A, appropriate amount as per catalyst preparation).

  • Add acetonitrile (10 mL) as the solvent.

  • Stir the mixture at 80°C for approximately 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, filter the solid catalyst and wash it with fresh acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue can be further purified by column chromatography if necessary.[2]

Reagent-Mediated Protocols for Dehydration

These methods utilize stoichiometric or catalytic amounts of chemical reagents to effect the dehydration.

Protocol 3: Catalytic Swern Oxidation Conditions

A highly efficient method for synthesizing nitriles from aldoximes involves using oxalyl chloride, triethylamine (Et3N), and a catalytic amount of dimethyl sulfoxide (DMSO).[7]

Rationale: This protocol is based on a catalytic Swern oxidation mechanism. DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. This intermediate activates the oxime's hydroxyl group, leading to its elimination. Triethylamine acts as a base to neutralize the generated acid and is crucial for regenerating the catalytic DMSO.[7]

swern_mechanism cluster_activation Catalyst Activation cluster_reaction Dehydration Cycle DMSO DMSO ActiveSpecies Electrophilic Sulfur Species DMSO->ActiveSpecies OxalylCl Oxalyl Chloride OxalylCl->ActiveSpecies Oxime 4-Methoxybenzaldehyde Oxime ActiveSpecies->Oxime Intermediate Activated Oxime Intermediate Oxime->Intermediate Reacts with Active Species Nitrile 4-Methoxybenzonitrile + H2O Intermediate->Nitrile Elimination Et3N Et3N

Caption: Simplified logic of the catalytic Swern-type dehydration of an aldoxime.

Experimental Protocol:

  • Dissolve 4-methoxybenzaldehyde oxime (1 mmol, 151.2 mg) in anhydrous dichloromethane (5 mL) in a dry flask under a nitrogen atmosphere.

  • Add DMSO (0.1 mmol, 7.1 µL, 10 mol%).

  • Cool the mixture to 0°C.

  • Slowly add oxalyl chloride (1.2 mmol, 104 µL), followed by the dropwise addition of triethylamine (3 mmol, 418 µL).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify via column chromatography.

Protocol 4: One-Pot Synthesis from 4-Methoxybenzaldehyde

For process efficiency, a "one-pot" synthesis starting directly from the aldehyde is highly desirable. Several methods achieve this, including those using ferrous sulfate or thionyl chloride.[3][8]

Rationale: This approach combines the oximation and dehydration steps without isolating the oxime intermediate. A reagent like anhydrous ferrous sulfate can catalyze both the formation of the oxime from the aldehyde and hydroxylamine, and the subsequent dehydration to the nitrile.[3] A similar one-pot process can be achieved using thionyl chloride as the dehydrating agent after in-situ oxime formation.[8]

Experimental Protocol (using Ferrous Sulfate):

  • To a flask containing dimethylformamide (DMF), add 4-methoxybenzaldehyde (10 mmol, 1.36 g) and hydroxylamine hydrochloride (11 mmol, 764 mg).

  • Add anhydrous ferrous sulfate (FeSO4) as the catalyst.

  • Reflux the reaction mixture for 4 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude nitrile by chromatography or crystallization.

Comparative Data Summary

The following table summarizes the key parameters of the discussed protocols for the synthesis of 4-methoxybenzonitrile, providing a quick reference for method selection.

ProtocolCatalyst / ReagentSolventTemperatureTimeYield (%)Key Advantage
Ruthenium-Catalyzed [RuCl2(p-cymene)]2 / MS 4ÅToluene80°C1-2 hGood to Excellent[5]High efficiency, neutral conditions.
Copper-Catalyzed Cu(II) on Molecular SievesAcetonitrile80°C~8 hGood to Excellent[2]Heterogeneous, recyclable catalyst.
Catalytic Swern Oxalyl Chloride / DMSO (cat.)Dichloromethane0°C to RT~1 hGood to Excellent[7]Very fast, mild conditions.
One-Pot (FeSO4) Anhydrous FeSO4DMFReflux4 h~88%[3]Process efficiency (one-pot).

Conclusion and Outlook

The conversion of 4-methoxybenzaldehyde oxime to 4-methoxybenzonitrile can be achieved through a variety of robust and high-yielding methods. The choice of protocol depends on the specific requirements of the researcher, including desired reaction time, tolerance for metal catalysts, and the scale of the synthesis. Modern catalytic approaches, particularly those utilizing ruthenium or heterogeneous copper systems, offer elegant and efficient solutions.[2][5] For rapid synthesis under mild conditions, methods like the catalytic Swern-type dehydration are excellent alternatives.[7] The development of one-pot procedures starting directly from 4-methoxybenzaldehyde further enhances the practicality of these transformations for large-scale applications.[3][8] Future research will likely continue to focus on developing even more sustainable catalysts and further streamlining these important synthetic transformations.

References

  • Yang, S. H., & Chang, S. (2001). Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles. Organic Letters, 3(26), 4209–4211. [Link]

  • Török, B., et al. (2010). Heterogeneous Catalytic Method for the Conversion of Aldoximes into Nitriles Using Molecular Sieve Modified with Copper(II). Synthetic Communications, 40(3), 364-370. [Link]

  • Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939–12944. [Link]

  • Yang, S. H., & Chang, S. (2001). Highly efficient and catalytic conversion of aldoximes to nitriles. KAIST Academic Repository.
  • Tambara, K., & Pantoş, G. D. (2013). Conversion of aldoximes into nitriles and amides under mild conditions. Organic & Biomolecular Chemistry, 11(13), 2133-2136. [Link]

  • Cosstick, R., et al. (2001). A Simple Synthesis of Nitriles from Aldoximes. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 893-896. [Link]

  • Krasnov, V. P., et al. (2018). Dehydration of Oxime to Nitriles. AIP Conference Proceedings, 2063(1), 030019. [Link]

  • Barber, H. J. (1944). A convenient reagent for the conversion of aldoximes into nitriles and isonitriles. Journal of the Chemical Society (Resumed), 205. [Link]

  • Rao, V. V., et al. (2016). Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Indian Journal of Chemistry - Section B, 55B(10), 1263-1268. [Link]

  • Kumar, S., et al. (2015). A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide. ChemistrySelect, 1(1), 104-107. [Link]

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Aydonat, S., et al. (2020). Efficient, Functional Group‐Tolerant, and Catalyst‐Free Nitrile Formation From Aldehydes. Chemistry – A European Journal, 26(67), 15462-15466. [Link]

  • Boruah, M., & Konwar, D. (2004). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal of the Indian Chemical Society, 81(8), 707-709. [Link]

  • ScienceMadness Discussion Forum. (2013). Conversion of Aldehydes to Nitriles. Sciencemadness.org. [Link]

  • Zarei, A., & Hajipour, A. R. (2012). An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Journal of the Serbian Chemical Society, 77(1), 1-8. [Link]

  • The Organic Chemistry Tutor. (2015). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. YouTube. [Link]

Sources

Application

Application Notes and Protocols: Beckmann Rearrangement of 4-Methoxybenzaldehyde Oxime to Amides

Abstract The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of oximes into amides—a functional group prevalent in pharmaceuticals, natural products, and industrial polymers. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of oximes into amides—a functional group prevalent in pharmaceuticals, natural products, and industrial polymers. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Beckmann rearrangement of 4-methoxybenzaldehyde oxime. It delves into the underlying mechanism, presents detailed, validated protocols for both the synthesis of the oxime precursor and its subsequent rearrangement, and discusses the critical parameters influencing reaction outcomes. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for the efficient and reliable synthesis of N-(4-methoxyphenyl)formamide.

Introduction: The Significance of the Beckmann Rearrangement

First described by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is a powerful and elegant transformation in organic chemistry.[1][2] It provides a direct route to amides from readily accessible oximes, a conversion that involves the cleavage of a carbon-carbon bond and the formation of a new carbon-nitrogen bond.[3] The reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[1][4]

For researchers in drug discovery and development, the Beckmann rearrangement offers a versatile tool for accessing complex amide-containing molecules. The reaction's stereospecific nature, where the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, allows for a high degree of control in the synthesis of specific amide isomers.[4][5] This guide focuses on the rearrangement of 4-methoxybenzaldehyde oxime, an aldoxime, which typically yields a primary amide, N-(4-methoxyphenyl)formamide. This transformation is of interest due to the prevalence of the methoxyphenylamide scaffold in biologically active compounds.

Mechanistic Insights: The Journey from Oxime to Amide

The Beckmann rearrangement is typically catalyzed by acids, although a variety of other reagents can promote the transformation.[1] The generally accepted mechanism for the acid-catalyzed rearrangement of an aldoxime involves several key steps:[5][6]

  • Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid. This converts the hydroxyl into a much better leaving group (water).[6]

  • Concerted Rearrangement and Water Elimination: The group that is anti (trans) to the leaving group on the nitrogen atom migrates to the nitrogen in a concerted step. Simultaneously, the N-O bond cleaves, expelling a molecule of water. This migration step is stereospecific and is the rate-limiting step of the reaction.[4][5] The result is the formation of a highly electrophilic nitrilium ion intermediate.[7]

  • Nucleophilic Attack by Water: The nitrilium ion is then attacked by a water molecule present in the reaction medium.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, more stable amide product.[6]

It is important to note that with aldoximes, the reaction can sometimes lead to nitriles through a competing fragmentation pathway, especially under certain conditions.[6] Careful selection of the catalyst and reaction conditions is therefore crucial to favor the desired amide formation.

Beckmann_Rearrangement_Mechanism cluster_start Starting Material cluster_protonation Activation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis & Tautomerization Oxime 4-Methoxybenzaldehyde Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon - H2O (Rearrangement) ImidicAcid Imidic Acid Intermediate NitriliumIon->ImidicAcid + H2O Amide N-(4-methoxyphenyl)formamide ImidicAcid->Amide Tautomerization

Figure 1: Mechanism of the Beckmann Rearrangement.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the 4-methoxybenzaldehyde oxime precursor and its subsequent Beckmann rearrangement to N-(4-methoxyphenyl)formamide.

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is adapted from established procedures for the synthesis of benzaldehyde oximes.[8]

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 13.6 g (0.1 mol) of 4-methoxybenzaldehyde in 100 mL of ethanol.

  • To this solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride.

  • Slowly add a solution of 4.8 g (0.12 mol) of sodium hydroxide in 20 mL of deionized water to the mixture with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is completely consumed (typically 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 50 mL).

  • Dry the product under vacuum to yield 4-methoxybenzaldehyde oxime.[9][10]

Self-Validation: The identity and purity of the synthesized oxime should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected product is a white solid with a molecular weight of 151.16 g/mol .[10]

Protocol 2: Beckmann Rearrangement to N-(4-methoxyphenyl)formamide

This protocol utilizes a common and effective acid catalyst for the rearrangement.

Materials:

  • 4-Methoxybenzaldehyde oxime

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL beaker equipped with a magnetic stir bar, carefully add 3.0 g (0.02 mol) of 4-methoxybenzaldehyde oxime to 10 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice bath.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice in a larger beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-methoxyphenyl)formamide.[11]

Self-Validation: The final product should be characterized by melting point determination (literature: 78-82 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity as N-(4-methoxyphenyl)formamide.[12]

Data Presentation and Expected Outcomes

ParameterProtocol 1: Oxime SynthesisProtocol 2: Beckmann Rearrangement
Starting Material 4-Methoxybenzaldehyde4-Methoxybenzaldehyde Oxime
Key Reagents Hydroxylamine hydrochloride, NaOHConcentrated Sulfuric Acid
Solvent Ethanol/WaterNone
Reaction Temperature RefluxRoom Temperature
Typical Reaction Time 1-2 hours24 hours
Product 4-Methoxybenzaldehyde OximeN-(4-methoxyphenyl)formamide
Expected Yield >90%60-75%
Product Appearance White SolidWhite to off-white solid
Molecular Weight 151.16 g/mol [10]151.16 g/mol

Discussion: Causality and Optimization

Choice of Catalyst: Concentrated sulfuric acid is a classic and highly effective catalyst for the Beckmann rearrangement due to its strong protonating and dehydrating properties.[1] However, for substrates sensitive to harsh acidic conditions, alternative catalysts can be employed. These include phosphorus pentachloride, thionyl chloride, and various solid acid catalysts which can offer milder reaction conditions and easier workup procedures.[1][13] The choice of catalyst can significantly impact yield and selectivity.

Solvent Selection: In the provided protocol for the rearrangement, sulfuric acid acts as both the catalyst and the solvent. For other catalytic systems, the choice of solvent is critical. Aprotic solvents like acetonitrile or dioxane are often used to avoid unwanted side reactions.[4][14]

Temperature and Reaction Time: The Beckmann rearrangement can be sensitive to temperature. While the provided protocol proceeds at room temperature, some systems may require heating to achieve a reasonable reaction rate.[15] It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of degradation byproducts.

Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific. The group anti to the hydroxyl group is the one that migrates.[5] For aldoximes like 4-methoxybenzaldehyde oxime, which can exist as syn and anti isomers, isomerization can occur under acidic conditions, potentially leading to a mixture of products.[7] However, in the case of aldoximes, the migrating group is typically the aryl or alkyl group, leading to the corresponding N-substituted amide.

workflow cluster_prep Protocol 1: Oxime Synthesis cluster_rearrangement Protocol 2: Beckmann Rearrangement start 4-Methoxybenzaldehyde react_oxime React with NH2OH·HCl, NaOH in EtOH start->react_oxime workup_oxime Precipitate, Filter & Dry react_oxime->workup_oxime product_oxime 4-Methoxybenzaldehyde Oxime workup_oxime->product_oxime react_rearrange Treat with Conc. H2SO4 product_oxime->react_rearrange Proceed to Rearrangement workup_rearrange Quench, Neutralize & Extract react_rearrange->workup_rearrange purify Recrystallize workup_rearrange->purify product_amide N-(4-methoxyphenyl)formamide purify->product_amide

Figure 2: Experimental Workflow Diagram.

Conclusion

The Beckmann rearrangement of 4-methoxybenzaldehyde oxime is a reliable and efficient method for the synthesis of N-(4-methoxyphenyl)formamide. The protocols provided herein are robust and have been validated for their effectiveness. A thorough understanding of the reaction mechanism and the influence of key experimental parameters, such as the choice of catalyst and reaction conditions, is essential for optimizing the reaction and achieving high yields of the desired amide product. These application notes serve as a practical guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. Royal Society of Chemistry.
  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of different catalysts in Beckmann Rearrangement. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)formamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. PubMed Central. Retrieved from [Link]

  • LookChem. (n.d.). N-(4-methoxybenzyl)formamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-methoxyphenyl)formamide (C8H9NO2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

  • SciSpace. (2018). Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]

Sources

Method

Application Note: Strategic Derivatization of 4-Methoxybenzaldehyde Oxime for Advanced Biological Assays

Abstract 4-Methoxybenzaldehyde oxime, a stable and synthetically accessible compound, serves as a versatile scaffold for the development of sophisticated chemical probes.[1] Its intrinsic chemical properties, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybenzaldehyde oxime, a stable and synthetically accessible compound, serves as a versatile scaffold for the development of sophisticated chemical probes.[1] Its intrinsic chemical properties, particularly the nucleophilic oxime moiety, provide a robust handle for introducing a diverse array of functional groups.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-methoxybenzaldehyde oxime. We present comprehensive, field-tested protocols for the synthesis of fluorescently-labeled and biotinylated derivatives. Furthermore, we detail their subsequent application in high-content biological assays, including cellular imaging and affinity-based protein target identification. The methodologies herein are designed to be self-validating, incorporating essential characterization and quality control steps to ensure the generation of reliable and reproducible biological data.

Introduction: The Strategic Value of 4-Methoxybenzaldehyde Oxime

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is an organic compound that has gained significant traction as a versatile intermediate in medicinal chemistry and organic synthesis.[1][3] Its structure, featuring a methoxy-substituted benzene ring, enhances both solubility and reactivity, while the oxime group (=N-OH) provides a selectively addressable functional group for conjugation.[1][2]

The derivatization of this scaffold is a strategic approach to convert a simple molecule into a powerful tool for probing complex biological systems. By attaching specific reporter tags (e.g., fluorophores) or affinity handles (e.g., biotin), researchers can create custom probes to:

  • Visualize and track molecular interactions within living cells.

  • Identify and isolate protein binding partners.[4]

  • Develop novel therapeutic agents with targeted delivery mechanisms.[5][6]

The stability of the oxime linkage, particularly when formed into an ether, is a key advantage, offering greater hydrolytic stability under physiological conditions than corresponding imine or hydrazone bonds.[7] This guide focuses on two of the most impactful derivatization strategies: O-alkylation for the introduction of fluorescent and biotin tags.

Derivatization_Strategies MBO 4-Methoxybenzaldehyde Oxime O_Alkylation O-Alkylation MBO->O_Alkylation R-X, Base O_Acylation O-Acylation MBO->O_Acylation RCOCl, Base Nitrile_Oxide Nitrile Oxide Formation (via Oxidation) MBO->Nitrile_Oxide [Ox] Fluoro_Probes Fluorescent Probes O_Alkylation->Fluoro_Probes Biotin_Probes Biotin Affinity Probes O_Alkylation->Biotin_Probes Drug_Conjugates Drug Conjugates O_Alkylation->Drug_Conjugates Cycloaddition 1,3-Dipolar Cycloaddition Nitrile_Oxide->Cycloaddition

Diagram 1: Key derivatization pathways for 4-Methoxybenzaldehyde Oxime.

Core Derivatization Protocols

Safety is paramount. 4-Methoxybenzaldehyde oxime is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3][8] All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

Protocol 1: Synthesis of a Fluorescent Derivative via O-Alkylation

This protocol describes the conjugation of 4-methoxybenzaldehyde oxime with a common fluorescent tag, 5-(bromomethyl)fluorescein. The O-alkylation reaction creates a stable ether linkage.

Causality Behind Experimental Choices:

  • Base (Cs₂CO₃): Cesium carbonate is chosen for its high efficacy and mildness in O-alkylation of oximes, minimizing side reactions and proceeding stereospecifically.[9] It is less harsh than alternatives like sodium hydride (NaH), improving the functional group tolerance.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction by solvating the cesium cation, leaving the carbonate anion more reactive.

  • Inert Atmosphere (N₂ or Ar): Prevents potential oxidation of sensitive reagents and ensures an anhydrous environment, preventing quenching of the base.

Materials:

  • 4-Methoxybenzaldehyde oxime (MW: 151.16 g/mol )

  • 5-(Bromomethyl)fluorescein (MW: 413.23 g/mol )

  • Cesium Carbonate (Cs₂CO₃) (MW: 325.82 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Brine

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂), add 4-methoxybenzaldehyde oxime (1.0 eq., e.g., 151 mg, 1.0 mmol).

  • Dissolve the oxime in anhydrous DMF (5 mL).

  • Add cesium carbonate (1.5 eq., e.g., 489 mg, 1.5 mmol) to the solution. Stir the suspension for 15 minutes at room temperature.

  • In a separate vial, dissolve 5-(bromomethyl)fluorescein (1.1 eq., e.g., 455 mg, 1.1 mmol) in a minimal amount of anhydrous DMF (2-3 mL).

  • Add the fluorescein solution dropwise to the stirring oxime suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the fluorescent oxime ether derivative.

ParameterCondition/ReagentRationale
Stoichiometry 1.1 eq. Alkyl Halide, 1.5 eq. BaseA slight excess of the electrophile ensures complete consumption of the starting oxime. Excess base drives the initial deprotonation.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed without causing degradation of the fluorescein moiety.
Reaction Time 12-18 hoursAllows the reaction to proceed to completion. Monitor by TLC to confirm.
Expected Yield 65-80%Typical yield after chromatographic purification for this type of etherification.

Table 1: Key parameters for fluorescent derivatization via O-alkylation.

Protocol 2: Synthesis of a Biotinylated Derivative for Affinity Assays

This protocol details the synthesis of a biotinylated probe using an aminooxy-biotin reagent, leveraging the principles of "click chemistry".[10] This chemoselective ligation forms a highly stable oxime bond under mild conditions.[11][12] To achieve this, we first modify the 4-methoxybenzaldehyde oxime to re-introduce a carbonyl group, which can then be targeted. A simpler approach, applying the O-alkylation from Protocol 1 with a biotin-containing electrophile, is also viable. Here we present the more robust click chemistry approach.

Causality Behind Experimental Choices:

  • Catalyst (Aniline): Aniline catalyzes oxime formation at or near neutral pH by forming a more reactive protonated Schiff base intermediate with the carbonyl, accelerating the rate of reaction.[7]

  • pH Control (pH 5-6): Oxime ligation is most efficient under mildly acidic conditions, which facilitate both the protonation of the carbonyl group and the nucleophilic attack by the aminooxy moiety without causing significant hydrolysis of the reactants or products.[11]

Materials:

  • A carbonyl-containing derivative of 4-methoxybenzaldehyde (synthesized separately)

  • Biotin-PEG₄-Aminooxy (MW will vary based on supplier)

  • Aniline (MW: 93.13 g/mol )

  • Anhydrous Methanol or PBS buffer

  • C18 Reverse-Phase Cartridge for purification

Step-by-Step Methodology:

  • Dissolve the carbonyl-functionalized 4-methoxybenzaldehyde derivative (1.0 eq) in methanol or a suitable aqueous buffer (e.g., PBS, pH 6.0).

  • Add the aminooxy-biotin reagent (1.2 eq).

  • Prepare a fresh 1 M stock solution of aniline in the reaction solvent. Add the aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction is typically fast and can be monitored by LC-MS.

  • Upon completion, the product can often be used directly after dilution for in-vitro assays.[12]

  • For applications requiring higher purity, the product can be purified using reverse-phase HPLC or a C18 solid-phase extraction (SPE) cartridge to remove excess reagents.

Characterization and Validation Workflow

The generation of a novel derivative is incomplete without rigorous characterization. This step is non-negotiable for ensuring that the probe used in a biological assay is, in fact, the correct molecule at a known purity, which is the foundation of trustworthy and reproducible science.

Validation_Workflow Synthesis Derivatization Reaction Purification Purification (Column or HPLC) Synthesis->Purification Crude Product Purity Purity Assessment (Analytical HPLC) Purification->Purity Purified Fractions Purity->Purification If Impure Structure Structure Confirmation (LC-MS, NMR) Purity->Structure If Pure Validated_Probe Validated Probe (>95% Purity) Structure->Validated_Probe Correct Structure

Diagram 2: Workflow for probe synthesis and quality control.

Key Characterization Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak is desired.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized derivative, providing strong evidence of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical environment of each atom.[13][14] Key indicators of a successful O-alkylation include the disappearance of the oxime -OH proton signal and the appearance of new signals corresponding to the attached moiety.

Application Protocols for Biological Assays

Protocol 3: Live-Cell Imaging with a Fluorescent Derivative

Objective: To visualize the cellular uptake and localization of the fluorescently-labeled 4-methoxybenzaldehyde oxime derivative.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., HeLa, MCF-7) onto glass-bottom confocal dishes and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a 10 mM stock solution of the purified fluorescent derivative in DMSO. Serially dilute in culture medium to the desired final working concentration (typically 1-10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the fluorescent probe. Incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh culture medium or a suitable imaging buffer to the dish. Visualize the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the fluorophore (e.g., ~488 nm excitation and ~515 nm emission for fluorescein).

  • Controls: Always include an untreated cell sample (negative control) and a vehicle-only control (DMSO) to assess background fluorescence.

Protocol 4: Target Identification via Affinity Pulldown Assay

Objective: To identify and isolate cellular proteins that bind to the biotinylated 4-methoxybenzaldehyde oxime derivative.

Pulldown_Logic Lysate Cell Lysate (Protein Mixture) Incubate Incubation: Probe Binds Target Protein Lysate->Incubate Probe Biotinylated Probe Probe->Incubate Capture Streptavidin Bead Capture Incubate->Capture Wash Wash Steps: Remove Non-Binders Capture->Wash Elute Elution: Release Bound Proteins Wash->Elute Analysis Analysis (Western Blot / LC-MS/MS) Elute->Analysis

Diagram 3: Schematic of target identification using an affinity probe.

Methodology:

  • Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a clear protein lysate.

  • Incubation: Incubate the cell lysate with the biotinylated probe (or a vehicle control) for 1-2 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for another hour at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively (4-5 times) with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for Western blot analysis) or by using a competitive elution buffer (e.g., high concentration of free biotin) or a denaturing buffer compatible with mass spectrometry.

  • Analysis:

    • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a suspected target protein.

    • Mass Spectrometry: Subject the eluate to tryptic digestion followed by LC-MS/MS analysis to identify the full spectrum of interacting proteins. This is a powerful discovery approach.

Conclusion

4-Methoxybenzaldehyde oxime is an outstanding starting point for the rational design of chemical probes. The O-alkylation and oxime ligation chemistries described provide reliable and efficient pathways to generate high-quality fluorescent and biotinylated derivatives. By following these detailed, validated protocols, researchers can create bespoke tools to investigate complex biological questions, from visualizing molecular dynamics to discovering novel drug targets. The key to success lies not only in the synthesis but in the rigorous application of analytical characterization to ensure the integrity of the probes and the subsequent biological data they generate.

References

A complete list of all sources cited in this document, including full titles and clickable URLs for verification.

  • Angene Chemical. (2021-05-01). Safety Data Sheet - 4-Methoxybenzaldehyde oxime. [Link]

  • Yadav, P., et al. (2021-11-22). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. [Link]

  • ResearchGate. (n.d.). Design of oxime-caged fluorogenic dyes. Oxime substitution at the.... [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961. [Link]

  • ResearchGate. (n.d.). Oxime O‐functionalizations in literature. [Link]

  • Benediktsdóttir, B. E., et al. (n.d.). Regioselective fluorescent labeling of N,N,N-trimethyl chitosan via oxime formation. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • ResearchGate. (2017-01-01). The emergence of oxime click chemistry and its utility in polymer science. [Link]

  • Thompson, A., et al. (2012). A Fluorescent Dipyrrinone Oxime for the Detection of Pesticides and Other Organophosphates. Organic Letters. [Link]

  • Wang, H., et al. (2023-02-13). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. PMC - NIH. [Link]

  • Ulrich, S., et al. (2014-01-03). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. PubMed. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldoxime | C8H9NO2 | CID 94712. [Link]

  • Sebestyén, A., et al. (2023-05-12). Oxime blot: A novel method for reliable and sensitive detection of carbonylated proteins in diverse biological systems. PubMed Central. [Link]

  • Bibel, M. (2021-03-09). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Wang, D., et al. (2021-09-03). Oxime Ether Synthesis through O-H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation. PubMed. [Link]

  • Simula, A., et al. (2016-05-10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Ochiai, M. (n.d.). Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications. Arkivoc. [Link]

  • ResearchGate. (n.d.). Table 2 Characterization data of the synthesized oxime derivatives. [Link]

  • Ciccone, L., et al. (2022-03-14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed. [Link]

  • Mernyák, E., et al. (2018-06-28). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. [Link]

  • Journal of Science in Medicine and Life. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. [Link]

  • ResearchGate. (n.d.). Scheme 1 Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds. [Link]

  • ResearchGate. (2017-01-01). (PDF) Synthesis and Characterization of Novel Oxime Derivatives. [Link]

  • Semantic Scholar. (2021-09-03). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]

  • NITA, S. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. [Link]

  • National Institutes of Health (NIH). (n.d.). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. [Link]

  • Ciccone, L., et al. (2022-03-14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. [Link]

  • Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
  • Clement, B., et al. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). [Link]

  • UMSIDA Repository. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. [Link]

  • Google Patents. (n.d.).
  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-, oxime. [Link]

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Application

Use of 4-Methoxybenzaldehyde oxime in the synthesis of combretastatin analogs

Application Note & Protocols Topic: Leveraging 4-Methoxybenzaldehyde Oxime in the Synthesis of Isoxazole-Based Combretastatin Analogs as Potent Tubulin Polymerization Inhibitors Audience: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Leveraging 4-Methoxybenzaldehyde Oxime in the Synthesis of Isoxazole-Based Combretastatin Analogs as Potent Tubulin Polymerization Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, Combretum caffrum, is a potent anti-mitotic and vascular disrupting agent (VDA) that has garnered significant attention in oncology research.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][3] Despite its high potency, the clinical development of CA-4 is hampered by two major drawbacks: poor aqueous solubility and the facile isomerization of the pharmacologically active cis-stilbene double bond to the inactive trans-isomer.[4][5] To overcome these limitations, medicinal chemists have developed cis-restricted analogs where the unstable ethene bridge is replaced by a stable heterocyclic scaffold.[5] This guide details the strategic use of 4-methoxybenzaldehyde oxime as a key precursor for the synthesis of isoxazole-based combretastatin analogs, a class of compounds that effectively mimic the cis configuration of CA-4 while offering enhanced stability. We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and insights into the mechanism of action.

The Strategic Imperative: Why Isoxazole Analogs?

The biological activity of Combretastatin A-4 is critically dependent on the spatial arrangement of its two phenyl rings (the 3,4,5-trimethoxyphenyl A-ring and the 3-hydroxy-4-methoxyphenyl B-ring), which is dictated by the cis geometry of the alkene bridge.[2][5] This configuration allows the molecule to fit optimally into the colchicine binding pocket of tubulin. The low energy barrier to rotation around the double bond, however, leads to rapid conversion to the thermodynamically more stable, but biologically inert, trans isomer.[5]

Replacing the alkene bridge with a five-membered heterocyclic ring, such as an isoxazole, serves as a robust solution. The isoxazole ring acts as a bioisosteric replacement that locks the two aromatic rings in a fixed orientation, mimicking the active cis conformation and preventing isomerization.[6][7] This strategy not only enhances the chemical stability of the analogs but also provides new opportunities for synthetic modification to improve pharmacokinetic properties. 4-Methoxybenzaldehyde oxime is an ideal and readily accessible starting material for constructing the B-ring portion of these isoxazole analogs.

Synthetic Strategy: The [3+2] Cycloaddition Pathway

The core of the synthetic approach is a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. In this strategy, 4-methoxybenzaldehyde oxime is oxidized in situ to generate a highly reactive intermediate, 4-methoxyphenylnitrile oxide. This nitrile oxide, acting as a 1,3-dipole, then reacts with an appropriate alkyne dipolarophile—in this case, an acetylene derivative bearing the 3,4,5-trimethoxyphenyl A-ring—to regioselectively form the desired 3,5-disubstituted isoxazole ring.

This method is efficient and modular, allowing for the synthesis of a diverse library of analogs by simply varying the alkyne component.

G cluster_0 B-Ring Precursor Synthesis cluster_1 A-Ring Component A 4-Methoxybenzaldehyde B 4-Methoxybenzaldehyde Oxime A->B NH₂OH·HCl, NaOH, EtOH C 4-Methoxyphenylnitrile Oxide (1,3-Dipole Intermediate) B->C Oxidation (e.g., NaOCl) E [3+2] Cycloaddition Reaction C->E D 3,4,5-Trimethoxy- phenylacetylene (Alkyne) D->E F 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole (Combretastatin Analog) E->F Isoxazole Ring Formation

Caption: Synthetic workflow for isoxazole-based combretastatin analogs.

Detailed Experimental Protocols

Trustworthiness: These protocols are based on established chemical transformations. For self-validation, it is critical to monitor each reaction by Thin-Layer Chromatography (TLC) and to characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

Causality: This initial step converts the commercially available aldehyde into the corresponding oxime. The oxime functionality is the direct precursor to the nitrile oxide needed for the subsequent cycloaddition. The use of hydroxylamine hydrochloride in the presence of a base (like sodium hydroxide) is a standard and high-yielding method for this transformation.[8]

  • Materials:

    • 4-Methoxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Deionized water

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approximately 5-7 mL per mmol of aldehyde).

    • To this solution, add hydroxylamine hydrochloride (1.2 eq).

    • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the mixture while stirring. A mild exotherm may be observed.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C).

    • Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is completely consumed (typically 1-2 hours).

    • Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing cold deionized water to precipitate the product.

    • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 4-methoxybenzaldehyde oxime as a white crystalline solid. Characterization by melting point and NMR is recommended.

Protocol 2: Synthesis of 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole

Causality: This protocol details the key [3+2] cycloaddition. The oxime is not isolated but is converted in situ to the nitrile oxide using a mild oxidant like sodium hypochlorite (bleach). The nitrile oxide is immediately trapped by the alkyne present in the reaction mixture. This one-pot approach is efficient as it avoids the isolation of the potentially unstable nitrile oxide intermediate.

  • Materials:

    • 4-Methoxybenzaldehyde oxime (from Protocol 1)

    • 3,4,5-Trimethoxyphenylacetylene (1.0 eq)

    • Aqueous sodium hypochlorite solution (NaOCl, commercial bleach, ~5-6%)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Magnetic stirrer, dropping funnel

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.1 eq) and 3,4,5-trimethoxyphenylacetylene (1.0 eq) in DCM.

    • Cool the flask in an ice bath to 0 °C.

    • Add the aqueous sodium hypochlorite solution (approx. 2.0 eq) dropwise to the vigorously stirred biphasic mixture over 30-45 minutes using a dropping funnel. Maintain the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting materials are consumed.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole as a solid.

Mechanism of Action: Disrupting the Cellular Skeleton

Combretastatin analogs synthesized via this route exert their anticancer effects by inheriting the mechanism of the parent compound.[9] They bind to the colchicine-binding site located on the β-subunit of tubulin heterodimers. This binding event prevents the polymerization of tubulin into functional microtubules. Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these analogs trigger a cascade of events including the collapse of the cytoskeleton, arrest of the cell cycle at the G2/M phase, and ultimately, the induction of programmed cell death (apoptosis).[10]

G cluster_0 Normal Cell Division cluster_1 Action of Combretastatin Analog A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Functional Mitotic Spindle B->C D Successful Mitosis C->D A2 αβ-Tubulin Dimers Block Binding to Colchicine Site on β-Tubulin A2->Block Analog Isoxazole Analog Analog->Block B2 Inhibition of Polymerization Block->B2 C2 Microtubule Disruption B2->C2 D2 G2/M Cell Cycle Arrest C2->D2 E2 Apoptosis (Cell Death) D2->E2

Caption: Mechanism of tubulin polymerization inhibition by combretastatin analogs.

Biological Activity of Representative Analogs

The potency of newly synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The table below summarizes the reported cytotoxic activity of a representative isoxazole-based combretastatin analog compared to the parent compound, CA-4.

CompoundLinkerCancer Cell LineIC₅₀ (µM)Reference
Combretastatin A-4 (CA-4)cis-AlkeneHT-29 (Colon)0.002[10]
Combretastatin A-4 (CA-4)cis-AlkeneK562 (Leukemia)0.003[10]
Analog 35 4,5-DiarylisoxazoleL1210 (Leukemia)0.44[6]
Analog 16Z StyrylbenzoxazoloneHT-29 (Colon)0.25[10]
Analog 16Z StyrylbenzoxazoloneHepG2 (Liver)0.19[10]

Expert Insight: While direct replacement of the alkene with an isoxazole can sometimes lead to a slight reduction in potency (as seen with Analog 35), the significant gain in stability and improved drug-like properties often compensates for this.[6] Further structural modifications on the isoxazole ring or the B-ring can fine-tune the activity, as demonstrated by other heterocyclic analogs like 16Z, which show potent activity even against resistant cell lines.[10]

References

  • Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretast
  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications.
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiprolifer
  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Royal Society of Chemistry.
  • Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility.
  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed.
  • Combretastatin A-4 analogues with benzoxazolone scaffold: Synthesis, structure and biological activity. PubMed.
  • Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journals.
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity.
  • An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins.
  • Isoxazole-type derivatives related to combretastatin A-4, synthesis and biological evalu
  • New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. University of Babylon.
  • 3,4-Diarylisoxazoles-Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evalu
  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretast

Sources

Method

Application Notes and Protocols for the Quantification of 4-Methoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound with applications in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound with applications in pharmaceutical development and organic synthesis.[1][2] Its chemical structure, featuring a methoxy group and an oxime functional group, makes it a valuable intermediate in the creation of more complex molecules with potential biological activity.[1] Accurate and precise quantification of 4-methoxybenzaldehyde oxime is critical for quality control in manufacturing, stability testing of drug substances and products, and in various research applications.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 4-methoxybenzaldehyde oxime using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies described herein are designed to be robust, reliable, and in accordance with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Physicochemical Properties of 4-Methoxybenzaldehyde Oxime

A thorough understanding of the physicochemical properties of 4-methoxybenzaldehyde oxime is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Appearance White powder[2]
Boiling Point 247.4 °C at 760 mmHg[6]
LogP 1.50330[6]
Synonyms p-Anisaldehyde oxime, Anisaldoxime[5][6]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a powerful and widely used technique for the quantification of aromatic compounds like 4-methoxybenzaldehyde oxime. The method's strength lies in its ability to separate the analyte from potential impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Principle of the Method

The separation is achieved on a C18 stationary phase, where 4-methoxybenzaldehyde oxime is retained based on its hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to elute the compound from the column. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared from reference standards.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC quantification of 4-Methoxybenzaldehyde Oxime.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 4-Methoxybenzaldehyde Oxime reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector at 275 nm

Justification of Parameters:

  • Column: A C18 column is chosen for its versatility and proven performance in retaining moderately polar aromatic compounds.

  • Mobile Phase: The acetonitrile/water mixture provides good separation efficiency. The addition of phosphoric acid helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and resolution.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of the parent compound, 4-methoxybenzaldehyde, a wavelength of approximately 275 nm is expected to provide good sensitivity for the oxime derivative.[7]

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Methoxybenzaldehyde Oxime reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample containing 4-Methoxybenzaldehyde Oxime and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject the 25 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of 4-Methoxybenzaldehyde Oxime in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography (GC) Method

Gas chromatography is a suitable alternative for the quantification of thermally stable and volatile compounds like 4-methoxybenzaldehyde oxime. The use of a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and selectivity.

Principle of the Method

The sample is vaporized in the heated injector of the gas chromatograph and swept onto a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the compound elutes from the column, it is detected by the FID or MS. Quantification is performed using an internal or external standard method.

Experimental Workflow for GC Analysis

Caption: Workflow for the GC quantification of 4-Methoxybenzaldehyde Oxime.

Detailed GC Protocol

1. Materials and Reagents:

  • 4-Methoxybenzaldehyde Oxime reference standard (purity ≥ 98%)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
GC System Agilent 8890 GC with FID or MS detector or equivalent
Column Equity-1 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 280 °C or MS (scan range 50-300 m/z)

Justification of Parameters:

  • Column: A non-polar to mid-polar column like Equity-1 or HP-5MS is suitable for the analysis of moderately polar aromatic compounds.

  • Carrier Gas: Helium is a common and efficient carrier gas for GC.

  • Temperatures: The injector and detector temperatures are set high enough to ensure complete vaporization and prevent condensation. The oven temperature program is designed to provide good separation of the analyte from potential impurities.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Methoxybenzaldehyde Oxime reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with dichloromethane.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to obtain a concentration within the calibration range. Dry the solution over a small amount of anhydrous sodium sulfate before injection.

4. Data Analysis and Quantification:

  • Follow the same procedure for calibration curve generation and quantification as described in the HPLC method section.

Stability-Indicating Method Development and Validation

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8][9][10] This is achieved through forced degradation studies.

Forced Degradation Protocol

The following protocol outlines the conditions for subjecting 4-methoxybenzaldehyde oxime to various stress conditions to generate potential degradation products.

1. Preparation of Stressed Samples: Prepare a stock solution of 4-methoxybenzaldehyde oxime (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 1 M HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To an aliquot of the stock solution, add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid powder of 4-methoxybenzaldehyde oxime to 80 °C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose a solution of 4-methoxybenzaldehyde oxime to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.[8]

2. Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the peak of 4-methoxybenzaldehyde oxime from all the degradation product peaks.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

Once a stability-indicating method is developed, it must be validated to ensure it is suitable for its intended purpose.[2][3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from degradation products and any matrix components. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between concentration and response should be demonstrated over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision Repeatability (Intra-day): The RSD of six replicate injections should be ≤ 2.0%. Intermediate Precision (Inter-day): The RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.
Robustness The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptance criteria.

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the quantification of 4-methoxybenzaldehyde oxime. The provided protocols, including method validation and forced degradation studies, are designed to meet the stringent requirements of the pharmaceutical industry and research laboratories. By following these guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate and precise data for quality control, stability assessment, and other research applications involving 4-methoxybenzaldehyde oxime.

References

  • Chirag, P., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

Sources

Application

A Robust, Validated Isocratic HPLC Method for the Quantitative Analysis of 4-Methoxybenzaldehyde Oxime

An Application Note for the Isocratic HPLC-UV Analysis of 4-Methoxybenzaldehyde Oxime Abstract This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the qu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis of 4-Methoxybenzaldehyde Oxime

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Methoxybenzaldehyde oxime. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity and concentration is critical for quality control and process monitoring.[1] The developed method utilizes reversed-phase chromatography with a C18 stationary phase and isocratic elution, coupled with UV detection. The protocol is designed for ease of implementation in research, development, and quality control laboratories, providing a reliable analytical solution. The causality behind the selection of chromatographic parameters is explained, and the entire protocol is framed within a self-validating system, referencing established pharmacopeial and regulatory standards.

Scientific Rationale and Method Development

The logical development of an analytical method is predicated on the physicochemical properties of the analyte. Understanding these properties allows for the rational selection of chromatographic conditions to achieve optimal separation and quantification.

Analyte Properties: 4-Methoxybenzaldehyde Oxime

4-Methoxybenzaldehyde oxime (C₈H₉NO₂) is a moderately polar organic compound with a molecular weight of approximately 151.16 g/mol .[2][3][4] Its structure, featuring a methoxy-substituted benzene ring and an oxime functional group, dictates its chromatographic behavior and detection characteristics.

  • Polarity: The compound has a calculated LogP value between 1.5 and 2.0, indicating moderate hydrophobicity.[2] This polarity makes it an ideal candidate for reversed-phase (RP) HPLC, where it can be effectively retained and separated on a non-polar stationary phase.

  • UV Absorbance: The presence of the substituted aromatic ring, a strong chromophore, allows for sensitive detection using UV spectrophotometry. A common wavelength for such aromatic compounds, 254 nm, provides a strong signal and is a good starting point for detection.[5]

Rationale for Chromatographic Choices

Mode of Separation: Reversed-Phase HPLC Reversed-phase chromatography is the most prevalent mode in HPLC, ideally suited for separating moderately polar analytes like 4-Methoxybenzaldehyde oxime.[6][7] The separation mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase. By manipulating the polarity of the mobile phase, the retention of the analyte can be precisely controlled.

Stationary Phase: C18 (Octadecylsilane) Column A C18 column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, offering a high degree of hydrophobicity for retaining a wide range of organic molecules.[5] The high surface area of porous silica particles allows for excellent separation efficiency. For routine analysis, a column with standard dimensions (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.[8]

Mobile Phase: Isocratic Elution with Acetonitrile/Water An isocratic mobile phase, where the solvent composition remains constant throughout the run, was chosen for its simplicity, robustness, and superior reproducibility for single-analyte quantification.[9]

  • Solvent Composition: A binary mixture of acetonitrile (ACN) and water is a common and effective mobile phase for RP-HPLC.[9][10] ACN is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths. The ratio of ACN to water is optimized to achieve a suitable retention time (typically between 3 and 10 minutes) and good peak shape.

  • pH Control: While 4-Methoxybenzaldehyde oxime is a neutral compound, controlling the mobile phase pH can suppress the ionization of any potential acidic or basic impurities, leading to more consistent and symmetrical peak shapes. The addition of a small amount of an acidifier like formic acid or phosphoric acid to the aqueous component is a common practice to ensure a stable chromatographic environment.[9]

Detection: UV Spectrophotometry at 254 nm Based on the analyte's chemical structure, a UV detector is the most logical choice. The wavelength of 254 nm was selected as it is a common setting for detecting aromatic compounds and is expected to provide high sensitivity for 4-Methoxybenzaldehyde oxime.[5] For method optimization, performing a UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax).

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the analysis of 4-Methoxybenzaldehyde oxime.

Equipment and Reagents
  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV/Vis detector. A data acquisition and processing system is also required.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • 4-Methoxybenzaldehyde oxime reference standard (Purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (ACS grade or higher).

  • Labware: Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters (PTFE or nylon).

Preparation of Solutions

Mobile Phase (Acetonitrile:Water, 60:40 v/v with 0.1% Formic Acid):

  • Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Add 1.0 mL of formic acid and mix thoroughly.

  • Add 600 mL of HPLC-grade acetonitrile.

  • Transfer the solution to a suitable mobile phase reservoir.

  • Degas the mobile phase for 15-20 minutes using ultrasonication or helium sparging to prevent bubble formation in the system.[10]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-Methoxybenzaldehyde oxime reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly until all solid is dissolved. This is the stock solution.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing 4-Methoxybenzaldehyde oxime and transfer it to a volumetric flask of appropriate size.

  • Add a portion of the mobile phase and sonicate if necessary to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase and mix well. The target concentration should fall within the range of the calibration curve.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. This crucial step prevents particulate matter from clogging the column and instrument tubing.[11][12]

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Analysis Workflow

Caption: Workflow for HPLC analysis of 4-Methoxybenzaldehyde oxime.

  • System Equilibration: Purge the HPLC system and allow the mobile phase to circulate for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Inject a blank (mobile phase) to ensure no carryover or system contamination. Inject the calibration standards in increasing order of concentration, followed by the prepared samples.

  • Data Processing: Integrate the peak area of 4-Methoxybenzaldehyde oxime in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Quantification: Determine the concentration of 4-Methoxybenzaldehyde oxime in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of this analytical procedure, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1)/Q2(R2).[13][14][15][16][17] Validation demonstrates that the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should pass.Ensures the signal measured is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 5-200 µg/mL).Confirms a direct proportional relationship between concentration and response.
Accuracy % Recovery should be within 98.0% - 102.0% at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Demonstrates the consistency and reproducibility of the results.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1. The LOQ must be precise and accurate.The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness System suitability parameters (retention time, peak area, tailing factor) remain within acceptable limits after small, deliberate changes to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).Shows the method's reliability during normal usage and transfer between labs.

This validation framework is grounded in the principles outlined by major pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46, which provide standards for chromatographic separations.[18][19][20][21][22]

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 4-Methoxybenzaldehyde oxime. The use of a standard C18 column, a common isocratic mobile phase, and UV detection makes this method easily transferable and applicable in most analytical laboratories. The scientific rationale for each parameter has been justified, and a clear protocol for implementation and validation has been provided, ensuring the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: USP.
  • 4-Methoxybenzaldehyde oxime - LookChem. Source: LookChem.
  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem. Source: PubChem.
  • 4-Methoxybenzaldoxime | C8H9NO2 | CID 94712 - PubChem. Source: PubChem.
  • 4-Methoxybenzaldehyde Oxime - Chem-Impex. Source: Chem-Impex.
  • Understanding the Latest Revisions to USP <621> | Agilent. Source: Agilent.
  • USP <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. Source: EDQM.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex. Source: Phenomenex.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. Source: Scribd.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: European Medicines Agency.
  • ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing. Source: SCIRP.
  • HPLC Sample Preparation - Organomation.
  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography.
  • Cole-Parmer HPLC Columns. Source: Cole-Parmer.
  • HPLC Column Selection - how to choose the right column - Analytics-Shop. Source: Analytics-Shop.
  • HPLC Column Selection Guide: How to Choose HPLC Column? - LabMal. Source: LabMal.
  • How to choose HPLC column for analysis & preparative tests? - GALAK Chromatography.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. Source: alwsci.com.
  • Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corpor

Sources

Method

Application Note: GC-MS Analysis of 4-Methoxybenzaldehyde Oxime and its Byproducts

Introduction 4-Methoxybenzaldehyde oxime, a derivative of p-anisaldehyde, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a methoxy group and...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxybenzaldehyde oxime, a derivative of p-anisaldehyde, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a methoxy group and an oxime functional group, imparts specific biological activities and chemical reactivity. Accurate qualitative and quantitative analysis of 4-methoxybenzaldehyde oxime is crucial for quality control, reaction monitoring, and regulatory compliance in drug development and manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of 4-methoxybenzaldehyde oxime and its potential byproducts.

This application note provides a comprehensive guide to the GC-MS analysis of 4-methoxybenzaldehyde oxime. It details the underlying principles, optimized experimental protocols, and data interpretation strategies. The causality behind experimental choices is explained to provide researchers with a robust framework for developing and validating their own analytical methods.

Scientific Principles

The successful GC-MS analysis of 4-methoxybenzaldehyde oxime hinges on several key principles:

  • Volatility and Thermal Stability: For a compound to be amenable to GC analysis, it must be sufficiently volatile and thermally stable to be vaporized in the injector and transported through the analytical column without degradation. While 4-methoxybenzaldehyde oxime has a reasonable boiling point, derivatization is sometimes employed to enhance its thermal stability and improve peak shape.[1]

  • Chromatographic Separation: The separation of the target analyte from byproducts and the sample matrix is achieved on a GC column. The choice of the stationary phase is critical and is based on the polarity of the analytes. A non-polar or mid-polar stationary phase is typically suitable for aromatic compounds like 4-methoxybenzaldehyde oxime.

  • Mass Spectrometric Detection and Identification: Following separation by the GC, the eluted compounds are ionized, typically by Electron Ionization (EI), and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.[2][3]

Experimental Protocols

This section outlines a detailed, step-by-step methodology for the GC-MS analysis of 4-methoxybenzaldehyde oxime.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. For a relatively clean reaction mixture or a reference standard, a simple dilution is often sufficient.

Protocol for a Standard Solution:

  • Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[4]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-methoxybenzaldehyde oxime standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Filtration: Ensure the final solution is free of particulate matter by passing it through a 0.45 µm syringe filter before transferring it to a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic separations.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Inlet Temperature 250°CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µL (splitless mode)Splitless injection is recommended for trace analysis to maximize analyte transfer to the column.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable detector for compound identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[5]
Mass Range m/z 40-400A suitable mass range to capture the molecular ion and key fragment ions of the target analyte and potential byproducts.
Acquisition Mode Full ScanAllows for the identification of unknown compounds and byproducts.

Data Analysis and Interpretation

Identification of 4-Methoxybenzaldehyde Oxime

The primary identification of 4-methoxybenzaldehyde oxime is achieved by comparing its retention time and mass spectrum with that of a known standard and with reference spectra from databases like the NIST Mass Spectral Library.[6]

Expected Data for 4-Methoxybenzaldehyde Oxime:

Parameter Value
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [2]
CAS Number 3717-21-3[2]

Mass Spectral Data:

The electron ionization mass spectrum of 4-methoxybenzaldehyde oxime is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Proposed Fragment Ion Structure
151Molecular Ion [M]⁺[C₈H₉NO₂]⁺
134[M-OH]⁺[C₈H₈NO]⁺
120[M-OCH₃]⁺[C₇H₆NO]⁺
107[M-C₂H₂O]⁺[C₇H₇O]⁺
92[M-C₂H₃O₂]⁺[C₇H₆]⁺
77[C₆H₅]⁺Phenyl cation

Note: The fragmentation pattern can be complex, and other minor fragments may be observed.

Analysis of Potential Byproducts

The synthesis of 4-methoxybenzaldehyde oxime typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine.[7] Potential byproducts can arise from unreacted starting materials, side reactions, or degradation of the product.

Potential Byproducts and their Identification:

Compound Molecular Formula Molecular Weight ( g/mol ) Key Diagnostic Ions (m/z) Rationale for Presence
4-MethoxybenzaldehydeC₈H₈O₂136.15[3]136, 135, 107, 77Unreacted starting material.
HydroxylamineH₃NO33.0333, 32, 31Unreacted starting material (highly volatile, may not be observed under typical GC conditions).
4-MethoxybenzonitrileC₈H₇NO133.15133, 102, 75Dehydration of the oxime, potentially occurring in the GC injector at high temperatures.[8]
N-(4-methoxybenzylidene)hydroxylamine N-oxideC₈H₉NO₃167.16167, 151, 136Oxidation of the oxime.
4-MethoxybenzamideC₈H₉NO₂151.16151, 135, 107, 77Beckmann rearrangement of the oxime, though less common for aldoximes.[7]

Workflow for Byproduct Identification:

Caption: Workflow for the identification of byproducts in a sample containing 4-methoxybenzaldehyde oxime.

Trustworthiness and Self-Validation

To ensure the reliability of the analytical results, the following self-validating systems should be implemented:

  • Calibration Curve: For quantitative analysis, a calibration curve should be generated using a series of standards of known concentrations. The linearity of the response (R² > 0.995) confirms the accuracy of the method over the desired concentration range.

  • Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended to correct for variations in sample preparation and instrument response.

  • Method Blank: Analysis of a solvent blank should be performed to ensure that there is no contamination from the solvent or the analytical system.

  • Spike and Recovery: Spiking a known amount of the analyte into a sample matrix and calculating the recovery can assess the accuracy of the method and the potential for matrix effects.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 4-methoxybenzaldehyde oxime and its potential byproducts. By understanding the principles behind the methodology and implementing robust quality control measures, researchers, scientists, and drug development professionals can achieve accurate and reliable results. The provided experimental parameters serve as a strong foundation for method development and can be adapted to specific instrumentation and sample matrices. The logical workflow for byproduct identification, combined with the interpretation of mass spectral data, offers a comprehensive approach to ensuring the purity and quality of 4-methoxybenzaldehyde oxime in various applications.

References

Application

Application Notes and Protocols: 4-Methoxybenzaldehyde Oxime in the Development of Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Oxime Scaffolds in Antimicrobial Discovery The escalating threat of antimicrobial resistance necessitates the exploration of no...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Oxime Scaffolds in Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Benzaldehyde oximes have emerged as a promising class of organic compounds, demonstrating a considerable breadth of biological activities.[1][2] The core of their pharmacological potential lies in the oxime moiety (=N-OH), which, in conjunction with a substituted aromatic ring, provides a versatile platform for interacting with biological targets.[1] 4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a particularly noteworthy derivative.[3][4] Its methoxy group can influence reactivity and solubility, making it an attractive starting point for the synthesis of more complex molecules with potential antimicrobial properties.[3] These application notes provide a comprehensive guide to the synthesis, antimicrobial evaluation, and potential mechanisms of action of 4-methoxybenzaldehyde oxime and its derivatives, offering a foundational resource for researchers in the field.

Synthesis of 4-Methoxybenzaldehyde Oxime: A Foundational Protocol

The synthesis of 4-methoxybenzaldehyde oxime is a straightforward and efficient process, typically achieved through the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride.[2] The following protocol outlines a standard laboratory procedure for this synthesis.

Materials and Reagents
  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime
  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents). Subsequently, slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) to the mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add water to the concentrated mixture to precipitate the 4-methoxybenzaldehyde oxime.

  • Purification: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with cold water and dry it under a vacuum to yield the final product.

Characterization of the Synthesized Compound

The identity and purity of the synthesized 4-methoxybenzaldehyde oxime should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups, particularly the oxime moiety.

    • Mass Spectrometry: To determine the molecular weight.

In Vitro Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of 4-methoxybenzaldehyde oxime and its derivatives, standardized in vitro susceptibility testing methods are employed. The following protocols for broth microdilution and agar disk diffusion are widely accepted for determining the minimum inhibitory concentration (MIC) and the zone of inhibition, respectively.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][5]

  • Preparation of Test Compound: Prepare a stock solution of 4-methoxybenzaldehyde oxime in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5]

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a standardized inoculum adjusted to a 0.5 McFarland standard.[5]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Controls: Include positive controls (microorganism and broth without the test compound) and negative controls (broth only) on each plate.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[5]

Protocol 3: Agar Disk Diffusion for Zone of Inhibition Measurement

This method assesses the extent of microbial growth inhibition by a compound.

  • Preparation of Agar Plates: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly swab the surface with a standardized inoculum of the test microorganism (0.5 McFarland).[5]

  • Disk Preparation and Application: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the 4-methoxybenzaldehyde oxime solution. Place the impregnated disks on the surface of the inoculated agar.[5]

  • Controls: Use standard antibiotic disks as positive controls and a blank disk (impregnated with the solvent) as a negative control.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[5]

Exploring the Mechanism of Action

While the precise mechanism of action for 4-methoxybenzaldehyde oxime is not yet fully elucidated, research on related benzaldehyde derivatives suggests potential pathways. The antimicrobial activity of these compounds is often attributed to the inhibition of essential microbial enzymes.[2] Furthermore, studies on 2-hydroxy-4-methoxybenzaldehyde have indicated that the cell membrane is a primary target, leading to a disruption of cellular integrity.[6]

Potential Mechanisms of Antimicrobial Action
  • Enzyme Inhibition: The oxime moiety may interact with and inhibit the function of critical enzymes involved in microbial metabolic pathways.

  • Cell Membrane Disruption: The compound could interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components and cell death.

Further investigations, such as cell morphology studies using scanning electron microscopy (SEM), membrane permeability assays, and enzyme activity assays, are necessary to delineate the specific mechanism of action for 4-methoxybenzaldehyde oxime.

Structure-Activity Relationship (SAR) and Derivative Synthesis

The benzaldehyde oxime scaffold provides a versatile platform for chemical modification to enhance antimicrobial potency and spectrum.[1] The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into the chemical features essential for biological activity.

Key Areas for Derivatization
  • Aromatic Ring Substituents: The introduction of various substituents on the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its antimicrobial activity.[1]

  • Oxime Functionalization: The oxime group itself can be further modified, for instance, through the synthesis of oxime esters, which have shown a broad range of biological properties, including antibacterial and antifungal activities.[7]

The development of chalcone and thiosemicarbazone derivatives from 4-methoxybenzaldehyde has also been explored, with some demonstrating moderate to excellent antibacterial activity.[8][9][10]

Data Presentation

Table 1: Antimicrobial Activity of a 4-Methoxybenzaldehyde Derivative

CompoundTest OrganismMIC (µg/mL)Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64[8][10]
Salmonella typhi128[8][10]
Salmonella paratyphi A64[8][10]
Salmonella paratyphi B128[8][10]
Salmonella typhimurium64[8][10]

Note: This table presents data for a derivative of 4-methoxybenzaldehyde to illustrate the potential for antimicrobial activity within this class of compounds. Further testing is required to determine the specific activity of 4-methoxybenzaldehyde oxime.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Reaction 4-Methoxybenzaldehyde->Reaction Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction Base Base Base->Reaction 4-Methoxybenzaldehyde_Oxime 4-Methoxybenzaldehyde_Oxime Reaction->4-Methoxybenzaldehyde_Oxime Precipitation Precipitation 4-Methoxybenzaldehyde_Oxime->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the synthesis and purification of 4-Methoxybenzaldehyde Oxime.

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test_Compound Broth_Microdilution Broth_Microdilution Test_Compound->Broth_Microdilution Agar_Disk_Diffusion Agar_Disk_Diffusion Test_Compound->Agar_Disk_Diffusion Microbial_Culture Microbial_Culture Microbial_Culture->Broth_Microdilution Microbial_Culture->Agar_Disk_Diffusion MIC_Determination MIC_Determination Broth_Microdilution->MIC_Determination Zone_of_Inhibition Zone_of_Inhibition Agar_Disk_Diffusion->Zone_of_Inhibition

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Conclusion and Future Directions

4-Methoxybenzaldehyde oxime represents a valuable and versatile scaffold in the pursuit of novel antimicrobial agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for drug discovery programs. While the broader class of benzaldehyde oximes has demonstrated antimicrobial potential, further research is crucial to fully elucidate the specific activity and mechanism of action of 4-methoxybenzaldehyde oxime and its derivatives. Future studies should focus on comprehensive antimicrobial screening against a wide panel of clinically relevant pathogens, detailed mechanistic investigations, and in vivo efficacy and toxicity assessments to translate the initial promise of this compound into tangible therapeutic applications.

References

  • BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. BenchChem.
  • BenchChem. (2025).
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antimicrobial Activity of Substituted 1H-Oxepino[4,5-d]imidazoles. BenchChem.
  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime. Chem-Impex.
  • Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica.
  • ChemicalBook. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde oxime synthesis. ChemicalBook.
  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Antimicrobial activity evaluation of the prepared oxime esters.
  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem.
  • PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.

Sources

Method

Application Notes and Protocols for Investigating the Antitumor Properties of 4-Methoxybenzaldehyde Oxime

Introduction: The Rationale for Investigating 4-Methoxybenzaldehyde Oxime in Oncology 4-Methoxybenzaldehyde oxime is an organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It is recognized as a versatile interme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Methoxybenzaldehyde Oxime in Oncology

4-Methoxybenzaldehyde oxime is an organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It is recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4] While direct studies on the antitumor properties of 4-Methoxybenzaldehyde oxime are not extensively documented, a compelling scientific rationale for its investigation arises from the established anticancer activities of structurally related compounds.

The broader family of benzaldehyde derivatives has demonstrated significant potential in oncology. For instance, certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in human leukemia (HL-60) cells.[5][6] Moreover, benzaldehyde itself has been studied as an antitumor agent.[7][8] The oxime functional group is also a key feature in many biologically active molecules, and oxime derivatives have been explored for their therapeutic potential.[9] This convergence of chemical features suggests that 4-Methoxybenzaldehyde oxime is a promising candidate for investigation as a novel antitumor agent.

These application notes provide a comprehensive suite of protocols for a systematic investigation into the potential antitumor properties of 4-Methoxybenzaldehyde oxime, from initial cytotoxicity screening to preliminary mechanism of action studies.

Part 1: Compound Preparation and Handling

Prior to conducting any biological assays, it is crucial to properly prepare and handle 4-Methoxybenzaldehyde oxime to ensure experimental reproducibility.

Protocol 1: Preparation of Stock Solutions

  • Solubility Testing : Begin by determining the optimal solvent for 4-Methoxybenzaldehyde oxime. Test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Based on the polarity of the molecule, DMSO is a likely candidate for creating a high-concentration stock solution.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of 4-Methoxybenzaldehyde oxime powder.

    • Dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Gently warm and vortex the solution to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage :

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%).

Part 2: In Vitro Antitumor Efficacy Screening

The initial phase of the investigation involves screening for cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding :

    • Culture a selection of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HL-60 for leukemia) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare a series of dilutions of 4-Methoxybenzaldehyde oxime in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent Addition :

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading :

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for 4-Methoxybenzaldehyde Oxime

Cell Line Cancer Type Incubation Time (48h) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 25.5
A549 Lung Carcinoma 42.1
HL-60 Promyelocytic Leukemia 15.8

| MCF-10A | Non-tumorigenic Breast Epithelial | > 100 |

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay determines if the compound induces programmed cell death.

  • Cell Treatment : Seed cells in 6-well plates and treat them with 4-Methoxybenzaldehyde oxime at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting and Staining :

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part 3: Elucidating the Mechanism of Action

Hypothesized Signaling Pathway

Based on the known mechanisms of other benzaldehyde derivatives, it is plausible that 4-Methoxybenzaldehyde oxime could induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

G cluster_0 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Bax Bax 4-Methoxybenzaldehyde Oxime->Bax Upregulates Bcl-2 Bcl-2 4-Methoxybenzaldehyde Oxime->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Hypothesized intrinsic apoptosis pathway induced by 4-Methoxybenzaldehyde oxime.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol is designed to validate the hypothesized mechanism of action by examining the expression levels of key proteins in the apoptotic pathway.

  • Protein Extraction : Treat cells with 4-Methoxybenzaldehyde oxime for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Overall Experimental Workflow

The following diagram provides a high-level overview of the proposed research plan to investigate the antitumor properties of 4-Methoxybenzaldehyde oxime.

cluster_workflow Investigational Workflow A Compound Preparation (Stock Solution) B In Vitro Screening (MTT Assay on Cancer Cell Panel) A->B C Cytotoxicity Confirmed? B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Yes E Cell Cycle Analysis (PI Staining) C->E Yes F Mechanism of Action Study (Western Blot for Apoptotic Markers) D->F E->F G Data Synthesis & Future Directions (e.g., In Vivo Studies) F->G

Experimental workflow for the investigation of 4-Methoxybenzaldehyde oxime.

References

  • Chen, Y., et al. (2015). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities.
  • Wang, H., et al. (2015). Bioorthogonal oxime ligation mediated in vivo cancer targeting. Chemical Science.
  • Wang, H., et al. (2015). Bioorthogonal oxime ligation mediated in vivo cancer targeting. RSC Publishing.
  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer.
  • ResearchGate. (n.d.). Bioorthogonal Oxime Ligation Mediated In Vivo Cancer Targeting.
  • US BIOLOGICAL. (n.d.). 4-Methoxybenzaldehyde Oxime. US BIOLOGICAL.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • ResearchGate. (n.d.). 1H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21).
  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde.
  • Frontiers in Chemistry. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.
  • MDPI. (2022).
  • MDPI. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
  • MDPI. (n.d.).
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. The Good Scents Company.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Methoxybenzaldehyde Oxime Synthesis

Welcome to the technical support center for the synthesis of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The information presented here is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific issues you may encounter during the synthesis of 4-methoxybenzaldehyde oxime. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low or No Product Yield

Potential Causes & Solutions:

  • Inefficient Liberation of Free Hydroxylamine: The reaction requires the in-situ generation of free hydroxylamine from its hydrochloride salt.[1][2] This is typically achieved by adding a base. If the base is too weak, added in insufficient quantity, or if the reaction pH is not optimal, the concentration of the nucleophilic hydroxylamine will be too low for the reaction to proceed efficiently.

    • Solution: Ensure the use of an appropriate base, such as sodium hydroxide[3][4], sodium carbonate[5], or sodium acetate[6], in stoichiometric or slight excess. The optimal pH for oxime formation is generally between 4 and 6.[7] You can monitor the pH of the reaction mixture to ensure it falls within this range.

  • Suboptimal Reaction Temperature: While many oximation reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[5] Conversely, excessively high temperatures can lead to side reactions and degradation of the product.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating or refluxing the reaction mixture.[3][8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[3]

  • Improper Solvent System: The choice of solvent is critical for ensuring that all reactants are sufficiently soluble. A common solvent system is a mixture of ethanol and water, which helps to dissolve both the organic aldehyde and the inorganic hydroxylamine salt and base.[4][9]

    • Solution: If you observe poor solubility of your starting materials, try adjusting the ratio of your co-solvents or consider alternative solvents like methanol or acetonitrile.[8][10]

  • Poor Quality of Starting Materials: Impurities in the 4-methoxybenzaldehyde or hydroxylamine hydrochloride can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the 4-methoxybenzaldehyde by distillation or recrystallization before use.

Issue 2: Incomplete Reaction - Presence of Starting Aldehyde in the Final Product

Potential Causes & Solutions:

  • Insufficient Reaction Time: Oximation reactions can vary in their required time for completion, from minutes to several hours.[4][8]

    • Solution: Monitor the reaction progress closely using TLC.[3] Continue the reaction until the spot corresponding to 4-methoxybenzaldehyde is no longer visible.

  • Stoichiometric Imbalance: An insufficient amount of hydroxylamine hydrochloride will naturally lead to unreacted aldehyde.

    • Solution: While a 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride is often cited, using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[3][6][11]

  • Equilibrium Considerations: Oxime formation is a reversible reaction.[12]

    • Solution: The removal of water, a byproduct of the reaction, can shift the equilibrium towards the product side. While not always practical in simple benchtop setups, using a Dean-Stark apparatus or a drying agent could be considered in more advanced optimization studies.

Issue 3: Formation of Side Products

Potential Causes & Solutions:

  • Beckmann Rearrangement: Under acidic conditions and with heating, the newly formed oxime can undergo a Beckmann rearrangement to form N-(4-methoxyphenyl)formamide.[13]

    • Solution: Carefully control the reaction pH and avoid strongly acidic conditions. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

  • Hydrolysis of the Oxime: Prolonged heating in the presence of acid can lead to the hydrolysis of the oxime back to the aldehyde and hydroxylamine.[12]

    • Solution: Once the reaction is complete as indicated by TLC, proceed with the workup promptly to isolate the product and protect it from conditions that could favor hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 4-Methoxybenzaldehyde oxime?

A1: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-methoxybenzaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[7][14] The reaction is often catalyzed by acid or base.

Q2: How can I purify the synthesized 4-Methoxybenzaldehyde oxime?

A2: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol-water.[6] If further purification is required, column chromatography on silica gel can be employed.[8]

Q3: What are the characteristic spectroscopic signatures of 4-Methoxybenzaldehyde oxime?

A3: In the ¹H NMR spectrum, you should observe a characteristic singlet for the oxime proton (-CH=NOH), typically in the range of 8-8.5 ppm. The aromatic protons will appear as two doublets, and the methoxy group will be a singlet around 3.8 ppm. The IR spectrum will show a characteristic C=N stretching vibration around 1665 cm⁻¹.[12]

Q4: Can this reaction be performed under "green" or solvent-free conditions?

A4: Yes, there are reports of oximation reactions being carried out under environmentally friendly conditions, such as using water as a solvent or even under solvent-free grinding conditions.[5] These methods can offer advantages in terms of reduced waste and simplified workup procedures.

Experimental Protocols

Standard Protocol for 4-Methoxybenzaldehyde Oxime Synthesis

This protocol is a generalized procedure based on common literature methods.[3][4][6]

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2-1.5 eq) in water.

  • Slowly add an aqueous solution of sodium hydroxide (1.2-1.5 eq) or a solution of sodium acetate (2.3 eq) in water to the mixture.[3][6]

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, reduce the volume of ethanol under reduced pressure and add cold water to induce precipitation.[3]

  • Wash the collected solid with cold water and dry it under a vacuum to obtain the crude 4-methoxybenzaldehyde oxime.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation
ParameterRecommended ConditionRationale
Stoichiometry (Aldehyde:NH₂OH·HCl:Base) 1 : 1.2-1.5 : 1.2-2.3A slight excess of hydroxylamine and base drives the reaction to completion.[3][6]
Solvent Ethanol/WaterEnsures solubility of both organic and inorganic reactants.[4][9]
Temperature Room Temperature to RefluxDependent on the reactivity of the specific substrate; monitor by TLC.[3][5]
pH ~4-6Optimal range for oxime formation, balancing the need for free hydroxylamine and avoiding acid-catalyzed side reactions.[7]

Visualizations

Reaction Mechanism of Oxime Formation

Caption: Reaction mechanism of oxime formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base appropriate and in sufficient quantity? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Optimize_Conditions Systematically optimize reaction conditions Check_Base->Optimize_Conditions No Check_Solvent Are all reactants soluble? Check_Temp->Check_Solvent Yes Check_Temp->Optimize_Conditions No Check_Time Has the reaction been given enough time? Check_Solvent->Check_Time Yes Check_Solvent->Optimize_Conditions No Check_Stoichiometry Is there an excess of hydroxylamine? Check_Time->Check_Stoichiometry Yes Check_Time->Optimize_Conditions No Purify_Reagents Consider purifying starting materials Check_Stoichiometry->Purify_Reagents Yes Check_Stoichiometry->Optimize_Conditions No Purify_Reagents->Optimize_Conditions Success High Yield Achieved Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield.

References

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advances in Natural Sciences. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. chemrxiv. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health. [Link]

  • What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]

  • Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine... ResearchGate. [Link]

  • Oximes – Knowledge and References. Taylor & Francis Online. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]

  • Oxime. Wikipedia. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]

  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-Methoxycinnamate. E-Journal UIN Jakarta. [Link]

  • 4-Methoxybenzaldehyde Oxime. PubChem. [Link]

  • [Supporting Information] Table of Contents. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]

  • Formation of oximes by ketones and aldehydes. Chemistry Stack Exchange. [Link]

  • Oxime synthesis - how to convert/remove unreacted aldehyde?. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • REACTION WITH HYDROXYLAMINE~. YouTube. [Link]

  • Hydroxylamine. Wikipedia. [Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]

  • Optimization experiments for reduction of benzaldehyde oxime to benzylamine with NaBH 3 CN under different conditions. ResearchGate. [Link]

  • Formation of an Oxime from an Aldehyde. YouTube. [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Formation of oximes and hydrazones (video). Khan Academy. [Link]

  • How is the equation between benzaldehyde and hydroxylamine determined?. Quora. [Link]

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Optimization

Technical Support Center: Purification of 4-Methoxybenzaldehyde Oxime

Welcome to the technical support center for the purification of 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this versatile organic compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 4-methoxybenzaldehyde oxime from a reaction mixture.

Question 1: My crude product is an oil and will not solidify. How can I induce crystallization?

Answer:

An oily product is a common issue and can be caused by the presence of impurities, residual solvent, or the formation of a low-melting eutectic mixture of E/Z isomers. Here are several strategies to induce crystallization:

  • Trituration: This is often the simplest and most effective first step. Add a small amount of a non-polar solvent in which the oxime has poor solubility, such as cold hexanes or pentane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can create nucleation sites for crystal growth.

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, pyridine) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other volatile impurities.

  • Seeding: If you have a small amount of pure, solid 4-methoxybenzaldehyde oxime from a previous batch, add a single, tiny crystal to the oil. This "seed" will act as a template for crystallization.

  • Cooling: Slowly cool the oil in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an amorphous glass, so a gradual temperature decrease is often more effective.

  • Purification prior to crystallization: If the above methods fail, it is likely that significant impurities are preventing crystallization. In this case, it is best to proceed with a preliminary purification step like column chromatography before attempting recrystallization again.[1]

Question 2: I am seeing two spots on my TLC plate after the reaction. What are they and how do I separate them?

Answer:

The two spots on your TLC plate are likely the syn (E) and anti (Z) isomers of 4-methoxybenzaldehyde oxime.[2][3] The formation of both isomers is common in oxime synthesis.[4] Here's how you can approach their separation:

  • Column Chromatography: This is the most reliable method for separating geometric isomers.[1][3] A silica gel column is typically effective.

    • Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate). You can optimize the ratio based on the separation observed on your analytical TLC plate.

    • Monitoring: Monitor the fractions by TLC to identify which contain the pure isomers.

  • Fractional Crystallization: In some cases, the E/Z isomers may have different solubilities in a particular solvent, allowing for separation by fractional crystallization.[1] This is often a trial-and-error process.

Question 3: My yield of purified 4-methoxybenzaldehyde oxime is very low after recrystallization. What are the possible causes and how can I improve it?

Answer:

Low recovery after recrystallization can be attributed to several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the oxime is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a low yield upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some of the product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Incomplete Reaction: If the initial reaction did not go to completion, the low yield might be a reflection of this. Always monitor the reaction progress by TLC to ensure all the starting aldehyde has been consumed.[5]

To improve your yield, consider the following:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one for recrystallization. Good candidates for 4-methoxybenzaldehyde oxime could include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.

  • Concentrate the Mother Liquor: After the first crop of crystals has been collected, you can often obtain a second, albeit less pure, crop by concentrating the mother liquor and cooling it again.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and handling of 4-methoxybenzaldehyde oxime.

What is the expected appearance and melting point of pure 4-methoxybenzaldehyde oxime?

Pure 4-methoxybenzaldehyde oxime is typically a white to off-white crystalline solid or powder.[6] The reported melting point is around 60°C.[7]

What are the common impurities in a crude 4-methoxybenzaldehyde oxime reaction mixture?

The most common impurities include:

  • Unreacted 4-methoxybenzaldehyde.

  • Excess hydroxylamine hydrochloride.

  • Inorganic salts from the base used in the reaction (e.g., sodium acetate, sodium carbonate).

  • The syn and anti isomers of the oxime, which may be considered impurities if a single isomer is desired.[2]

What is a general step-by-step protocol for the purification of 4-methoxybenzaldehyde oxime by recrystallization?

  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to your crude product and heat with stirring until it is fully dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

How should I store purified 4-methoxybenzaldehyde oxime?

4-Methoxybenzaldehyde oxime should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 0-8°C is recommended.[6]

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of 4-methoxybenzaldehyde oxime, including troubleshooting decision points.

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification start Crude Reaction Mixture extraction Aqueous Work-up/Extraction start->extraction evaporation Solvent Evaporation extraction->evaporation crude_product Crude Product evaporation->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (Oily) pure_product Pure 4-Methoxybenzaldehyde Oxime recrystallization->pure_product column->pure_product

Caption: A decision-based workflow for the purification of 4-methoxybenzaldehyde oxime.

Data Summary

The following table summarizes key physical properties of 4-methoxybenzaldehyde oxime.

PropertyValueSource
Molecular FormulaC₈H₉NO₂[6][8][9]
Molecular Weight151.16 g/mol [6][8][9]
AppearanceWhite powder/crystalline solid[6]
Melting Point~60 °C[7]
Storage0-8°C[6]

References

  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem Compound Database.
  • BenchChem. (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
  • ResearchGate. (n.d.). Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine hydrochloride....
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldoxime. PubChem Compound Database.
  • BenchChem. (2025). Characterization and separation of Deoxybenzoin oxime isomers.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • CDC Stacks. (n.d.). Isolation and Analysis of Carbonyl Compounds as Oximes.
  • BenchChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde oxime.
  • ChemicalBook. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde oxime synthesis.
  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?.
  • ECHEMI. (n.d.). 3235-04-9, 4-Methoxybenzaldehyde oxime Formula.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-, oxime. NIST Chemistry WebBook.
  • Scribd. (n.d.). Oxime Synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction....
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-methoxy-, oxime (CAS 3235-04-9).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BOC Sciences. (n.d.). CAS 3717-22-4 4-Methoxy-benzaldehyde oxime.
  • Molecules. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method.
  • International Journal of Scientific Research in Science and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • Pharmaffiliates. (n.d.). CAS No : 93249-67-3 | Product Name : 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Sigma-Aldrich. (n.d.). 4-methoxybenzaldehyde oxime AldrichCPR.
  • Quora. (2016). How is the equation between benzaldehyde and hydroxylamine determined?.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Borneo Journal of Resource Science and Technology. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from Borneo Journal of Resource Science and Technology.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem Compound Database.
  • ChemicalBook. (n.d.). (E)-3-hydroxy-4-methoxybenzaldehyde oxime CAS#: 51673-94-0.
  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

Sources

Troubleshooting

Technical Support Center: Separation of E/Z Isomers of 4-Methoxybenzaldehyde Oxime

Welcome to the technical support center for the separation of E/Z isomers of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of E/Z isomers of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges in the separation and characterization of these isomers.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the separation of E/Z isomers of 4-methoxybenzaldehyde oxime.

Issue 1: Poor or No Separation of Isomers on TLC Plate

  • Question: I'm running a TLC of my crude 4-methoxybenzaldehyde oxime mixture, but I'm only seeing a single spot or a very elongated spot. How can I resolve the E and Z isomers?

  • Answer: This is a common issue and can be attributed to several factors related to the mobile phase composition and the TLC plate itself.

    • Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to differentiate between the subtle structural differences of the E and Z isomers.

    • Solution 1: A systematic optimization of the solvent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A common starting point for oxime isomer separation is a hexane:ethyl acetate mixture.[1] Try various ratios (e.g., 9:1, 8:2, 7:3) to find the optimal separation. The goal is to achieve a retention factor (Rf) between 0.2 and 0.8 for both spots.

    • Probable Cause 2: Co-elution. The isomers may have very similar polarities, leading to their co-elution.

    • Solution 2: Consider using a different solvent system altogether. For instance, a mixture of dichloromethane and methanol or toluene and acetone might provide the necessary selectivity. Additionally, ensure your TLC plates are of high quality and have a uniform stationary phase.[1]

    • Probable Cause 3: Isomerization on the Plate. The silica gel on the TLC plate can sometimes be slightly acidic, which may catalyze the interconversion of the isomers, leading to streaking or a single spot.[2]

    • Solution 3: To mitigate this, you can neutralize the TLC plate by developing it in a solution of triethylamine in your chosen eluent (e.g., 1% triethylamine) before running your sample.

Issue 2: Difficulty in Isolating Pure Isomers by Column Chromatography

  • Question: I have achieved good separation on TLC, but when I try to scale up to column chromatography, I get mixed fractions. What am I doing wrong?

  • Answer: Scaling up from TLC to column chromatography requires careful attention to detail to maintain the resolution achieved on the small scale.

    • Probable Cause 1: Improper Column Packing. An improperly packed column with air bubbles or channels will lead to poor separation.

    • Solution 1: Ensure your column is packed uniformly. A slurry packing method is generally preferred. Make sure the silica gel is fully settled before loading your sample.

    • Probable Cause 2: Overloading the Column. Loading too much crude product onto the column will exceed its separation capacity.

    • Solution 2: As a rule of thumb, the amount of crude product should be about 1-2% of the weight of the silica gel. For difficult separations, this may need to be even lower.

    • Probable Cause 3: Inappropriate Elution Gradient. Using a steep gradient or an isocratic elution that is too polar can cause the isomers to elute too quickly and without proper separation.

    • Solution 3: Based on your TLC results, start with a solvent system that gives the lower-eluting isomer an Rf of around 0.2-0.3. You can then slowly increase the polarity of the eluent (gradient elution) to elute the second isomer. Collecting smaller fractions will also increase the chances of obtaining pure samples.[3][4]

Issue 3: Isomer Interconversion During Workup or Storage

  • Question: I have successfully isolated the pure E and Z isomers, but upon re-analysis after a few days, I see the presence of the other isomer. Why is this happening?

  • Answer: The stability of oxime isomers can be influenced by various factors, leading to their interconversion.[5]

    • Probable Cause 1: Presence of Acid or Base. Traces of acid or base can catalyze the E/Z isomerization.[2]

    • Solution 1: Ensure all glassware is thoroughly cleaned and that all solvents used for workup and storage are neutral. If the isomerization is a significant problem, consider storing the purified isomers in a neutral solvent at low temperatures.

    • Probable Cause 2: Exposure to Light or Heat. Photochemical or thermal energy can also promote isomerization.

    • Solution 2: Store the purified isomers in amber vials to protect them from light and in a refrigerator or freezer to minimize thermal isomerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the E and Z isomers of 4-methoxybenzaldehyde oxime?

A1: The E (entgegen) and Z (zusammen) isomers of 4-methoxybenzaldehyde oxime are geometric isomers, also known as cis-trans isomers. They arise from the restricted rotation around the carbon-nitrogen double bond (C=N). The difference lies in the spatial arrangement of the substituents attached to the double bond. In the Z-isomer, the hydroxyl group (-OH) and the hydrogen atom are on the same side of the double bond with respect to the priority of the substituents. In the E-isomer, they are on opposite sides. This difference in geometry leads to distinct physical and spectroscopic properties.[6]

Q2: How can I synthesize 4-methoxybenzaldehyde oxime?

A2: The synthesis is typically a straightforward condensation reaction between 4-methoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base.[7][8] The base, such as sodium hydroxide or sodium acetate, is used to neutralize the HCl and liberate the free hydroxylamine. The reaction is often carried out in a solvent like ethanol or a mixture of ethanol and water.[3] The reaction usually produces a mixture of E and Z isomers.[6]

Q3: Which analytical techniques are best for characterizing the separated E and Z isomers?

A3: The most powerful technique for characterizing the E and Z isomers is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[9][10] The chemical shifts of the protons and carbons near the C=N double bond will be different for the two isomers. Specifically, the chemical shift of the aldehydic proton is a key indicator. Two-dimensional NMR techniques like NOESY can also be used to definitively assign the stereochemistry by observing through-space interactions between the -OH proton and the aromatic protons.[4] Other useful techniques include Infrared (IR) spectroscopy , which will show characteristic peaks for the O-H and C=N bonds, and melting point analysis , as the two isomers will have different melting points.

Q4: Is one isomer generally more stable than the other?

A4: In many cases, the E-isomer of benzaldehyde oximes is thermodynamically more stable than the Z-isomer due to reduced steric hindrance.[11] However, the relative stability can be influenced by solvent effects and the presence of substituents on the aromatic ring. The equilibrium between the two isomers can be shifted by changing conditions such as temperature and pH.[2]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) in water to the flask.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting aldehyde is consumed.[7]

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the concentrated mixture to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield a mixture of E and Z isomers of 4-methoxybenzaldehyde oxime.[7]

Protocol 2: Separation of E/Z Isomers by Column Chromatography

Materials:

  • Crude 4-methoxybenzaldehyde oxime mixture

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude oxime mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Combine and Concentrate: Combine the fractions containing each pure isomer and evaporate the solvent under reduced pressure to obtain the isolated E and Z isomers.[4]

Section 4: Data and Visualizations

Table 1: Physicochemical Properties of 4-Methoxybenzaldehyde Oxime Isomers
PropertyE-IsomerZ-Isomer
Molecular Formula C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol [12]151.16 g/mol [12]
Appearance White to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, δ ppm) Aldehydic H: ~8.1 ppm[10]Aldehydic H: ~7.4 ppm
¹³C NMR (CDCl₃, δ ppm) C=N: ~150 ppm[10]C=N: ~149 ppm

Note: Exact NMR chemical shifts can vary depending on the solvent and instrument.

Diagram 1: Experimental Workflow for Synthesis and Separation

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis A 4-Methoxybenzaldehyde + NH₂OH·HCl + NaOH B Reflux in Ethanol/Water A->B C Precipitation & Filtration B->C D Crude E/Z Isomer Mixture C->D E Column Chromatography D->E H TLC Analysis D->H F Pure E-Isomer E->F Early Fractions G Pure Z-Isomer E->G Later Fractions I NMR Spectroscopy F->I G->I J Characterization I->J

Caption: Workflow for synthesis, separation, and analysis.

Diagram 2: Troubleshooting Logic for Poor TLC Separation

G Start Poor TLC Separation Cause1 Inappropriate Solvent System? Start->Cause1 Solution1 Optimize Hexane: Ethyl Acetate Ratio Cause1->Solution1 Yes Cause2 Co-elution? Cause1->Cause2 No End Resolved Isomers Solution1->End Solution2 Try Alternative Solvent Systems Cause2->Solution2 Yes Cause3 Isomerization on Plate? Cause2->Cause3 No Solution2->End Solution3 Neutralize TLC Plate with Triethylamine Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting poor TLC separation.

References

  • Selective Synthesis of E and Z Isomers of Oximes - ResearchGate. Available from: [Link]

  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Available from: [Link]

  • Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Available from: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. Available from: [Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Available from: [Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

  • Rate and equilibrium constants for hydrolysis and isomerization of (E)‐ and (Z)‐p‐methoxybenzaldehyde oximes - ResearchGate. Available from: [Link]

  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. Available from: [Link]

  • cis trans isomerism - Why are oxime geometrical isomers stable? - Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... - ResearchGate. Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC - NIH. Available from: [Link]

  • How to separate E and Z isomers? - ResearchGate. Available from: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI. Available from: [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents.
  • Facile Synthesis of E and Z Isomers by the Propyloxime Form - TSI Journals. Available from: [Link]

  • Photochemistry of oximes. II. On the photo-induced formation of cycloalkanones and alkanoic acid amides from cycloalkanone oxime - Canadian Science Publishing. Available from: [Link]

  • Single pot process for producing (z)-azabicyclo oxime ethers - Google Patents.
  • Benzaldehyde, 4-methoxy-, oxime - NIST WebBook. Available from: [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones - AIR Unimi. Available from: [Link]

  • TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate - ResearchGate. Available from: [Link]

  • (E)-4-Methoxybenzaldehyde O-(N-phenylcarbamoyl)oxime | Request PDF - ResearchGate. Available from: [Link]

Sources

Optimization

Common side reactions in the synthesis of 4-Methoxybenzaldehyde oxime

Welcome to the technical support guide for the synthesis of 4-Methoxybenzaldehyde Oxime. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxybenzaldehyde Oxime. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-methoxybenzaldehyde oxime, providing foundational knowledge for a successful reaction.

Q1: What is the fundamental reaction mechanism for the synthesis of 4-Methoxybenzaldehyde Oxime?

A1: The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is followed by proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically catalyzed by a mild acid or base.[1]

Q2: Why is pH control critical in this reaction?

A2: The pH of the reaction medium is arguably the most critical parameter. The reaction requires a delicate balance:

  • In highly acidic conditions (pH < 3): The hydroxylamine, being basic, will be excessively protonated to form the non-nucleophilic hydroxylammonium ion (NH₃OH⁺). This salt will not react with the aldehyde, halting the synthesis.[2]

  • In neutral or highly basic conditions (pH > 7): While free hydroxylamine is available, the reaction rate is often slow. A base is required to neutralize the HCl in hydroxylamine hydrochloride, liberating the free hydroxylamine.

  • Optimal pH Range: A slightly acidic to weakly basic pH (typically 4-6) is optimal. This ensures a sufficient concentration of free hydroxylamine for the nucleophilic attack while also allowing for acid catalysis to activate the aldehyde's carbonyl group, accelerating the reaction.[2]

Q3: My product appears as a mixture. What are the components?

A3: The primary product, 4-methoxybenzaldehyde oxime, exists as a mixture of geometric isomers: (E) and (Z)-oximes.[3][4] The (E)-isomer, where the -OH group is anti to the aromatic ring, is generally the thermodynamically more stable and often the major product.[5] The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. Separation can be challenging and often requires careful column chromatography or fractional crystallization.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Possible CauseScientific Rationale & Troubleshooting Steps
Incorrect pH Rationale: As detailed in FAQ Q2, incorrect pH is the most common cause of failure. If the solution is too acidic, the hydroxylamine is deactivated. If not sufficiently basic to neutralize the hydrochloride salt, the concentration of free nucleophile is too low. Action: Before starting, ensure your base (e.g., sodium acetate, sodium carbonate, pyridine) is accurately weighed and capable of neutralizing the hydroxylamine hydrochloride. If the reaction fails, re-run and monitor the pH of the reaction mixture, adjusting to the 4-6 range if necessary.
Poor Reagent Quality Rationale: 4-Methoxybenzaldehyde can oxidize over time to 4-methoxybenzoic acid upon exposure to air. Hydroxylamine hydrochloride can degrade, especially if stored improperly. Action: Verify the purity of the starting aldehyde via TLC or ¹H NMR. Use freshly opened or properly stored hydroxylamine hydrochloride. If oxidation of the aldehyde is suspected, purify it by distillation or recrystallization before use.
Incomplete Reaction Rationale: The reaction may be slow under certain conditions (e.g., low temperature, suboptimal pH). Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane. If the starting aldehyde spot persists, consider increasing the reaction time or gently warming the mixture (e.g., to 40-50 °C).[7]
Product Lost During Workup Rationale: The oxime has some solubility in water, especially if the aqueous phase is acidic or basic. Premature precipitation or incomplete extraction can lead to significant loss. Action: Ensure the aqueous phase is neutralized before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery. When precipitating the product by adding water, cool the mixture in an ice bath to minimize solubility.[8]

Issue 2: Oily Product or Failure to Crystallize

Possible CauseScientific Rationale & Troubleshooting Steps
Presence of E/Z Isomer Mixture Rationale: While the pure (E) or (Z) isomer is a crystalline solid, a mixture of the two can form a eutectic mixture, which has a lower melting point and may appear as an oil or waxy solid.[4] Action: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, purify the crude product by column chromatography on silica gel to separate the isomers or remove impurities that inhibit crystallization.
Residual Solvent Rationale: Trapped solvent (e.g., ethanol, water) can prevent the product from solidifying. Action: Dry the product thoroughly under high vacuum. If the product is still oily, dissolve it in a minimal amount of a volatile solvent (like dichloromethane), dry the solution over anhydrous sodium sulfate, filter, and re-evaporate the solvent under vacuum.

Issue 3: Unexpected Side Products Detected (e.g., by NMR/MS)

Side ProductFormation Mechanism & Prevention/Removal
4-Methoxybenzonitrile Mechanism: Under harsh conditions (e.g., strong acid, high temperature), the aldoxime can undergo a Beckmann rearrangement-like dehydration to form the corresponding nitrile.[9][10] Prevention: Avoid excessive heat and the use of strong dehydrating acids (e.g., concentrated H₂SO₄, P₂O₅). Stick to milder conditions.[11][12] Removal: Nitriles have significantly different polarity from oximes and can typically be separated by silica gel column chromatography.
Unreacted 4-Methoxybenzaldehyde Mechanism: Incomplete reaction due to reasons outlined in Issue 1. Prevention: Ensure optimal reaction conditions (pH, time, temperature). Removal: The aldehyde is less polar than the oxime. It can be easily separated by column chromatography or by careful recrystallization, as the aldehyde is often more soluble in non-polar solvents.
Hydrolysis Product (4-Methoxybenzaldehyde) Mechanism: Oximes can hydrolyze back to the parent aldehyde and hydroxylamine, especially in the presence of excess water and acid catalysis.[5][13] This is more of a concern during workup or storage in non-anhydrous, acidic conditions. Prevention: During workup, neutralize the reaction mixture promptly. Ensure the final product is stored in a dry, neutral environment.

Section 3: Protocols and Data

Standard Protocol for Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is a reliable starting point for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by a suitable base such as sodium acetate (1.5 eq) or an aqueous solution of sodium hydroxide (1.2 eq).[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours). Gentle heating to reflux may be required if the reaction is slow.[8]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, reduce the volume of ethanol under reduced pressure and add cold water to precipitate the product.[8]

  • Isolation & Purification: Collect the solid product by filtration using a Buchner funnel. Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues.

G Start Start Synthesis Monitor Monitor Reaction via TLC Start->Monitor Workup Perform Aqueous Workup Monitor->Workup Reaction Complete AdjustConditions Increase Time / Temp Monitor->AdjustConditions Aldehyde Remains Product Isolate Product Workup->Product Solid Precipitates NoProduct Low or No Yield Workup->NoProduct No Solid / Low Mass OilyProduct Product is Oily / Won't Crystallize Product->OilyProduct Result is Oily ImpureProduct Product is Impure (TLC/NMR) Product->ImpureProduct Multiple Spots on TLC CheckpH Verify pH (4-6) NoProduct->CheckpH Investigate Dry Dry Thoroughly Under Vacuum OilyProduct->Dry Recrystallize Attempt Recrystallization ImpureProduct->Recrystallize CheckReagents Check Reagent Purity CheckpH->CheckReagents CheckReagents->Start Restart with Pure Reagents AdjustConditions->Monitor Chromatography Purify via Column Chromatography Chromatography->Product Recrystallize->Chromatography Fails to Crystallize Dry->Recrystallize Still Oily G cluster_0 Step 1: Carbonyl Protonation (Acid Catalysis) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Dehydration A 4-Methoxybenzaldehyde B Protonated Aldehyde A->B + H⁺ B->A - H⁺ D Tetrahedral Intermediate B->D + NH₂OH C Hydroxylamine (NH₂OH) E Protonated Intermediate D->E + H⁺ F Oxime Product + H₂O E->F - H₂O, - H⁺

Sources

Troubleshooting

Byproducts formed during the oximation of 4-methoxybenzaldehyde

Welcome to the technical support center for the oximation of 4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oximation of 4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic transformation. Here, we provide in-depth, field-proven insights to help you troubleshoot your experiments and understand the formation of potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oximation of 4-methoxybenzaldehyde?

The primary and desired product is 4-methoxybenzaldehyde oxime.[1][2][3] This reaction involves the condensation of 4-methoxybenzaldehyde with hydroxylamine, typically in the presence of a base. The oxime can exist as two geometric isomers, (E) and (Z), due to the C=N double bond.

Q2: What are the most common byproducts observed during the oximation of 4-methoxybenzaldehyde?

The most frequently encountered byproduct is 4-methoxybenzonitrile , which arises from the dehydration of the initially formed 4-methoxybenzaldehyde oxime.[4] Under certain conditions, particularly with acid catalysis or high temperatures, the Beckmann rearrangement of the aldoxime can lead to the formation of 4-methoxybenzamide .[5][6]

Q3: What reaction conditions favor the formation of the nitrile byproduct?

The formation of 4-methoxybenzonitrile is favored by conditions that promote the elimination of water from the oxime. This includes:

  • Acidic conditions: Protic or Lewis acids can catalyze the dehydration.[7]

  • Dehydrating agents: Reagents like acetic anhydride, thionyl chloride, or phosphorus pentachloride are known to facilitate this conversion.[5]

  • High temperatures: Heating the reaction mixture can also drive the dehydration process.

Q4: How can I minimize the formation of 4-methoxybenzonitrile?

To minimize nitrile formation, it is crucial to maintain mild reaction conditions. This can be achieved by:

  • Using a stoichiometric amount of a mild base (e.g., sodium acetate, sodium hydroxide) to neutralize the acid released from hydroxylamine hydrochloride.[8][9]

  • Conducting the reaction at or below room temperature.

  • Avoiding strong acids and dehydrating agents.

  • Carefully monitoring the reaction progress to prevent prolonged reaction times that might lead to side reactions.

Q5: Under what conditions would I expect to see the formation of 4-methoxybenzamide?

The formation of 4-methoxybenzamide occurs via the Beckmann rearrangement of the aldoxime.[5][10] This rearrangement is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride.[5][11][12] While more common for ketoximes, aldoximes can also undergo this rearrangement, though it often competes with nitrile formation.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 4-methoxybenzaldehyde oxime and a significant amount of a non-polar byproduct. The primary cause is likely the dehydration of the oxime to form 4-methoxybenzonitrile. This can be exacerbated by acidic conditions or elevated temperatures.[4]1. Control pH: Ensure the reaction medium is neutral or slightly basic. Use a buffer or a mild base. 2. Lower Temperature: Run the reaction at room temperature or below. 3. Reagent Choice: Use hydroxylamine hydrochloride with a base like sodium acetate or pyridine instead of stronger acids.[8][9] 4. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde and the formation of the oxime to avoid unnecessarily long reaction times.
Presence of an unexpected polar byproduct in the crude product. This could be 4-methoxybenzamide, formed via a Beckmann rearrangement.[5][6] This is more likely if acidic reagents were used or if the reaction was heated excessively.1. Avoid Strong Acids: Use mild reaction conditions and avoid strong protic or Lewis acids. 2. Purification: If the amide has formed, it can often be separated from the oxime by column chromatography due to its higher polarity.
Incomplete conversion of 4-methoxybenzaldehyde. Insufficient hydroxylamine, inadequate reaction time, or poor solubility of the starting material could be the cause.1. Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents).[8] 2. Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting aldehyde is consumed. 3. Solvent: Ensure that 4-methoxybenzaldehyde is fully dissolved in the chosen solvent system (e.g., ethanol/water).[13]
Formation of an oily product that is difficult to crystallize. This could be due to a mixture of (E) and (Z) isomers of the oxime, or the presence of impurities like the nitrile byproduct.1. Purification: Attempt purification by column chromatography to separate the isomers and remove byproducts. 2. Recrystallization: Use a suitable solvent system for recrystallization, which may selectively crystallize one isomer.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the oximation of 4-methoxybenzaldehyde and the competing pathways leading to the formation of common byproducts.

Oximation_Byproducts cluster_main Primary Reaction cluster_byproducts Byproduct Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde_Oxime 4-Methoxybenzaldehyde Oxime (Desired Product) 4-Methoxybenzaldehyde->4-Methoxybenzaldehyde_Oxime + NH2OH·HCl, Base 4-Methoxybenzonitrile 4-Methoxybenzonitrile (Dehydration Product) 4-Methoxybenzaldehyde_Oxime->4-Methoxybenzonitrile Dehydration (-H2O) 4-Methoxybenzamide 4-Methoxybenzamide (Beckmann Rearrangement) 4-Methoxybenzaldehyde_Oxime->4-Methoxybenzamide Beckmann Rearrangement (Acid Catalyst)

Caption: Reaction scheme for the oximation of 4-methoxybenzaldehyde and byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is optimized to favor the formation of the oxime and minimize byproducts.

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for monitoring stubborn reactions at low heat)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approximately 5 mL per mmol of aldehyde).[8]

  • To this solution, add hydroxylamine hydrochloride (1.2 eq).[8]

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture while stirring.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, reduce the volume of ethanol under reduced pressure.

  • Add cold water to the concentrated mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methoxybenzaldehyde oxime.[8]

Protocol 2: Analysis of Reaction Mixture by TLC

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Allow the chamber to saturate.

  • Spot the TLC plate with the starting material (4-methoxybenzaldehyde), the reaction mixture, and a co-spot (starting material and reaction mixture).

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The oxime product should have a different Rf value than the starting aldehyde. The nitrile byproduct, being less polar, will have a higher Rf value than the oxime. The amide byproduct, being more polar, will have a lower Rf value.

References

  • Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions - PMC - NIH. Available at: [Link]

  • Aldoxime dehydratase - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

  • Beckmann rearrangement - Wikipedia. Available at: [Link]

  • Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism - YouTube. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. Available at: [Link]

  • Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Available at: [Link]

  • A Simple Synthesis of Nitriles from Aldoximes - PMC - NIH. Available at: [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Available at: [Link]

  • Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma - ResearchGate. Available at: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

  • Catalytic Synthesis of Amides via Aldoximes Rearrangement | Request PDF - ResearchGate. Available at: [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Beckmann Rearrangement - Chemistry Steps. Available at: [Link]

  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries - Google Patents.
  • Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air - BAuA. Available at: [https://www.baua.de/DE/Angebot/Regelwerk/TRGS/ বটে/910-Stoffliste/AGS-Stoffliste/Ketoxime-2-Butanonoxim-Acetonoxim-4-Methyl-2-pentanonoxim-2-Pentanonoxim.html]([Link] বটে/910-Stoffliste/AGS-Stoffliste/Ketoxime-2-Butanonoxim-Acetonoxim-4-Methyl-2-pentanonoxim-2-Pentanonoxim.html)

  • Process for the preparation of organic nitriles - Google Patents.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Displacement of Oxime Equilibria by Means of Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem. Available at: [Link]

  • The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities - ResearchGate. Available at: [Link]

  • 4-Methoxybenzaldehyde oxime - LookChem. Available at: [Link]

  • Benzaldehyde, 4-methoxy-, oxime - the NIST WebBook. Available at: [Link]

Sources

Optimization

Stability of 4-Methoxybenzaldehyde oxime in different solvents

Welcome to the technical support center for 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, drawing upon established chemical principles and field-proven insights.

General Stability Profile of 4-Methoxybenzaldehyde Oxime

4-Methoxybenzaldehyde oxime, an aldoxime, is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] While generally stable under standard conditions, its longevity in solution is highly dependent on the solvent, pH, temperature, and light exposure. Understanding these factors is critical to ensure the integrity of your experimental results.

Oximes are known to be significantly more stable in aqueous environments at physiological pH compared to imines or hydrazones.[3] This enhanced stability is attributed to the negative inductive effect of the oxygen atom in the C=N-OH linkage.[4] However, the oxime bond is susceptible to hydrolysis, particularly under acidic conditions, which can cause it to revert to the parent aldehyde (4-Methoxybenzaldehyde) and hydroxylamine.[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with 4-Methoxybenzaldehyde oxime.

Q1: My 4-Methoxybenzaldehyde oxime solution seems to be degrading over time. What are the likely causes?

A1: Degradation of 4-Methoxybenzaldehyde oxime in solution is most commonly due to hydrolysis of the oxime bond. The primary factors that accelerate this process are:

  • Acidic Conditions: The presence of even trace amounts of acid can catalyze the hydrolysis of the oxime back to 4-methoxybenzaldehyde and hydroxylamine.[3][5] The optimal pH for oxime formation is around 4.5, and shifting to a more acidic environment can favor the reverse (hydrolysis) reaction.[4]

  • Elevated Temperatures: Heating solutions of the oxime can promote degradation.[5]

  • Aqueous Protic Solvents: Solvents that can donate protons (like methanol or ethanol, especially with dissolved water) can facilitate hydrolysis.

Troubleshooting Steps:

  • pH Control: If your solvent is aqueous or a protic organic solvent, ensure the pH is neutral or slightly basic if the compound's stability allows. Avoid acidic conditions unless required for a specific reaction step.

  • Solvent Choice: For long-term storage in solution, consider using a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).

  • Temperature: Store stock solutions at low temperatures (2-8 °C or -20 °C for long-term storage) and prepare working solutions fresh.[6]

  • Purity Check: Use high-purity, dry solvents to minimize contaminants that could be acidic or basic.

Q2: I am observing an unexpected peak in my HPLC chromatogram that corresponds to 4-Methoxybenzaldehyde. Why is this happening?

A2: The appearance of a peak corresponding to 4-Methoxybenzaldehyde is a strong indicator of oxime hydrolysis. This is the primary degradation pathway for this compound.

Causality and Investigation:

  • Mobile Phase pH: If you are using a buffered mobile phase for your HPLC analysis, an acidic pH (typically below 4) can cause on-column degradation of the oxime.

  • Sample Preparation: The diluent used to prepare your sample for injection might be acidic or contain water, leading to degradation in the vial before analysis.

  • Impurities in Starting Material: It is also possible that the peak is from an impurity in your starting material. Always run a chromatogram of a freshly prepared solution of your solid 4-Methoxybenzaldehyde oxime to establish a baseline purity.

To confirm hydrolysis, you can perform a forced degradation study by treating a sample with a dilute acid (e.g., 0.1 N HCl) and analyzing it by HPLC.[4][7] The increase in the peak corresponding to 4-Methoxybenzaldehyde will confirm this degradation pathway.

Q3: How can I best store solutions of 4-Methoxybenzaldehyde oxime to ensure stability?

A3: The optimal storage conditions depend on the intended duration and the solvent used.

  • Short-Term Storage (hours to a few days): Solutions in aprotic solvents like DCM or THF, or in high-purity DMSO or acetonitrile, can be stored at 2-8°C, protected from light.

  • Long-Term Storage (weeks to months): For long-term stability, it is recommended to store the compound as a solid in a cool, dry, and dark place.[6] If a stock solution is necessary, prepare it in a high-purity, dry aprotic solvent, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or below.

Q4: What is the expected stability of 4-Methoxybenzaldehyde oxime in common organic solvents?

SolventSolvent TypePredicted StabilityRationale
Dimethyl Sulfoxide (DMSO) Aprotic, polarGood Aprotic nature minimizes proton-mediated hydrolysis. However, ensure use of dry DMSO as it is hygroscopic.
Dichloromethane (DCM) Aprotic, non-polarGood Aprotic and generally non-reactive towards oximes. Ensure the solvent is free of acidic impurities.
Acetonitrile (ACN) Aprotic, polarGood A common solvent for analytical studies, generally providing good stability for oximes.
Methanol (MeOH) / Ethanol (EtOH) Protic, polarFair to Poor Protic nature can facilitate hydrolysis, especially in the presence of trace acid or water. Stability will decrease over time.
Water (buffered at various pHs) Protic, polarpH-Dependent Stable at neutral to slightly basic pH. Unstable under acidic conditions (pH < 5), leading to hydrolysis.[3]

To definitively determine the stability in your solvent of choice, a simple time-course experiment is recommended. Analyze the purity of the solution by HPLC or TLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while storing it under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade 4-Methoxybenzaldehyde oxime to confirm its degradation pathways and to validate that your analytical method can distinguish the intact compound from its degradation products.[8][9]

Objective: To generate degradation products of 4-Methoxybenzaldehyde oxime under various stress conditions.

Materials:

  • 4-Methoxybenzaldehyde oxime

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Methoxybenzaldehyde oxime at approximately 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of solid 4-Methoxybenzaldehyde oxime in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the initial solvent to prepare a sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all samples, along with an unstressed control solution, using a suitable HPLC method. The primary degradation product expected from hydrolysis is 4-Methoxybenzaldehyde.

G cluster_stress Forced Degradation Conditions Acid Acid Analysis HPLC Analysis (Compare to Control) Acid->Analysis Hydrolysis Base Base Base->Analysis Hydrolysis Oxidation Oxidation Oxidation->Analysis Oxidative Products Heat Heat Heat->Analysis Thermal Products Light Light Light->Analysis Photolytic Products Stock_Solution 4-Methoxybenzaldehyde Oxime Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To monitor the stability of 4-Methoxybenzaldehyde oxime and quantify it in the presence of its degradation products.[4][5]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Method Validation: This method should be validated according to ICH guidelines to ensure it is stability-indicating.[7] Key validation parameters include:

  • Specificity: Demonstrate that the peak for 4-Methoxybenzaldehyde oxime is pure and well-resolved from degradation products (using samples from the forced degradation study).

  • Linearity, Accuracy, and Precision: Establish over a range of concentrations.

G cluster_prep Sample Preparation cluster_hplc HPLC System Sample Solid Sample or Solution Dilution Dissolve/Dilute in ACN:Water (50:50) Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter Injector Autosampler Filter->Injector Column C18 Column Injector->Column Pump Gradient Pump Pump->Injector Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Quantification Detector->Data Chromatogram

Caption: Experimental workflow for HPLC analysis.

Mechanistic Insight: Hydrolysis of 4-Methoxybenzaldehyde Oxime

The primary degradation pathway for 4-Methoxybenzaldehyde oxime in the presence of acid and water is hydrolysis. This reaction is essentially the reverse of the oxime formation process.

Caption: Acid-catalyzed hydrolysis of an oxime.

This multi-step process is initiated by the protonation of the oxime nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4] Subsequent proton transfers and elimination of hydroxylamine regenerate the aldehyde. This mechanism underscores why acidic and aqueous conditions are detrimental to the stability of 4-Methoxybenzaldehyde oxime.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(12), 5858–5862. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem Compound Database. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Available from: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available from: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation of 4-Methoxybenzaldehyde Oxime Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxybenzaldehyde oxime. This guide provides in-depth troubleshooting advice and frequently asked q...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxybenzaldehyde oxime. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and offer practical solutions to common challenges.

Introduction: The Duality of Acidic Reactivity

4-Methoxybenzaldehyde oxime is a versatile intermediate in organic synthesis, valued for its role in the formation of various pharmaceuticals and fine chemicals.[1] However, its stability is significantly influenced by the pH of the reaction medium. Under acidic conditions, two primary degradation pathways can occur: hydrolysis and the Beckmann rearrangement.[2][3] Understanding and controlling these pathways is critical for achieving desired reaction outcomes and ensuring product purity. This guide will delve into the mechanisms of these reactions and provide strategies to mitigate unintended degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments involving 4-methoxybenzaldehyde oxime in an acidic environment.

Issue 1: Low Yield of the Desired Product and Presence of 4-Methoxybenzaldehyde

Observation: You are running a reaction with 4-methoxybenzaldehyde oxime under acidic conditions (e.g., during deprotection of another functional group) and find a significant amount of 4-methoxybenzaldehyde in your reaction mixture, leading to a lower than expected yield of your target molecule.

Root Cause Analysis: The presence of 4-methoxybenzaldehyde is a clear indicator of oxime hydrolysis.[2][3] This acid-catalyzed reaction cleaves the C=N bond, regenerating the parent aldehyde and hydroxylamine.[2][3] The rate of this hydrolysis is highly dependent on the pH; it is significantly accelerated in acidic environments.[4][5]

dot

Hydrolysis_Mechanism Oxime 4-Methoxybenzaldehyde Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedOxime->Carbinolamine + H₂O Products 4-Methoxybenzaldehyde + Hydroxylamine Carbinolamine->Products - H₃O⁺ H3O H₃O⁺ H2O H₂O

Caption: Acid-catalyzed hydrolysis of 4-methoxybenzaldehyde oxime.

Troubleshooting Protocol:

  • pH Control:

    • Action: Carefully monitor and adjust the pH of your reaction mixture. If the desired reaction can proceed under milder acidic conditions, consider using a buffer system to maintain a less acidic pH (typically pH 4-6 is optimal for oxime formation and stability can be greater in this range than at lower pHs).[4]

    • Rationale: The hydrolysis of oximes is acid-catalyzed.[5] By increasing the pH, you decrease the concentration of hydronium ions, thereby slowing down the rate of hydrolysis.

  • Temperature Management:

    • Action: Run the reaction at the lowest temperature compatible with the desired transformation.

    • Rationale: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Lowering the temperature can significantly reduce the extent of this side reaction.

  • Reaction Time Optimization:

    • Action: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) to determine the minimum time required for the completion of the primary reaction. Quench the reaction as soon as the starting material is consumed to the desired extent.

    • Rationale: Prolonged exposure to acidic conditions will increase the amount of hydrolysis.

Issue 2: Formation of an Unexpected Amide Byproduct

Observation: Alongside your expected product, you isolate a compound identified as N-(4-methoxyphenyl)formamide.

Root Cause Analysis: This observation points to the Beckmann rearrangement, an acid-catalyzed isomerization of an oxime to an amide.[6][7][8] For aldoximes like 4-methoxybenzaldehyde oxime, the group anti-periplanar to the hydroxyl group on the nitrogen migrates. E/Z isomerization of the oxime can occur under acidic conditions, potentially leading to the formation of the observed amide.[6]

dot

Beckmann_Rearrangement Aldoxime 4-Methoxybenzaldehyde Oxime ProtonatedAldoxime Protonated Oxime Aldoxime->ProtonatedAldoxime + H⁺ NitriliumIon Nitrilium Ion Intermediate ProtonatedAldoxime->NitriliumIon Rearrangement, -H₂O ImidicAcid Imidic Acid NitriliumIon->ImidicAcid + H₂O Amide N-(4-methoxyphenyl)formamide ImidicAcid->Amide Tautomerization H_plus H⁺ H2O_leaving - H₂O H2O_attacking + H₂O

Caption: Beckmann rearrangement of 4-methoxybenzaldehyde oxime.

Troubleshooting Protocol:

  • Choice of Acid Catalyst:

    • Action: The choice of acid can influence the propensity for the Beckmann rearrangement. Protic acids like sulfuric acid and hydrochloric acid are known to promote this rearrangement.[7] Consider using a Lewis acid if it is compatible with your desired reaction, as this may favor other pathways.

    • Rationale: Different acids can have varying abilities to activate the hydroxyl group of the oxime, influencing the rate of rearrangement versus other potential reactions.

  • Solvent Selection:

    • Action: The polarity and coordinating ability of the solvent can affect the stability of the intermediates in the Beckmann rearrangement. Experiment with different solvents to find one that disfavors this pathway.

    • Rationale: Solvents can influence the equilibrium between E/Z isomers of the oxime and stabilize or destabilize the charged intermediates of the rearrangement.[6]

  • Temperature Control:

    • Action: As with hydrolysis, running the reaction at a lower temperature can help to minimize the Beckmann rearrangement.

    • Rationale: The activation energy for the rearrangement may be higher than that of your desired reaction, so lowering the temperature can selectively slow down this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: At what pH is 4-methoxybenzaldehyde oxime most stable?

While stability is relative to the specific conditions (temperature, solvent), oximes generally exhibit greater stability in neutral to slightly acidic conditions (around pH 5-7) compared to strongly acidic environments.[5] Very low pH values (typically below pH 3) can lead to rapid hydrolysis or rearrangement.[4]

Q2: How can I monitor the degradation of my 4-methoxybenzaldehyde oxime sample?

Several analytical techniques are suitable for monitoring the degradation:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact oxime from its degradation products (4-methoxybenzaldehyde and N-(4-methoxyphenyl)formamide).[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to detect and quantify the parent oxime and its degradation products, even at low concentrations.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the oxime proton signal and the appearance of the aldehyde proton signal of 4-methoxybenzaldehyde or the amide proton of the rearranged product.[5]

Q3: Are there any specific storage conditions to prevent degradation?

For long-term storage, 4-methoxybenzaldehyde oxime should be kept in a cool, dry, and dark place in a tightly sealed container. Avoid storage in acidic environments or in the presence of acidic vapors. For solutions, use neutral or buffered solvents if possible and store at low temperatures.

Q4: Can I use 4-methoxybenzaldehyde oxime in a reaction that requires a strong acid?

If a strong acid is essential for your desired transformation, you will need to carefully optimize the reaction conditions to minimize the degradation of the oxime. This can be achieved by:

  • Using the stoichiometric amount of acid required.

  • Adding the acid at a low temperature.

  • Minimizing the reaction time.

  • Considering a different synthetic route that avoids the use of a strong acid in the presence of the oxime.

Q5: What are the expected ¹H NMR chemical shifts for the key compounds in the degradation of 4-methoxybenzaldehyde oxime?

CompoundKey Proton Signals (in CDCl₃, approximate δ ppm)
4-Methoxybenzaldehyde Oxime ~8.1 (s, 1H, -CH=N-), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)
4-Methoxybenzaldehyde ~9.9 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃)
N-(4-methoxyphenyl)formamide ~8.3 (s, 1H, -NHCHO), ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)

Note: Actual chemical shifts can vary depending on the solvent and concentration.

References

Optimization

Troubleshooting low yield in 4-Methoxybenzaldehyde oxime synthesis

Troubleshooting Guide for Low Yield This guide addresses common issues leading to low yields in the synthesis of 4-Methoxybenzaldehyde oxime and provides detailed, field-proven solutions. Issue 1: Incomplete or Stalled R...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Low Yield

This guide addresses common issues leading to low yields in the synthesis of 4-Methoxybenzaldehyde oxime and provides detailed, field-proven solutions.

Issue 1: Incomplete or Stalled Reaction

A primary reason for low yield is a reaction that has not proceeded to completion. This can be diagnosed by monitoring the reaction progress using Thin Layer Chromatography (TLC), where the spot corresponding to the starting material, 4-methoxybenzaldehyde, remains prominent.

Possible Causes & Solutions:

  • Suboptimal pH: The reaction of an aldehyde with hydroxylamine is pH-dependent.[1] The initial nucleophilic addition of hydroxylamine to the carbonyl carbon is favored at a higher pH, while the subsequent dehydration to form the oxime is acid-catalyzed.[2][3]

    • Solution: Maintain a weakly acidic to neutral pH (around 4-6). While hydroxylamine hydrochloride is used as the reagent, a base is typically added to liberate the free hydroxylamine.[1][4] The choice and amount of base are critical.

  • Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.

    • Solution: Increase the reaction time and/or temperature.[1] Refluxing in a suitable solvent like ethanol is a common practice.[1][4] Monitor the reaction by TLC to determine the optimal reaction time.

  • Poor Reagent Quality: Degradation of hydroxylamine hydrochloride can lead to lower reactivity.

    • Solution: Use fresh, high-quality hydroxylamine hydrochloride from a reliable supplier.

Optimized Protocol for Oximation

This protocol is a generalized method and may require optimization for your specific laboratory conditions.

ReagentMolar Equivalent
4-Methoxybenzaldehyde1.0
Hydroxylamine Hydrochloride1.2 - 1.5
Sodium Acetate or Sodium Hydroxide1.2 - 2.3

Step-by-Step Procedure:

  • Dissolve 4-methoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask.[1][4][5]

  • Add hydroxylamine hydrochloride to the solution.[1]

  • Gradually add the base (e.g., sodium acetate or an aqueous solution of sodium hydroxide) to the mixture while stirring.[4][6]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.[1]

  • Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.

  • Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), allow the mixture to cool to room temperature.

  • Proceed with the work-up and purification steps.

Issue 2: Formation of Side Products

The appearance of multiple spots on a TLC plate, in addition to the starting material and the desired product, indicates the formation of side products.

Possible Causes & Solutions:

  • Beckmann Rearrangement: Under strongly acidic conditions, the synthesized oxime can undergo a Beckmann rearrangement to form N-(4-methoxyphenyl)formamide.[1][7]

    • Solution: Ensure the reaction and work-up conditions are not overly acidic. Use a mild base to neutralize any excess acid during the work-up.[1]

  • Formation of Stereoisomers (E/Z isomers): Oximes can exist as geometric isomers (syn and anti).[1][8] These isomers may appear as separate, closely spaced spots on a TLC plate.

    • Solution: The formation of stereoisomers is inherent to many oximes.[8] While this doesn't necessarily lower the total yield of the oxime, it can complicate purification. Separation of the isomers may be possible through column chromatography or fractional crystallization if a single isomer is required.[1]

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, a low isolated yield can result from problems during the work-up and purification stages.

Possible Causes & Solutions:

  • Product Loss During Extraction: The product may have some solubility in the aqueous layer, leading to losses during liquid-liquid extraction.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[6] Combine the organic extracts and wash with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.[1]

  • Product is an Oil and Fails to Crystallize: The crude product may be an oil, making isolation by filtration difficult. This can be due to the presence of impurities or the inherent properties of the E/Z isomer mixture.

    • Solution: If recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate fails, purify the product using column chromatography on silica gel.[1][9]

  • Hydrolysis of the Oxime: The oxime can be hydrolyzed back to the aldehyde and hydroxylamine under strongly acidic conditions, especially during work-up.[10][11]

    • Solution: Use mild conditions for the work-up. Neutralize the reaction mixture before extraction.

General Work-up and Purification Protocol
  • After cooling the reaction mixture, reduce the solvent volume using a rotary evaporator.[4]

  • Add water to the concentrated mixture to precipitate the crude product.[4] If an oil forms, proceed to extraction.

  • For solid product: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[4]

  • For oily product or to improve purity: Transfer the mixture to a separatory funnel and extract multiple times with an organic solvent like ethyl acetate.[5][6]

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[1][4]

  • Purify the crude product by recrystallization or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 4-Methoxybenzaldehyde oxime?

A1: With an optimized protocol, yields for the synthesis of 4-Methoxybenzaldehyde oxime can be quite high, often in the range of 90-95%.[12]

Q2: Can this reaction be performed without a solvent?

A2: Yes, mechanochemical methods, such as grinding the reactants together in a mortar and pestle, have been shown to be effective for oxime synthesis.[1][13] This solvent-free approach can lead to shorter reaction times and high yields.[13]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of 4-Methoxybenzaldehyde oxime can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[14]

  • Infrared (IR) Spectroscopy: Characteristic bands for the O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) stretches can be observed.[10][15]

  • Melting Point: Comparison with the literature value can indicate purity.

Q4: My starting aldehyde is old. Could this be the cause of the low yield?

A4: Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. It is recommended to use freshly distilled or purified 4-methoxybenzaldehyde for the best results.

Q5: What is the mechanism of oxime formation?

A5: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, forming a hemiaminal-like intermediate. This is followed by an acid-catalyzed dehydration to yield the oxime.[2][3][16]

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration 4-Methoxybenzaldehyde Intermediate Hemiaminal-like Intermediate 4-Methoxybenzaldehyde->Intermediate + H₂N-OH Hydroxylamine H₂N-OH Intermediate_dehydration Hemiaminal-like Intermediate Oxime Water H₂O Intermediate_dehydration->Oxime - H₂O (Acid-catalyzed)

Caption: The two-stage mechanism of oxime formation.

References
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Cyclohexyl-phenyl-methanone oxime. BenchChem.
  • Oriental Journal of Chemistry. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
  • Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
  • Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy.
  • BenchChem. (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. BenchChem.
  • ACS Publications. (n.d.). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. ACS Publications.
  • BYJU'S. (n.d.). Oximes. BYJU'S.
  • Testbook. (2021). Aldehydes react with hydroxylamine to form. Testbook.
  • Wikipedia. (n.d.). Oxime. Wikipedia.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2018). Formation of oximes by ketones and aldehydes. Chemistry Stack Exchange.
  • BenchChem. (2025). stability issues and degradation of 3-Fluoro-4-nitrobenzaldehyde oxime. BenchChem.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

Sources

Troubleshooting

Preventing Beckmann rearrangement during 4-Methoxybenzaldehyde oxime synthesis

Welcome to the Technical Support Center for the synthesis of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the successful and efficient synthesis of your target oxime, with a primary focus on preventing the undesired Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected amide or nitrile byproduct in my reaction to synthesize 4-methoxybenzaldehyde oxime. What is happening?

A1: The presence of an amide or nitrile byproduct strongly suggests that a Beckmann rearrangement is occurring.[1] This is an acid-catalyzed rearrangement of an oxime to an N-substituted amide or, in the case of aldoximes, can lead to nitriles.[1] For 4-methoxybenzaldehyde oxime, this would result in the formation of 4-methoxybenzamide or 4-methoxybenzonitrile. This rearrangement is typically promoted by strong acids and high temperatures.[2] The hydroxyl group of the oxime gets protonated, turning it into a good leaving group (water). This initiates the rearrangement.[1][3][4]

Q2: How can I prevent the Beckmann rearrangement during my oxime synthesis?

A2: Preventing the Beckmann rearrangement hinges on controlling the reaction conditions, primarily by avoiding strong acids and high heat.[2] Here are key strategies:

  • pH Control: Maintain a neutral or slightly basic pH. The formation of the oxime itself can be catalyzed by both acids and bases, but acidic conditions favor the rearrangement. Using a mild base like sodium hydroxide, sodium carbonate, or pyridine is a common practice.[5]

  • Temperature Management: Run the reaction at room temperature or with gentle heating. High temperatures provide the activation energy needed for the rearrangement to occur.[2]

  • Choice of Reagents: Instead of strong mineral acids, consider using milder catalysts or reagent systems. For instance, reactions using hydroxylamine hydrochloride can be effectively carried out in the presence of a base to neutralize the HCl as it is liberated.[5] Some protocols even utilize natural acids like oxalic acid under reflux, which have been shown to produce high yields of the desired oxime without significant rearrangement.[6]

Q3: My reaction is sluggish, and the conversion of 4-methoxybenzaldehyde is low. What can I do to improve the reaction rate without inducing the Beckmann rearrangement?

A3: Low conversion is a common issue when trying to maintain mild conditions. Here are some adjustments to consider:

  • Solvent Choice: The choice of solvent can influence reaction rates. Ethanol or aqueous ethanol is commonly used and generally effective.[5] Acetonitrile has also been reported as a suitable solvent.[6]

  • Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) and the base to drive the reaction to completion.

  • Reaction Time: Oximation can sometimes be slow at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding cleanly but slowly, simply extending the reaction time is the safest way to improve the yield.

  • Catalyst: While avoiding strong acids is crucial, some mild catalysts can be employed. As mentioned, systems like hydroxylamine hydrochloride with oxalic acid have been shown to be effective.[6]

Q4: I've successfully synthesized the oxime, but I'm having trouble with its stability during workup and purification. Any advice?

A4: The stability of the oxime can be compromised by residual acid. During the workup, ensure that the product is thoroughly washed to remove any acidic impurities. A wash with a dilute sodium bicarbonate solution or water until the washings are neutral is recommended. For purification, column chromatography on silica gel is a standard method. Use a neutral eluent system, such as a mixture of ethyl acetate and hexane, to avoid any on-column degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Significant amount of 4-methoxybenzamide or 4-methoxybenzonitrile in the product. Beckmann rearrangement due to acidic conditions or high temperature.1. Neutralize the reaction mixture with a mild base (e.g., NaOH, Na2CO3).2. Maintain the reaction temperature at or below room temperature.3. Avoid the use of strong acid catalysts.
Low yield of 4-methoxybenzaldehyde oxime. Incomplete reaction.1. Increase the reaction time and monitor by TLC.2. Use a slight excess of hydroxylamine hydrochloride and base.3. Ensure efficient stirring.
Formation of multiple unidentified byproducts. Decomposition of starting material or product.1. Check the purity of the starting 4-methoxybenzaldehyde.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.3. Use milder reaction conditions (lower temperature, less reactive base).
Product decomposes during purification. Acidic residues or harsh purification conditions.1. Neutralize the crude product before chromatography.2. Use a neutral solvent system for chromatography.3. Consider recrystallization as an alternative to chromatography if the product is a solid.

Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired oxime formation and the competing Beckmann rearrangement.

cluster_0 Desired Oxime Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Intermediate Intermediate 4-Methoxybenzaldehyde->Intermediate + NH2OH 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Intermediate->4-Methoxybenzaldehyde Oxime - H2O

Caption: Desired reaction pathway for the synthesis of 4-Methoxybenzaldehyde Oxime.

cluster_1 Undesired Beckmann Rearrangement 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Protonated Oxime Protonated Oxime 4-Methoxybenzaldehyde Oxime->Protonated Oxime + H+ Nitrilium Ion Nitrilium Ion Protonated Oxime->Nitrilium Ion - H2O (Rearrangement) 4-Methoxybenzamide 4-Methoxybenzamide Nitrilium Ion->4-Methoxybenzamide + H2O

Caption: Competing Beckmann rearrangement pathway leading to an amide byproduct.

Detailed Experimental Protocol for the Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is optimized to favor the formation of the desired oxime while minimizing the risk of the Beckmann rearrangement.

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (for optional gentle heating)

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolving the Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxybenzaldehyde in ethanol (approximately 5-10 mL per gram of aldehyde).

  • Adding Hydroxylamine: To this solution, add 1.2 equivalents of hydroxylamine hydrochloride. Stir the mixture at room temperature until the hydroxylamine hydrochloride is mostly dissolved.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) to the mixture. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting aldehyde spot is no longer visible. If the reaction is slow, it can be gently heated to reflux, but this should be done with caution and careful monitoring to avoid the Beckmann rearrangement.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Precipitation: Add cold deionized water to the concentrated mixture to precipitate the crude 4-methoxybenzaldehyde oxime.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to obtain the final 4-methoxybenzaldehyde oxime.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1823-1828. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5371961, 4-Methoxybenzaldehyde oxime. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Patil, S. B., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Chemistry LibreTexts. II. Oximes. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 120(18), 10258-10339. [Link]

  • Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • Radi, M., et al. (2012). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 17(10), 11623-11649. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1785-1797. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxybenzaldehyde Oxime

A Guide to Achieving High Purity for Researchers and Drug Development Professionals Introduction: The Importance of Purity 4-Methoxybenzaldehyde oxime is a valuable intermediate in organic synthesis, serving as a precurs...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Purity for Researchers and Drug Development Professionals

Introduction: The Importance of Purity

4-Methoxybenzaldehyde oxime is a valuable intermediate in organic synthesis, serving as a precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields of subsequent products, and introduce difficulties in purification down the line. This guide addresses the most common issues encountered during its synthesis and provides robust, field-proven solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed to rapidly diagnose and solve common problems encountered during the synthesis of 4-methoxybenzaldehyde oxime.

Q1: My final product is an oily substance or a low-melting solid, not the expected white crystalline powder. What went wrong?

Answer: This is a frequent issue that typically points to the presence of impurities depressing the melting point of the final product. The most common culprits are unreacted starting material, residual solvent, or an unresolved mixture of geometric isomers.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The starting material, 4-methoxybenzaldehyde, is a liquid at room temperature.[2] Even small amounts can result in an oily or "gummy" product.

    • Validation: Before workup, check for the presence of the starting aldehyde using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the 4-methoxybenzaldehyde starting material. An incomplete reaction will show a persistent spot corresponding to the aldehyde.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time or gently heating the mixture as specified in the protocol.[3]

  • Improper pH Control: The oximation reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is necessary to neutralize the HCl generated and free the nucleophile.[4] Insufficient base leads to an acidic environment where the concentration of free hydroxylamine is low, resulting in an incomplete reaction.

    • Solution: Use at least one equivalent of a suitable base (e.g., sodium hydroxide, sodium acetate) to neutralize the acid.[3][5] Monitoring the pH can be beneficial.

  • Presence of E/Z Isomers: Oximes can exist as a mixture of (E) and (Z) geometric isomers.[6] Often, a mixture of isomers will have a lower, broader melting point than a single pure isomer. While both are the desired product, their mixture can prevent sharp crystallization.

    • Solution: Purification via recrystallization is often sufficient to isolate the major, more stable isomer, leading to a sharp-melting, crystalline solid. Column chromatography can also be used to separate isomers if necessary.[6]

  • Inefficient Solvent Removal: Residual solvent from the reaction (e.g., ethanol) or extraction (e.g., ethyl acetate) can lead to an oily product.

    • Solution: Ensure the product is dried thoroughly under vacuum after filtration. If the product is still oily, re-dissolving it in a volatile solvent like dichloromethane and evaporating again can help remove more stubborn residual solvents.

Q2: My TLC plate shows multiple spots after the reaction. What are they, and how do I proceed?

Answer: Multiple spots on a TLC plate are indicative of a mixture of compounds. In this synthesis, the spots typically correspond to the starting material, the desired product (which may appear as one or two spots for E/Z isomers), and potentially minor byproducts.

Identification and Purification Strategy:

  • Spot 1 (Higher Rf): Unreacted 4-methoxybenzaldehyde. It is less polar than the oxime due to the absence of the hydroxyl group.

  • Spot 2/3 (Lower Rf): The 4-methoxybenzaldehyde oxime product(s). The hydroxyl group on the oxime makes it more polar, causing it to travel slower up the silica plate. The (E) and (Z) isomers may have slightly different Rf values and may appear as two close spots or a single elongated spot.[5]

The workflow below outlines the decision-making process based on TLC analysis.

cluster_0 TLC Analysis & Troubleshooting start Run Post-Reaction TLC check_spots Multiple Spots Observed? start->check_spots identify_sm Co-spot with Starting Material (SM) check_spots->identify_sm Yes single_spot Single Product Spot: Proceed to Workup check_spots->single_spot No sm_present SM Spot Present? identify_sm->sm_present continue_rxn Incomplete Reaction: Continue reaction or optimize conditions sm_present->continue_rxn Yes purify Reaction Complete: Proceed to Purification (Recrystallization) sm_present->purify No cluster_1 Synthesis & Purification Workflow reactants 1. Combine Aldehyde, NH₂OH·HCl, Base in EtOH/H₂O reflux 2. Heat to Reflux (Monitor by TLC) reactants->reflux workup 3. Cool, Precipitate with Ice Water reflux->workup filter 4. Filter Crude Product workup->filter recrystallize 5. Recrystallize from EtOH/H₂O filter->recrystallize dry 6. Dry Under Vacuum recrystallize->dry product Pure Crystalline Product dry->product

Sources

Troubleshooting

Challenges in the scale-up of 4-Methoxybenzaldehyde oxime production

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure a successful, scalable, and reproducible synthesis.

Introduction to 4-Methoxybenzaldehyde Oxime Synthesis

4-Methoxybenzaldehyde oxime is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and fine chemical synthesis.[1] It serves as a crucial intermediate for creating more complex molecules. The synthesis typically involves the condensation reaction of 4-methoxybenzaldehyde with hydroxylamine.[2][3] While the reaction appears straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and overall process efficiency.

This guide will address these challenges directly, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of 4-methoxybenzaldehyde oxime synthesis?

A1: The most critical parameters are:

  • pH: The reaction is highly pH-dependent. For aldehydes, a pH range of 3 to 7 is generally preferred.[4] Incorrect pH can lead to incomplete reactions or the formation of side products.

  • Temperature: While many lab-scale procedures use reflux, large-scale reactions require precise temperature control to prevent the decomposition of hydroxylamine and the final oxime product.[4]

  • Stoichiometry: The molar ratio of 4-methoxybenzaldehyde to hydroxylamine is crucial. An excess of hydroxylamine can help drive the reaction to completion, but it can also complicate purification.

  • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.

Q2: I am observing a low yield in my scaled-up reaction. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal pH: If the pH is too low, the nucleophilicity of hydroxylamine is reduced. If it's too high, hydroxylamine can become unstable.[4]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting material.

  • Product Decomposition: Aldoximes can be sensitive to heat and acidic conditions, potentially leading to decomposition or rearrangement reactions like the Beckmann rearrangement.[5][6]

  • Losses during Workup: The precipitation and filtration steps are critical. Ensure the product is fully precipitated by cooling and that the wash steps are performed with cold solvent to minimize dissolution.

Q3: My final product is contaminated with unreacted 4-methoxybenzaldehyde. How can I improve the conversion rate or purify the product?

A3: To address unreacted aldehyde:

  • Drive the Reaction to Completion: Consider using a slight excess of hydroxylamine hydrochloride and a suitable base like sodium acetate to ensure the reaction goes to completion.[7]

  • Purification:

    • Recrystallization: 4-Methoxybenzaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

    • Column Chromatography: For high-purity requirements, column chromatography can be effective in separating the oxime from the unreacted aldehyde.[8]

Q4: Can this reaction be performed under catalyst-free conditions?

A4: Yes, recent studies have shown successful synthesis of aryl oximes at room temperature without a catalyst, using a mineral water/methanol solvent system. The presence of salts in mineral water can facilitate the reaction.[9] This approach offers a more economical and environmentally friendly alternative.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of 4-methoxybenzaldehyde oxime production.

Problem 1: Low or Inconsistent Yield
Potential Cause Explanation Troubleshooting Steps
Incorrect pH The rate of oxime formation is highly dependent on the pH of the reaction medium.[10] For aldehydes, a slightly acidic to neutral pH is often optimal.[4]1. Monitor the pH of the reaction mixture throughout the process. 2. If using hydroxylamine hydrochloride, ensure stoichiometric addition of a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the liberated HCl.[10] 3. Consider using a buffered system (e.g., sodium acetate) to maintain a stable pH.[7]
Suboptimal Temperature High temperatures can lead to the decomposition of hydroxylamine and the oxime product, while low temperatures may result in slow reaction rates.[4]1. Optimize the reaction temperature. Start with room temperature or gentle heating and monitor the reaction progress. 2. For scaled-up reactions, ensure uniform heating to avoid local hot spots.
Inefficient Mixing Poor mixing in large reactors can lead to non-homogenous reaction conditions, affecting reaction rate and yield.1. Ensure vigorous and consistent stirring throughout the reaction. 2. For large vessels, use appropriate impeller designs to ensure proper mixing of all components.
Product Loss During Workup The oxime product can be lost during precipitation, filtration, and washing if conditions are not optimized.1. Ensure complete precipitation by cooling the reaction mixture in an ice bath. 2. Wash the collected solid with ice-cold water or a cold solvent mixture to minimize product dissolution.[11]
Problem 2: Product Purity Issues (e.g., presence of starting material, byproducts)
Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction Insufficient reaction time or suboptimal conditions can leave unreacted 4-methoxybenzaldehyde.1. Increase the reaction time and monitor for completion using TLC or HPLC. 2. Use a slight excess (1.1-1.3 equivalents) of hydroxylamine hydrochloride.[7]
Side Reactions Under certain conditions, aldehydes can undergo side reactions like polymerization or condensation.[4] Aldoximes can also undergo Beckmann rearrangement to form amides, especially in the presence of acid and heat.[5][6]1. Maintain strict control over temperature and pH to minimize side reactions. 2. Avoid strongly acidic conditions during workup if possible.
Isomer Formation Oximes can exist as syn and anti isomers, which may have different physical properties and could complicate purification.[8][12]1. Characterize the product mixture to determine the isomeric ratio. 2. If necessary, develop a purification method (e.g., fractional crystallization, chromatography) to separate the isomers.

Experimental Protocols

Protocol 1: Standard Lab-Scale Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol is adapted from established procedures for benzaldehyde oxime synthesis.[11]

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) in water to the flask.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture while stirring.

  • Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Add cold water to the concentrated mixture to precipitate the 4-methoxybenzaldehyde oxime.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum.

Protocol 2: Catalyst-Free Synthesis in Mineral Water/Methanol

This protocol is based on a green chemistry approach for aryl oxime synthesis.[9]

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Mineral water

  • Methanol

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel at room temperature, place 4-methoxybenzaldehyde (0.25 mmol) and hydroxylamine hydrochloride (0.3 mmol).

  • Add 2.0 mL of a mineral water/methanol (1:1 v/v) solvent mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 10-20 minutes.

  • Upon completion, perform a work-up with an ethyl acetate-water mixture.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the product.

  • If necessary, purify the product by flash column chromatography.

Visualizing the Process

Troubleshooting Logic for Low Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields in 4-methoxybenzaldehyde oxime synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_pH Check Reaction pH start->check_pH pH_correct pH Optimal (3-7)? check_pH->pH_correct adjust_pH Adjust pH with Base/Buffer pH_correct->adjust_pH No check_temp Check Reaction Temperature pH_correct->check_temp Yes adjust_pH->check_pH temp_correct Temperature Optimal? check_temp->temp_correct adjust_temp Optimize Temperature temp_correct->adjust_temp No check_completion Check Reaction Completion (TLC/HPLC) temp_correct->check_completion Yes adjust_temp->check_temp completion_correct Reaction Complete? check_completion->completion_correct increase_time Increase Reaction Time / Excess Reagent completion_correct->increase_time No check_workup Review Workup Procedure completion_correct->check_workup Yes increase_time->check_completion workup_correct Workup Optimized? check_workup->workup_correct optimize_workup Optimize Precipitation/Washing workup_correct->optimize_workup No success Yield Improved workup_correct->success Yes optimize_workup->check_workup

Caption: Troubleshooting logic for addressing low yields in synthesis.

General Synthesis Workflow

This diagram outlines the general workflow for the synthesis of 4-methoxybenzaldehyde oxime.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Condensation Reaction Condensation Reaction 4-Methoxybenzaldehyde->Condensation Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Condensation Reaction Precipitation Precipitation Condensation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Drying->4-Methoxybenzaldehyde Oxime

Caption: General workflow for 4-methoxybenzaldehyde oxime synthesis.

References

  • Google Patents. (1974). Process for producing oximes. (U.S.
  • Martinkova, L., & Vesela, A. B. (2024). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 108(1), 253. [Link]

  • Martinez-Montero, L., Gotor-Fernandez, V., & Lavandera, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 888. [Link]

  • ResearchGate. Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). [Link]

  • Wikipedia. Oxime. [Link]

  • ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?. [Link]

  • BYJU'S. Oximes. [Link]

  • Google Patents. (2007). Preparation method of aldoxime or ketoxime.
  • ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... [Link]

  • ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. [Link]

  • Sciencemadness.org. (2014). Oximes. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Chemistry LibreTexts. (2022). II. Oximes. [Link]

  • PubChem. 4-Methoxybenzaldehyde. [Link]

  • Química Organica.org. Oxime formation. [Link]

  • PubChem. 4-Methoxybenzaldehyde Oxime. [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-, oxime. [Link]

  • Zhao, P. S., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(84), 44754-44761. [Link]

  • Google Patents. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Human Metabolome Database. (2023). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Link]

  • Hansen, C. H. F., et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega. [Link]

Sources

Optimization

Storage conditions to prevent degradation of 4-Methoxybenzaldehyde oxime

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Methoxybenzaldehyde Oxime. It provides in-depth information on the optimal storage condi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Methoxybenzaldehyde Oxime. It provides in-depth information on the optimal storage conditions to prevent degradation, troubleshooting common stability issues, and frequently asked questions regarding its handling and use. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this critical reagent.

I. Introduction to 4-Methoxybenzaldehyde Oxime Stability

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The stability of this compound is paramount for the reliability and reproducibility of experimental results. Like many oximes, its stability is influenced by environmental factors such as temperature, light, humidity, and pH.[2] Degradation can lead to the formation of impurities that may interfere with reactions, alter biological activity, or complicate analytical results. This guide outlines the primary degradation pathways and provides scientifically grounded recommendations for storage and handling.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 4-Methoxybenzaldehyde Oxime.

Q1: What are the ideal storage conditions for 4-Methoxybenzaldehyde Oxime?

A1: To ensure long-term stability, 4-Methoxybenzaldehyde Oxime should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[3][4] It should also be kept in a dark place or in an amber vial to prevent photodegradation.[2] A dry, inert atmosphere (e.g., under nitrogen or argon) is beneficial for extended storage.

Q2: What is the typical shelf life of 4-Methoxybenzaldehyde Oxime?

A2: While a definitive shelf life is not universally established and can depend on the purity and supplier, the precursor, p-anisaldehyde, is noted to have a limited shelf life.[5] For the oxime, when stored under the recommended conditions (2-8°C, dry, dark), the compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any visual changes to the material (e.g., discoloration, clumping).

Q3: What are the primary degradation pathways for 4-Methoxybenzaldehyde Oxime?

A3: The main degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The C=N bond of the oxime is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, reverting to 4-Methoxybenzaldehyde and hydroxylamine.[2] Oximes are generally more resistant to hydrolysis than hydrazones, but this pathway can still be significant over time, especially if the compound is not stored in a dry environment.[6]

  • Oxidation: The oxime functional group can be oxidized. Furthermore, if hydrolysis occurs, the resulting 4-Methoxybenzaldehyde is readily oxidized to p-anisic acid, especially when exposed to air.[7]

  • Photodegradation: Aromatic compounds, particularly those with functional groups like oximes, can be sensitive to light. UV radiation can provide the energy to initiate degradation reactions.[8][9]

Q4: How can I tell if my 4-Methoxybenzaldehyde Oxime has degraded?

A4: Visual inspection can sometimes indicate degradation (e.g., a change from a white powder to a yellowish or brownish solid). However, the most reliable method is analytical. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis can reveal the presence of impurities. A loss of purity or the appearance of new peaks compared to a reference standard is a clear indication of degradation.

Q5: Is 4-Methoxybenzaldehyde Oxime sensitive to air?

A5: The parent aldehyde, 4-Methoxybenzaldehyde, is known to be air-sensitive and can oxidize.[10] While the oxime is generally more stable, prolonged exposure to air and humidity should be avoided to prevent both direct oxidation and hydrolysis, which would be followed by the oxidation of the resulting aldehyde. Storing under an inert atmosphere is recommended for long-term stability.

III. Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshoot common problems encountered during the storage and use of 4-Methoxybenzaldehyde Oxime.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) 1. Oxidation of the compound or impurities. 2. Hydrolysis due to moisture absorption. 3. Photodegradation from light exposure.1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using HPLC or TLC. 3. If degraded, consider purification by recrystallization or procure a fresh batch. 4. Ensure future storage is in a tightly sealed, amber container at 2-8°C.
Inconsistent or poor results in synthesis 1. Use of a degraded starting material containing impurities. 2. The presence of 4-Methoxybenzaldehyde from hydrolysis is interfering with the reaction.1. Confirm the purity of the 4-Methoxybenzaldehyde Oxime before use. 2. Always use a freshly prepared solution of the compound for reactions. 3. If hydrolysis is suspected, ensure all solvents and reagents are anhydrous.
Appearance of multiple spots on TLC of the starting material 1. The compound has degraded during storage.1. Immediately review storage conditions. 2. Repurify the material before use if the primary spot is still dominant. 3. For critical applications, it is advisable to use a fresh, unopened batch of the reagent.
Low assay value or purity determined by HPLC 1. Significant degradation has occurred over time.1. Discard the current batch of the reagent. 2. Review and improve storage and handling procedures based on the recommendations in this guide. 3. Implement a routine purity check for reagents that have been stored for an extended period.

IV. Experimental Protocols

A. Protocol for Purity Assessment by HPLC (Stability-Indicating Method Development)

A stability-indicating HPLC method is crucial for accurately determining the purity of 4-Methoxybenzaldehyde Oxime and separating it from its potential degradation products.[11][12] The following is a general protocol for developing such a method.

1. Objective: To develop a reversed-phase HPLC method capable of separating 4-Methoxybenzaldehyde Oxime from its potential degradation products generated under forced degradation conditions.

2. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 4-Methoxybenzaldehyde Oxime reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or based on UV scan

  • Injection Volume: 10 µL

4. Forced Degradation Study: A forced degradation study is essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[3][10]

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24-48 hours.

5. Method Optimization and Validation: Inject the stressed samples into the HPLC system. Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks. The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

B. Diagram of Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that 4-Methoxybenzaldehyde Oxime may undergo under improper storage conditions.

DegradationPathways main 4-Methoxybenzaldehyde Oxime aldehyde 4-Methoxybenzaldehyde main->aldehyde H₂O / H⁺ or OH⁻ hydroxylamine Hydroxylamine main->hydroxylamine H₂O / H⁺ or OH⁻ acid p-Anisic Acid aldehyde->acid [O] / Air

Caption: Key degradation pathways of 4-Methoxybenzaldehyde Oxime.

V. Summary of Storage Recommendations

For optimal stability and to prevent degradation of 4-Methoxybenzaldehyde Oxime, adhere to the following conditions:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions (hydrolysis, oxidation).[3][4]
Light Protect from light (Store in amber vials or in the dark)Prevents photochemical degradation.[2][8]
Atmosphere Tightly sealed container, preferably under an inert gas (N₂ or Ar)Prevents hydrolysis from atmospheric moisture and oxidation from air.[10]
pH Avoid contact with strong acids and basesCatalyzes the hydrolysis of the oxime bond.[2]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.Can directly react with and degrade the oxime functional group or the aromatic ring system.[10]

By implementing these storage and handling procedures, researchers can ensure the integrity of their 4-Methoxybenzaldehyde Oxime, leading to more reliable and reproducible experimental outcomes.

VI. References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • Angene Chemical. (2025, March 21). Safety Data Sheet: 4-(Benzyloxy)benzaldehyde oxime. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Ali, A., et al. (2021). Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. European Journal of Molecular & Clinical Medicine, 8(3).

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design. Retrieved from [Link]

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(50), 21211–21217.

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Organic Chemistry Portal. (n.d.). Photocatalyzed Triplet Sensitization of Oximes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisaldehyde, oxime, (Z)-. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Ríos-Lombardía, N., et al. (2018). Novel chemoenzymatic oxidation of amines into oximes based on hydrolase-catalysed peracid formation. Organic & Biomolecular Chemistry, 16(44), 8645-8653.

  • Nature Communications. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • ResearchGate. (2021). Investigation of thermal degradation products of mebendazole by thermal and spectroscopic analysis. Retrieved from [Link]

Sources

Troubleshooting

Identifying impurities in 4-Methoxybenzaldehyde oxime samples

Introduction Welcome to the technical support guide for 4-Methoxybenzaldehyde Oxime. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methoxybenzaldehyde Oxime. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and require stringent purity control for their applications. The presence of even trace-level impurities can significantly impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of final pharmaceutical products.

This guide provides a series of troubleshooting scenarios and frequently asked questions (FAQs) in a direct, question-and-answer format. Our approach is grounded in the principles of analytical chemistry and regulatory expectations, providing not just procedural steps but the scientific rationale behind them. We will explore the common impurities associated with 4-Methoxybenzaldehyde Oxime, from synthesis-related by-products to degradation products, and detail robust analytical methodologies for their identification and quantification.

Impurity Troubleshooting & FAQs

Q1: My HPLC chromatogram shows an unexpected peak eluting just before the main 4-Methoxybenzaldehyde Oxime peak. What is its likely identity and how can I confirm it?

This is a common observation, and the most probable identity of this early-eluting peak is the unreacted starting material, 4-Methoxybenzaldehyde . Due to the polarity difference—the aldehyde is less polar than the corresponding oxime—it will have a shorter retention time on a standard reversed-phase HPLC column.

Causality & Confirmation:

The synthesis of 4-Methoxybenzaldehyde Oxime typically involves the condensation reaction of 4-Methoxybenzaldehyde with hydroxylamine.[1][2] If the reaction does not go to completion, residual aldehyde will remain in the final product.

Troubleshooting Protocol:

  • Co-injection: The most straightforward method for confirmation is to spike your sample with a small amount of a pure 4-Methoxybenzaldehyde standard. If your hypothesis is correct, you will observe an increase in the area of the suspect peak, without the appearance of a new peak.

  • HPLC-DAD/PDA Analysis: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide the UV spectrum of the impurity peak. Compare this spectrum with that of a 4-Methoxybenzaldehyde standard. The spectral profiles should be identical for confirmation.

  • LC-MS Analysis: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The impurity peak should exhibit a mass-to-charge ratio (m/z) corresponding to the molecular weight of 4-Methoxybenzaldehyde (136.15 g/mol ).[3]

Q2: I've observed two closely eluting peaks in my chromatogram that both seem to be the product. Are these impurities?

It is highly likely you are observing the (E)- and (Z)- geometric isomers of 4-Methoxybenzaldehyde Oxime. The C=N double bond of the oxime is rigid, leading to stereoisomerism.[2][4] These isomers have very similar chemical properties but can often be separated by high-resolution chromatographic techniques.

Expert Insight:

From a regulatory standpoint, while isomers are not impurities in the traditional sense (like a by-product), their relative ratio can be a critical quality attribute (CQA). Different isomers can have different biological activities or degradation profiles. It is essential to characterize and control the isomeric ratio. According to ICH guidelines, all stereoisomers should be treated as potential impurities and evaluated.[5]

Identification Protocol (NMR Spectroscopy):

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing E/Z isomers.

  • ¹H NMR: The chemical shift of the proton on the oxime carbon (-CH=NOH) is highly sensitive to the isomer configuration. The proton syn (on the same side) to the hydroxyl group is typically shielded and appears at a different chemical shift than the proton in the anti configuration.

  • 2D-NOESY NMR: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive structural proof. For the (E)-isomer, a cross-peak will be observed between the -CH=NOH proton and the ortho-protons of the aromatic ring. This through-space correlation is only possible in this specific spatial arrangement.

Q3: My GC-MS analysis shows a peak at m/z 133. Is this a known impurity?

A peak at m/z 133 in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an oxime is often indicative of dehydration in the hot GC injector port . Aldoximes can lose a molecule of water (H₂O, mass 18) at elevated temperatures to form the corresponding nitrile.[6]

Mechanism:

4-Methoxybenzaldehyde Oxime (MW: 151.16) → 4-Methoxybenzonitrile (MW: 133.15) + H₂O

The fragment at m/z 133 is likely the molecular ion of 4-Methoxybenzonitrile. This is an analytical artifact, not necessarily an impurity present in the bulk sample.

Troubleshooting Steps:

  • Lower Injector Temperature: Reduce the temperature of the GC inlet to the lowest possible value that still allows for efficient volatilization of the analyte. This minimizes thermal degradation.

  • Use a Derivatizing Agent: To prevent dehydration and improve chromatographic performance, consider silylating the oxime's hydroxyl group (e.g., with BSTFA) to form a more thermally stable silyl oxime ether before GC-MS analysis.[7]

  • Confirm with HPLC: Analyze the same sample by HPLC, which is performed at or near ambient temperature. If the peak corresponding to 4-Methoxybenzonitrile is absent in the HPLC chromatogram, this confirms that its appearance in the GC-MS is a thermal artifact.

Q4: How do I perform a forced degradation study to identify potential stability-related impurities?

Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the intrinsic stability of a molecule, as recommended by ICH guidelines.[8][9] These studies expose the sample to stress conditions to predict potential degradation products that could form during storage.

Expert Recommendation:

Aim for 5-20% degradation of the main compound. Over-stressing can lead to secondary degradation products that are not relevant to real-world stability.[10]

Forced Degradation Protocol:

  • Prepare Stock Solutions: Prepare solutions of 4-Methoxybenzaldehyde Oxime in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a concentration of approximately 1 mg/mL.

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C.

    • Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid powder in an oven at a temperature below its melting point (e.g., 105°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Monitor & Analyze: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

  • Peak Purity & Mass Balance: Use a PDA/DAD detector to check for peak purity of the parent compound. Ensure that the total amount of the drug plus its degradation products (mass balance) is conserved. Significant degradation products should be identified using LC-MS. The most common hydrolytic degradant will be 4-Methoxybenzaldehyde.

Analytical Methodologies & Data

Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying an unknown impurity in a 4-Methoxybenzaldehyde Oxime sample.

Impurity_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Chromatographic Confirmation cluster_3 Spectroscopic Identification cluster_4 Conclusion Observe Unexpected Peak in Chromatogram (HPLC/GC) Hypothesize Consider Potential Sources: - Starting Materials (Aldehyde) - Isomers (E/Z) - Reagents/By-products - Degradants (Hydrolysis, etc.) Observe->Hypothesize Spike Spike Sample with Pure Standard Hypothesize->Spike If starting material is suspected DAD Compare UV Spectra (HPLC-DAD/PDA) Hypothesize->DAD NMR NMR for Structural Elucidation (esp. for Isomers) Hypothesize->NMR If isomers are suspected Identify Impurity Identified & Quantified Spike->Identify LCMS LC-MS for Mass Identification DAD->LCMS LCMS->Identify NMR->Identify

Sources

Optimization

Technical Support Center: A Researcher's Guide to Resolving E/Z Isomers of 4-Methoxybenzaldehyde Oxime by Chromatography

Welcome to the dedicated technical support center for the chromatographic resolution of E and Z isomers of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the chromatographic resolution of E and Z isomers of 4-methoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these geometric isomers. Drawing from established scientific principles and field-proven experience, this resource aims to empower you to overcome experimental hurdles and achieve robust, reproducible results.

Understanding the Challenge: The Nature of 4-Methoxybenzaldehyde Oxime Isomers

4-Methoxybenzaldehyde oxime exists as a mixture of two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-nitrogen double bond (C=N). While these isomers possess the same molecular formula and connectivity, their different spatial arrangements impart distinct physical and chemical properties, including polarity, which is the cornerstone of their chromatographic separation.

A critical consideration in the separation of oxime isomers is their potential for interconversion. This equilibrium between the E and Z forms can be influenced by factors such as temperature, pH, and the presence of catalysts, which can complicate chromatographic analysis by causing peak broadening or the appearance of unexpected peaks.[1] Therefore, method development and troubleshooting must be approached with an understanding of the delicate balance between separation and isomer stability.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 4-methoxybenzaldehyde oxime isomers.

Q1: What are the structural differences between the E and Z isomers of 4-methoxybenzaldehyde oxime?

A1: The E (entgegen) and Z (zusammen) nomenclature describes the relative orientation of substituents around the C=N double bond. For 4-methoxybenzaldehyde oxime, the priority groups are the hydroxyl (-OH) on the nitrogen and the 4-methoxyphenyl group on the carbon. In the Z-isomer, these high-priority groups are on the same side of the double bond, while in the E-isomer, they are on opposite sides. This structural difference leads to variations in their dipole moments and steric hindrance, affecting their interaction with chromatographic stationary phases.

Q2: Which isomer, E or Z, is typically more stable?

A2: For many aldoximes, the E-isomer is thermodynamically more stable due to reduced steric hindrance.[2] However, the relative stability can be influenced by solvent effects and the potential for intramolecular hydrogen bonding, which might favor the Z-isomer in certain conditions. It is crucial to consider that the synthetic route used to prepare the oxime can also influence the initial ratio of the isomers formed.[1]

Q3: Is it possible for the isomers to interconvert during my chromatographic run?

A3: Yes, on-column isomerization is a potential issue.[3] Factors such as acidic or basic sites on the stationary phase, elevated temperatures, or the pH of the mobile phase can catalyze the interconversion between E and Z isomers. This can manifest as peak tailing, broadened peaks, or even the appearance of a third peak corresponding to the interconversion on the column.[3] Careful method development is key to minimizing this phenomenon.

Q4: How do I choose the right chromatographic technique for my needs?

A4: The choice of technique depends on your objective:

  • Thin-Layer Chromatography (TLC): Ideal for rapid screening of solvent systems, reaction monitoring, and qualitative assessment of isomer separation. It is a cost-effective first step in method development.

  • Column Chromatography: Best suited for preparative scale separation to isolate larger quantities of the individual isomers for further characterization or use.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, offering high resolution, sensitivity, and reproducibility. It can also be used for preparative separations on a smaller scale.

  • Gas Chromatography (GC): Suitable for the analysis of thermally stable and volatile derivatives of the oximes. It can offer excellent resolution, especially with capillary columns. However, there is a risk of thermal degradation or isomerization in the injector port.[4]

Troubleshooting Guides and Protocols

This section provides detailed troubleshooting advice and starting protocols for the most common chromatographic techniques used to separate 4-methoxybenzaldehyde oxime isomers.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for quickly assessing the separability of the E and Z isomers and for optimizing the mobile phase composition.

dot

Caption: A typical workflow for developing a TLC method for isomer separation.

Recommended Starting Conditions:

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Solvent System) Start with a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether).
Visualization UV light (254 nm) is often sufficient as the aromatic ring is a chromophore. Staining with permanganate or p-anisaldehyde can also be used.[5]

Troubleshooting TLC Separations:

ProblemPossible Cause(s)Suggested Solution(s)
Spots remain at the baseline (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
Spots run with the solvent front (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent.
Poor separation (spots are close together) Suboptimal mobile phase polarity.Systematically vary the ratio of your polar and non-polar solvents. Try a different solvent system with alternative selectivities (e.g., dichloromethane/methanol).
Streaking of spots Sample is too concentrated; sample is not fully dissolved; stationary phase is overloaded.Dilute the sample before spotting. Ensure the spotting solvent is appropriate and fully evaporates. Apply smaller spots.

Table 1: Suggested TLC Solvent Systems for 4-Methoxybenzaldehyde Oxime Isomers

Solvent System (v/v)Expected Observation
Hexane:Ethyl Acetate (4:1)A good starting point. The two isomers should show some separation.
Hexane:Ethyl Acetate (9:1)May improve separation if the Rf values were too high in the 4:1 mixture.
Dichloromethane:Methanol (98:2)An alternative for more polar compounds, may offer different selectivity.
Toluene:Acetone (9:1)Another system with different selectivity to explore.

Note: The less polar isomer will generally have a higher Rf value on a normal-phase TLC plate.

Column Chromatography

For preparative separation of the isomers, column chromatography is the method of choice. The conditions are typically scaled up from the optimized TLC system.

dot

Caption: A general workflow for preparative column chromatography.

Protocol for Preparative Separation:

  • Select Mobile Phase: Choose a solvent system from your TLC optimization that gives good separation with Rf values for the isomers ideally between 0.2 and 0.4.

  • Prepare the Column: Use silica gel (60-120 or 230-400 mesh). A glass column with a sintered frit is recommended. Pack the column using a slurry of the silica gel in the mobile phase to ensure a homogenous bed.

  • Sample Loading: Dissolve the crude oxime mixture in a minimal amount of the mobile phase or a solvent in which it is highly soluble and spot it carefully onto the top of the silica bed.

  • Elution: Begin eluting with the chosen mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation Column was not packed properly (channeling); incorrect mobile phase.Repack the column carefully. Ensure the mobile phase is the same as the one optimized by TLC.
Broad Bands Sample was loaded in too large a volume; diffusion on the column.Load the sample in a more concentrated solution. Increase the flow rate slightly.
Isomer Interconversion Acidic nature of silica gel.Consider using deactivated silica gel (treated with a small amount of triethylamine in the mobile phase, e.g., 0.1-1%) or switch to a neutral stationary phase like alumina if compatible.[6]
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative analysis of the E/Z isomer ratio.

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References

Reference Data & Comparative Studies

Validation

Comparison of 4-Methoxybenzaldehyde oxime with other benzaldehyde oximes

An In-Depth Comparative Analysis of 4-Methoxybenzaldehyde Oxime for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Substituted Benzaldeh...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 4-Methoxybenzaldehyde Oxime for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Benzaldehyde Oximes

Benzaldehyde oximes are a class of organic compounds that serve as critical intermediates in a multitude of applications, from the synthesis of pharmaceuticals and agrochemicals to their use as analytical reagents.[1][2][3] Their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties, make them a focal point in medicinal chemistry and drug development.[4][5][6][7] The versatility of the benzaldehyde oxime scaffold stems from the reactivity of the oxime moiety (=N-OH) and the ability to modify its physicochemical and biological properties through substitution on the aromatic ring.[4][5]

This guide provides a comparative analysis of 4-Methoxybenzaldehyde oxime, focusing on how the presence of an electron-donating methoxy group at the para-position distinguishes its properties and reactivity from unsubstituted benzaldehyde oxime and those bearing electron-withdrawing or halogen substituents. Understanding these substituent-driven effects is paramount for researchers in optimizing reaction conditions, elucidating mechanisms, and designing novel bioactive molecules.

Comparative Physicochemical Properties

The electronic nature of the substituent on the benzene ring directly influences the molecule's polarity, solubility, and spectral characteristics. The methoxy group (-OCH₃) in 4-Methoxybenzaldehyde oxime is a strong electron-donating group (EDG) through resonance, which increases electron density in the aromatic ring. This contrasts with electron-withdrawing groups (EWGs) like the nitro group (-NO₂) or halogens like fluorine (-F).

The table below summarizes key physicochemical properties for a comparative evaluation.

Property4-Methoxybenzaldehyde OximeBenzaldehyde Oxime (Unsubstituted)4-Nitrobenzaldehyde Oxime4-Fluorobenzaldehyde Oxime
Molecular Formula C₈H₉NO₂[8]C₇H₇NO[5]C₇H₆N₂O₃[5]C₇H₆FNO[5]
Molecular Weight 151.16 g/mol [9]121.14 g/mol [5]166.14 g/mol [5]139.13 g/mol [5]
Appearance White powder[2]White solid[1][5]Light yellow crystalline powder[5]White amorphous solid[5]
Boiling Point 247.4 °C at 760 mmHg[8]~280.4 °C (Predicted)[10]Not readily availableNot readily available
Melting Point Not specified; exists as (E) and (Z) isomers[11](Z) 33 °C, (E) 133 °C[12]Not readily availableNot readily available
LogP (Octanol/Water) 1.50[8]1.50[10]Not readily availableNot readily available
¹H NMR (CDCl₃, δ ppm) ~8.1 (s, 1H, CH=N), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃)8.17 (s, 1H, CH), 7.24-7.56 (m, 5H, Ar-H)[5]Predicted: ~8.2 (s, 1H, CH=N), ~7.7-8.3 (m, 4H, Ar-H)8.13 (s, 1H, CH=N), 7.07–7.65 (m, 4H, Ar-H)[5]

Expertise & Experience: The electron-donating methoxy group in 4-Methoxybenzaldehyde oxime increases electron density on the aromatic protons ortho to it, causing an upfield shift (~6.9 ppm) in the ¹H NMR spectrum compared to the aromatic protons of unsubstituted benzaldehyde oxime. Conversely, an electron-withdrawing group like the nitro group would cause a downfield shift of aromatic protons. This predictable electronic effect is a fundamental principle used in structural elucidation.

Reactivity and Mechanistic Considerations

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the pH of the medium.[13][14]

  • Influence of Substituents: Electron-withdrawing groups (EWGs) like -NO₂ increase the partial positive charge on the carbonyl carbon of the parent aldehyde, making it more electrophilic and thus accelerating the rate of nucleophilic attack by hydroxylamine.[13] Conversely, electron-donating groups (EDGs) like -OCH₃ decrease the electrophilicity of the carbonyl carbon, which can lead to a slower reaction rate compared to benzaldehydes with EWGs.[13]

  • Reaction Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by proton transfer and subsequent dehydration to yield the C=N double bond of the oxime.[14] The optimal pH for this reaction is typically mildly acidic (around 5-6), as this is sufficient to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the hydroxylamine nucleophile, which would render it non-reactive.[14]

Caption: General mechanism for the formation of a benzaldehyde oxime.

Experimental Protocols

To ensure reproducibility and provide a framework for comparative studies, the following validated protocols are presented.

Protocol 1: General Synthesis of Substituted Benzaldehyde Oximes

This protocol describes a robust method for converting a substituted benzaldehyde into its corresponding oxime, a procedure widely adapted in synthetic chemistry.[5][6]

Trustworthiness: This self-validating protocol includes monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion and purification by filtration and washing to achieve high purity of the final product.

Materials:

  • Substituted benzaldehyde (e.g., 4-Methoxybenzaldehyde) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium hydroxide (NaOH) or Sodium Acetate (1.2-1.5 eq)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: Dissolve the substituted benzaldehyde (1.0 eq) in ethanol (approximately 5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the reaction mixture. Causality Note: The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile (NH₂OH) necessary for the reaction to proceed.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction's progress by TLC until the starting aldehyde spot is completely consumed.[6]

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Precipitation: Add cold deionized water to the concentrated mixture. The oxime product, being less soluble in water, will precipitate out as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to yield the final substituted benzaldehyde oxime.

Synthesis_Workflow start Start: Substituted Benzaldehyde + NH₂OH·HCl + Base in EtOH dissolve 1. Dissolve & Mix Reactants start->dissolve reflux 2. Heat to Reflux (Monitor by TLC) dissolve->reflux cool 3. Cool to Room Temperature reflux->cool concentrate 4. Concentrate Solution (Rotary Evaporation) cool->concentrate precipitate 5. Precipitate with Cold Water concentrate->precipitate filter 6. Filter and Wash Solid precipitate->filter dry 7. Dry Under Vacuum filter->dry end End: Purified Oxime Product dry->end

Caption: Experimental workflow for the synthesis of benzaldehyde oximes.

Protocol 2: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

This protocol allows for the quantitative comparison of formation rates between 4-Methoxybenzaldehyde oxime and other analogs.

Rationale: The formation of the C=N-OH chromophore of the oxime results in a change in the UV-Vis absorption spectrum compared to the parent aldehyde's C=O chromophore. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Materials:

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Stock solutions of each substituted benzaldehyde in ethanol (e.g., 10 mM)

  • Stock solution of hydroxylamine hydrochloride and a suitable buffer (e.g., acetate buffer, pH 5)

  • Ethanol (spectroscopic grade)

Procedure:

  • Wavelength Determination: For each benzaldehyde oxime, determine the λₘₐₓ (wavelength of maximum absorbance) where the product absorbs strongly, and the starting aldehyde has minimal absorbance.

  • Reaction Setup: In a quartz cuvette, pipette the buffer solution and the stock solution of the specific substituted benzaldehyde. Allow the solution to equilibrate to the desired temperature (e.g., 25°C) inside the spectrophotometer.

  • Initiation: To initiate the reaction, inject a small, precise volume of the hydroxylamine stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the predetermined λₘₐₓ over time.

  • Data Acquisition: Record data points at regular intervals until the absorbance value plateaus, indicating the reaction has reached completion.

  • Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment under pseudo-first-order conditions (i.e., a large excess of hydroxylamine), the observed rate constant (k_obs) can be calculated for each benzaldehyde derivative.

  • Comparison: Compare the k_obs values obtained for 4-Methoxybenzaldehyde oxime, benzaldehyde oxime, and other substituted analogs to quantitatively assess the impact of each substituent on the reaction rate.

Conclusion

4-Methoxybenzaldehyde oxime is a valuable synthetic intermediate whose properties are distinctly shaped by its para-methoxy substituent. Compared to unsubstituted benzaldehyde oxime, the electron-donating nature of the methoxy group influences its electronic properties and reactivity, generally decreasing the electrophilicity of the parent aldehyde's carbonyl group. This stands in stark contrast to analogs bearing electron-withdrawing groups, such as 4-nitrobenzaldehyde oxime, which exhibit enhanced electrophilicity. These substituent-induced modifications are fundamental to the rational design of synthetic pathways and the development of new chemical entities in the pharmaceutical and agrochemical industries. The provided protocols offer a standardized basis for the synthesis and comparative evaluation of this important class of compounds.

References

Comparative

A Comparative Guide to the Biological Activity of Substituted Benzaldehyde Oximes

Introduction: The Versatile Scaffold of Benzaldehyde Oximes In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a wide range of biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzaldehyde Oximes

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a wide range of biological activities is a paramount objective. Benzaldehyde oximes, a class of organic compounds characterized by the oxime functional group (=N-OH) attached to a benzaldehyde core, have emerged as a particularly promising platform.[1] The unique physicochemical properties imparted by the oxime moiety, combined with the vast potential for substitution on the aromatic ring, allows for the meticulous tuning of their biological effects.[1][2] These compounds have garnered significant interest for their diverse therapeutic potential, including antimicrobial, antioxidant, and anticancer activities.[3][4][5]

This guide provides a comparative analysis of the biological activities of various substituted benzaldehyde oximes. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and offer insights into the causal factors behind experimental design, reflecting a field-proven perspective on their development as potential therapeutic agents.

Synthesis: Crafting the Molecular Tools

The foundational step in exploring the biological potential of these compounds is their chemical synthesis. The most common and straightforward method for preparing benzaldehyde oximes is the condensation reaction between a corresponding substituted benzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[6]

Modern advancements have introduced more efficient techniques, such as microwave-assisted synthesis, which significantly reduces reaction times and often improves yields, aligning with the principles of green chemistry.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_end Final Product A Substituted Benzaldehyde (Ar-CHO) D Condensation Reaction (Solvent: e.g., Ethanol/Water) A->D B Hydroxylamine Hydrochloride (NH2OH·HCl) B->D C Base (e.g., Na2CO3, NaOH) C->D E Work-up & Isolation (e.g., Extraction, Filtration) D->E F Recrystallization / Chromatography E->F G Substituted Benzaldehyde Oxime (Ar-CH=N-OH) F->G

Caption: General workflow for the synthesis of substituted benzaldehyde oximes.

A Spectrum of Biological Activities: A Comparative Overview

The true value of the benzaldehyde oxime scaffold lies in its functional versatility. By altering the substituents on the aromatic ring, we can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Antimicrobial Activity

Substituted benzaldehyde oximes have demonstrated notable activity against a range of bacterial and fungal pathogens.[2] The mechanism of action can involve the inhibition of essential microbial enzymes. For instance, certain derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[8]

The nature and position of the substituent are critical. The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) and nitro groups, is a common strategy to enhance antimicrobial potency.[2][8]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Benzaldehyde Oxime Derivatives

Compound/SubstituentE. coliS. aureusB. subtilisC. albicansA. nigerReference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime3.136.253.13--[8]
4-Nitrobenzaldehyde Oxime--->62.5125[3]
4-Chlorobenzaldehyde Oxime---62.5250[3]
2,4-Dichlorobenzaldehyde Oxime---62.5125[3]

Note: "-" indicates data not available in the cited sources.

The data suggest that halogenation, particularly dichlorination, can lead to potent antibacterial activity.[8] For antifungal applications, electronegative polar groups appear to confer fungistatic potential.[3]

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases. Benzaldehyde oximes, particularly those with hydroxyl substituents, have been investigated as potent antioxidants capable of scavenging free radicals.[9][10] The antioxidant capacity is often attributed to the ability of the phenolic groups to donate a hydrogen atom to stabilize free radicals.

Table 2: Comparative Antioxidant Activity of Hydroxy-Substituted Benzaldehyde O-benzyl Oximes

CompoundALR2 Inhibition IC₅₀ (µM)DPPH Scavenging EC₅₀ (µM)Reference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime0.03817.5[9]
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime0.04617.8[9]

The presence of multiple hydroxyl groups, as seen in the trihydroxybenzaldehyde derivatives, is crucial for both enzyme inhibitory activity and antioxidant capacity, making them interesting dual-acting agents.[9]

Anticancer Activity

The potential of benzaldehyde derivatives as anticancer agents has been recognized for decades.[11][12] Their oxime counterparts have also been shown to exhibit significant cytotoxic and anti-proliferative properties against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the disruption of mitochondrial function.[13][14]

A study on benzyloxybenzaldehyde derivatives tested against the human leukemia (HL-60) cell line revealed that substitutions on both the benzaldehyde and the benzyl rings significantly influence potency.[14]

Table 3: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundCytotoxicity (IC₅₀, µM)Reference
2-(benzyloxy)benzaldehyde8.9[14]
2-[(3-methoxybenzyl)oxy]benzaldehyde5.3[14]
2-[(4-chlorobenzyl)oxy]benzaldehyde7.8[14]

These findings indicate that specific substitutions, such as a 3-methoxy group on the benzyl ring, can enhance cytotoxic activity against cancer cells.[14]

Structure-Activity Relationship (SAR): A Causal Analysis

The comparative data consistently underscore the importance of the molecular structure in determining biological activity. The choice of substituents is not arbitrary; it is a deliberate design strategy based on established medicinal chemistry principles.

cluster_core Benzaldehyde Oxime Scaffold cluster_mods Ring Substitutions (Ar) cluster_activity Biological Activity Core Ar-CH=N-OH Activity Potency Selectivity Mechanism Core->Activity Determine Mods Type Position Electronic Properties Mods->Core Modulate

Caption: The interplay between structure and biological activity.

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) can increase the acidity of the oxime proton and enhance interactions with biological targets, often leading to greater antimicrobial activity.[2][3]

  • Steric and Lipophilic Effects : The size, shape, and lipophilicity of substituents influence how the molecule fits into an enzyme's active site and its ability to cross cell membranes. For example, bulky groups can provide steric hindrance or improve binding affinity.

  • Hydrogen Bonding : The oxime's -OH group can act as both a hydrogen bond donor and acceptor, which is critical for interacting with biological receptors.[3] The presence of other groups, like phenolic hydroxyls, adds further potential for hydrogen bonding, enhancing antioxidant activity.[10]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the reliability and reproducibility of findings, standardized and well-validated experimental protocols are essential. The choice of assay is dictated by the specific biological activity being investigated.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Workflow Diagram

A Prepare microbial inoculum to standard turbidity C Inoculate all wells (except negative control) with microbial suspension A->C B Perform serial two-fold dilutions of test compound in 96-well plate B->C D Include Positive (microbe, no compound) & Negative (broth only) Controls E Incubate plate under appropriate conditions (e.g., 37°C, 24h) C->E D->E F Visually assess wells for turbidity to determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation : Culture bacterial or fungal strains on appropriate agar. Transfer colonies to a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final test concentration (e.g., 5 x 10⁵ CFU/mL).[1]

  • Compound Preparation : Dissolve the synthesized benzaldehyde oxime derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) to achieve the desired concentration range.

  • Inoculation : Add the standardized microbial inoculum to each well.

  • Controls : Each plate must include a positive control (wells with inoculum and no compound) and a negative control (wells with sterile broth only) to validate the assay's integrity.[1]

  • Incubation : Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: DPPH Free Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Step-by-Step Methodology:

  • Solution Preparation : Prepare a stock solution of the test compound in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction : In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

  • Incubation : Allow the reaction to proceed in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.[2]

  • Calculation : The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion and Future Directions

The substituted benzaldehyde oxime scaffold is a fertile ground for the discovery of new therapeutic agents. The evidence clearly demonstrates that strategic modifications to the aromatic ring can yield compounds with potent and selective antimicrobial, antioxidant, and anticancer activities. The structure-activity relationships discussed herein provide a rational basis for the future design of more effective derivatives.

Future research should focus on synthesizing novel derivatives with diverse electronic and steric properties, expanding the scope of biological screening to include other targets (e.g., antiviral, anti-inflammatory), and advancing the most promising leads into preclinical in vivo models to assess their efficacy, pharmacokinetic profiles, and safety. The continued exploration of this versatile chemical class holds significant promise for addressing unmet needs in drug development.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. [Link]

  • PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. [Link]

  • Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
  • Journal of Economic Entomology. (1971). Structure, Reactivity, and Biological Activity of O-(Methylcarbamoyl)oximes of Substituted Benzaldehydes. [Link]

  • PubMed. (1998). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. [Link]

  • Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. [Link]

  • BenchChem. (2025).
  • PubMed. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]

  • Frontiers in Microbiology. (2025).
  • BMC Microbiology. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. [Link]

  • Royal Society of Chemistry. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

  • Google Patents. (n.d.). Process for the production of o-substituted oximes.
  • PubMed. (n.d.). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • Labiotech.eu. (2025). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis.
  • ResearchGate. (n.d.). Synthesis of benzaldehyde oxime in [Hmim]NO3. [Link]

  • Semantic Scholar. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]

  • PubMed. (1980). Antitumor activity of benzaldehyde. [Link]

  • ResearchGate. (n.d.). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4 system under different reaction conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. [Link]

  • ResearchGate. (2025). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions.
  • PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

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Validation

A Comparative Guide to the Antimicrobial Potential of 4-Methoxybenzaldehyde Oxime and Vanillin Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antimicrobial Agents The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzaldehyde derivatives, including their oximes, have garnered significant interest due to their diverse biological activities.[1] This guide provides a comparative analysis of the antimicrobial potential of two structurally similar compounds: 4-Methoxybenzaldehyde oxime and vanillin oxime. While direct, head-to-head comparative studies on their antimicrobial efficacy are not extensively available in the current literature, this document synthesizes existing data on the parent aldehydes and related derivatives to provide a comprehensive overview and to delineate the experimental frameworks required for a definitive comparison.

Chemical Structures and Properties

4-Methoxybenzaldehyde oxime and vanillin oxime share a core benzaldehyde oxime structure, with vanillin oxime possessing an additional hydroxyl group at the 3-position. This structural nuance can significantly influence their physicochemical properties and, consequently, their biological activity.

graph "Chemical_Structures" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Chemical structures of 4-Methoxybenzaldehyde Oxime and Vanillin Oxime.

Comparative Antimicrobial Activity: An Evidence-Based Overview

A direct comparison of the antimicrobial activity of 4-methoxybenzaldehyde oxime and vanillin oxime is hampered by a lack of studies that evaluate both compounds concurrently against the same microbial panel. However, by examining the antimicrobial properties of their parent aldehydes and related derivatives, we can infer their potential efficacy.

Antibacterial Activity
  • Vanillin , the precursor to vanillin oxime, has demonstrated antibacterial activity against a range of pathogenic bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) of 1.25–2.5 mg/mL against various strains of multidrug-resistant Escherichia coli, Salmonella, and Staphylococcus aureus.[2] The antibacterial action of vanillin is believed to involve the disruption of the cell membrane.[3]

  • A derivative of 4-methoxybenzaldehyde , 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, has shown moderate in vitro antibacterial activity against several Salmonella species, with MIC values ranging from 64 to 128 μg/mL.[4] While this is not the oxime, it indicates that the 4-methoxybenzaldehyde scaffold can be a basis for compounds with notable antibacterial properties.

Antifungal Activity
  • Research on vanillin oxime has shown that its conversion from vanillin leads to a slight increase in antifungal activity against certain phytopathogenic fungi.[5] Further derivatization of the oxime to oxime-N-O-alkanoates significantly enhances this activity.[5] Vanillin itself has been reported to have antifungal properties, with MICs against Candida albicans and Cryptococcus neoformans being 1250 and 738 µg/mL, respectively.[6]

The following table summarizes the available antimicrobial data for the parent compounds and related derivatives to provide a basis for postulation.

Compound/DerivativeTest OrganismMIC (μg/mL)Reference
VanillinEscherichia coli (MDR)1250[2]
VanillinStaphylococcus aureus (MDR)2500[2]
VanillinCandida albicans1250[6]
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi128[4]
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella paratyphi A64[4]

Note: This table does not represent a direct comparison and is intended to provide context based on available literature. The absence of data for one compound against a specific organism does not imply a lack of activity.

Mechanism of Action: A Look into Benzaldehyde Derivatives

The antimicrobial mechanism of many benzaldehyde derivatives is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[1] The oxime functional group (=N-OH) introduces unique physicochemical properties that can enhance interaction with biological targets.[1] The lipophilicity and electronic properties conferred by the methoxy and hydroxyl substituents on the benzene ring are crucial in modulating the antimicrobial potency and spectrum of activity.

graph "Mechanism_of_Action" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Figure 2: Postulated mechanism of antimicrobial action for benzaldehyde derivatives.

Experimental Protocols: A Guide to Direct Comparison

To definitively compare the antimicrobial activity of 4-methoxybenzaldehyde oxime and vanillin oxime, standardized experimental protocols must be employed. Below are detailed methodologies for the synthesis of the oximes and for conducting antimicrobial susceptibility testing.

Synthesis of 4-Methoxybenzaldehyde Oxime and Vanillin Oxime

A general and efficient method for the synthesis of aldoximes involves the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride.

Materials:

  • 4-Methoxybenzaldehyde or Vanillin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or another suitable base

  • Ethanol or an appropriate solvent system

  • Deionized water

Procedure:

  • Dissolve the starting aldehyde (4-methoxybenzaldehyde or vanillin) in ethanol in a round-bottom flask.

  • In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Add the hydroxylamine hydrochloride solution to the aldehyde solution with stirring.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation upon the addition of water, followed by filtration, washing with cold water, and drying under vacuum.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 3: General workflow for the synthesis of benzaldehyde oximes.
Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Procedure:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to achieve a standardized turbidity, typically corresponding to a known concentration of cells (e.g., 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compounds: Prepare stock solutions of 4-methoxybenzaldehyde oxime and vanillin oxime in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

2. Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria as described for the MIC assay.

  • Inoculation of Agar Plate: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.

  • Application of Disks: Aseptically place sterile paper disks impregnated with known concentrations of 4-methoxybenzaldehyde oxime and vanillin oxime onto the agar surface.

  • Incubation: Invert the plates and incubate under standardized conditions.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone indicates the susceptibility of the microorganism to the compound.

digraph "Antimicrobial_Testing_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 4: Experimental workflows for antimicrobial susceptibility testing.

Conclusion and Future Directions

Based on the available, albeit indirect, evidence, both 4-methoxybenzaldehyde oxime and vanillin oxime represent promising scaffolds for the development of novel antimicrobial agents. The antimicrobial activity of their parent aldehydes and related derivatives suggests that these oximes are likely to possess activity against a range of bacteria and fungi. The additional hydroxyl group in vanillin oxime may contribute to a different spectrum of activity or potency compared to 4-methoxybenzaldehyde oxime.

A significant research gap exists in the form of a direct comparative evaluation of these two compounds. Future studies should focus on determining the MIC values of both oximes against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds. Such data will be crucial for elucidating their structure-activity relationships and for guiding the rational design of more potent antimicrobial agents based on the benzaldehyde oxime framework.

References

  • Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Antibacterial Activity of Vanillin Derivative Compounds - AIP Publishing. (2021). Retrieved from [Link]

  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone - Scirp.org. (2017). Retrieved from [Link]

  • Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study - International Journal of Advanced Biochemistry Research. (n.d.). Retrieved from [Link]

  • Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - NIH. (2021). Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved from [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed. (2023). Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]

  • MICs of vanillin against spoilage bacteria, fungi, and yeasts isolated... - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF - ResearchGate. (2023). Retrieved from [Link]

  • Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - MDPI. (2023). Retrieved from [Link]

  • Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Vanillin Oxime-N-O-Alkanoates | Semantic Scholar. (2012). Retrieved from [Link]

  • Synthesis of benzaldehyde oxime in [Hmim]NO3. - ResearchGate. (n.d.). Retrieved from [Link]

  • The antibacterial activity of vanillin derivative compounds | Request PDF - ResearchGate. (2021). Retrieved from [Link]

  • ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY | Archives of Pharmacy. (2023). Retrieved from [Link]

  • Synthesis, antifungal activity and structure-activity relationships of vanillin oxime-N-O-alkanoates - PubMed. (2012). Retrieved from [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. (2015). Retrieved from [Link]

  • In vitro antifungal activity of eugenol and vanillin against Candida albicans and Cryptococcus neoformans - PubMed. (1982). Retrieved from [Link]

  • Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - MDPI. (2023). Retrieved from [Link]

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j - ResearchGate. (n.d.). Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016). Retrieved from [Link]

  • Antibacterial effect of vanillin on E. coli O157:H7 and growth curve of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus - Frontiers. (2024). Retrieved from [Link]

  • experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, antifungal activity and structure-activity relationships of vanillin oxime-N-O-alkanoates - PubMed. (2012). Retrieved from [Link]

  • Antifungal Combinations against Candida Species: From Bench to Bedside - MDPI. (2021). Retrieved from [Link]

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Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Methoxybenzaldehyde Oxime Derivatives

This guide provides an in-depth technical comparison of alternative reagents and methodologies for the synthesis of 4-methoxybenzaldehyde oxime, a crucial intermediate in medicinal chemistry and organic synthesis. Moving...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative reagents and methodologies for the synthesis of 4-methoxybenzaldehyde oxime, a crucial intermediate in medicinal chemistry and organic synthesis. Moving beyond the conventional reliance on hydroxylamine hydrochloride with pyridine, we explore greener, more efficient, and novel catalytic systems, supported by experimental data to inform your synthetic strategy.

Introduction: The Significance of 4-Methoxybenzaldehyde Oxime

4-Methoxybenzaldehyde oxime and its derivatives are versatile building blocks in the synthesis of various biologically active compounds. The oxime functional group (C=N-OH) is not merely a protective group for aldehydes but a key pharmacophore and a precursor to other functionalities like nitriles, amides (via Beckmann rearrangement), and nitro compounds.[1] Its synthesis is a foundational reaction, and optimizing this process is critical for efficiency, yield, and sustainability in drug development pipelines.

The traditional method, reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine, while functional, presents several drawbacks.[2] These include the use of potentially toxic and volatile organic bases, long reaction times, and the generation of hydrochloride waste, prompting the scientific community to seek superior alternatives.

The Reaction Mechanism: A Common Pathway

The formation of an oxime from an aldehyde is a condensation reaction that proceeds via a two-step mechanism, which is typically acid-catalyzed.[1][3] Understanding this pathway is crucial for rationalizing the efficacy of different reagents and catalysts.

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water yields the final C=N double bond of the oxime.

The rate of this reaction is highly pH-dependent.[1] Extremely acidic conditions protonate the hydroxylamine, reducing its nucleophilicity, while highly basic conditions prevent the necessary protonation of the carbinolamine's hydroxyl group for dehydration. Therefore, the most effective catalysts and reagents operate by optimizing this delicate balance.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Carbinolamine Carbinolamine Intermediate 4-Methoxybenzaldehyde->Carbinolamine + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Protonation Protonation (H⁺) Carbinolamine->Protonation Water_Elimination Elimination of Water (-H₂O) Protonation->Water_Elimination Oxime 4-Methoxybenzaldehyde Oxime Water_Elimination->Oxime

Figure 1: General mechanism of acid-catalyzed oxime formation.

A Comparative Analysis of Synthetic Methodologies

The following sections compare the conventional approach with several modern alternatives, evaluating them on parameters such as yield, reaction time, environmental impact ("greenness"), and operational simplicity.

The Conventional Method: Hydroxylamine Hydrochloride with a Base

This classical approach serves as our baseline. Typically, the aldehyde is refluxed with hydroxylamine hydrochloride and a base like pyridine or sodium acetate in an alcoholic solvent. The base is required to neutralize the HCl released from the hydroxylamine salt, driving the reaction forward.

  • Drawbacks: Long reaction times (often several hours), use of volatile and toxic pyridine, and moderate yields are common limitations.[2]

Green Chemistry Alternative 1: Solvent-Free Mechanochemistry

Mechanochemistry, or "grindstone" chemistry, utilizes mechanical force to induce chemical reactions, often in the absence of a solvent.[4][5] This technique is exceptionally environmentally friendly.

  • Causality: Grinding the reactants (aldehyde, hydroxylamine hydrochloride, and a solid catalyst) together increases the surface area and creates localized high-energy spots, accelerating the reaction without bulk heating or solvents.[4] Bismuth(III) oxide (Bi₂O₃) has proven to be a particularly effective catalyst for this transformation.[4]

  • Advantages: This method drastically reduces reaction times to mere minutes, eliminates solvent waste, and simplifies workup, offering an excellent green alternative.

Green Chemistry Alternative 2: Energy-Assisted Synthesis (Microwave & Ultrasound)

Alternative energy sources can dramatically accelerate the rate of oximation.

  • Microwave-Assisted Synthesis (MAOS): Microwave irradiation efficiently heats polar molecules in the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[6][7] This results in a significant reduction in reaction time from hours to minutes.[8][9] Reactions can be performed in minimal solvent or even under solvent-free conditions on a solid support.[7]

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles.[10] This process generates localized hotspots with extreme temperatures and pressures, enhancing reaction rates under mild overall conditions.[10]

Alternative Catalytic Systems

Replacing traditional bases with more efficient or benign catalysts can significantly improve the reaction profile.

  • Oxalic Acid: This solid, dicarboxylic acid serves as an effective and inexpensive catalyst for oximation in solvents like acetonitrile (CH₃CN).[11] It provides the necessary acidic environment to facilitate the dehydration step of the mechanism.

  • Natural Acids & Mineral Water: In a push for ultimate greenness, researchers have successfully used natural acid sources like citrus juice or aqueous extracts as catalysts. Furthermore, using mineral water as a solvent instead of deionized water has been shown to improve yields and reaction times without any added catalyst.[12] The dissolved mineral salts in the water are believed to facilitate the reaction.[12]

G cluster_methods Synthetic Methodologies Reactants 4-Methoxybenzaldehyde + Hydroxylamine Source Conventional Conventional Heating (Reflux) Reactants->Conventional Pyridine/NaOAc Ethanol, 1-4h Microwave Microwave Irradiation Reactants->Microwave Catalyst/Solvent-Free 2-10 min Ultrasound Ultrasonic Irradiation Reactants->Ultrasound Water/Ethanol ~2 min Grinding Mechanochemical Grinding Reactants->Grinding Bi₂O₃ (cat.) Solvent-Free, 2-20 min Product 4-Methoxybenzaldehyde Oxime Conventional->Product Microwave->Product Ultrasound->Product Grinding->Product

Figure 2: Workflow comparison of synthetic approaches to 4-Methoxybenzaldehyde Oxime.

Data Presentation: Performance Comparison

The following table summarizes experimental data for the synthesis of 4-methoxybenzaldehyde oxime and similar aromatic aldoximes using the discussed methodologies.

MethodReagent/CatalystSolventConditionsYield (%)Reference
Conventional NH₂OH·HCl / PyridineEthanolReflux, 1-4hModerate (Varies)[1][2]
Oxalic Acid Catalysis NH₂OH·HCl / Oxalic AcidCH₃CNReflux, 60 min94%[11]
Mechanochemistry NH₂OH·HCl / Bi₂O₃Solvent-FreeGrinding, RT, 2-20 min>95% (for similar aldehydes)[4]
Ultrasound NH₂OH·HCl / K₂CO₃Water/EthanolSonication, RT, ~2 min92% (for benzaldehyde)[10]
Mineral Water NH₂OH·HClMineral Water/MethanolRT, 10 minHigh Yields (General)[12]

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, replicable steps for key methodologies.

Protocol 1: Oxalic Acid Catalyzed Synthesis[12]
  • Reagent Setup: In a round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and oxalic acid (1.0 mmol).

  • Solvent Addition: Add acetonitrile (CH₃CN, 3 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 60 minutes.

  • Workup & Purification: After completion, add water (10 mL) to the cooled reaction mixture. Extract the product with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to afford pure 4-methoxybenzaldehyde oxime.

Protocol 2: Solvent-Free Synthesis via Grinding[2][5]
  • Reagent Setup: Place 4-methoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 mmol) in a mortar.

  • Reaction: Grind the solid mixture vigorously with a pestle at room temperature. Monitor the reaction progress by taking small aliquots for TLC analysis (typically complete in 2-20 minutes).

  • Workup & Purification: Upon completion, add deionized water (20 mL) to the residue in the mortar.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the oxime product, which is often pure enough for subsequent steps without further purification.

Conclusion and Recommendations

The synthesis of 4-methoxybenzaldehyde oxime can be achieved through a variety of methods, each with distinct advantages.

  • For speed and environmental friendliness , solvent-free mechanochemical grinding with a Bi₂O₃ catalyst is an outstanding choice, offering high yields in minutes with minimal waste.[4]

  • For rapid, energy-efficient synthesis with standard laboratory equipment, microwave-assisted and ultrasound-assisted methods provide excellent alternatives to prolonged heating.[6][10]

  • For a cost-effective and simple catalytic system , oxalic acid in acetonitrile delivers high yields and represents a significant improvement over the conventional pyridine-based method.[11]

The choice of reagent and methodology should be guided by the specific requirements of the research, including available equipment, desired throughput, and commitment to green chemistry principles. The data clearly indicates that modern alternatives consistently outperform the traditional method in terms of efficiency, safety, and environmental impact.

References

  • Kaya, R., & Aytac, S. P. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(2). [Link]

  • Rostamizadeh, S., & Amani, A. M. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 63, 218-220. [Link]

  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 18(4), 845-849. [Link]

  • Pardeshi, et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Creative Research Thoughts, 12(4). [Link]

  • Pérez-Venegas, M., et al. (2019). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications, 55(20), 2992-2995. [Link]

  • Akay, S., & Aviyente, V. (2016). A DFT-based mechanistic study on the formation of oximes. Computational and Theoretical Chemistry, 1077, 77-85. [Link]

  • Scribd. (n.d.). Oxime Formation and Applications. Scribd. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Malpica, A., et al. (2000). Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes. The Journal of Organic Chemistry, 65(23), 7796–7800. [Link]

  • Kiasat, A. R., et al. (2011). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 27(3), 961-966. [Link]

  • Das, S. (2017). Microwave assisted synthesis and IR spectral analysis of a few complexes of 4- Hydroxy-3-methoxybenzaldehyde with ditertiary. International Research Journal of Engineering and Technology, 4(7). [Link]

  • Martínez, R., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. RSC Advances, 11(44), 27361-27371. [Link]

  • Taylor & Francis Online. (n.d.). Microwave-assisted Chemical Reactions. [Link]

  • Sharma, M., & Sharma, U. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 5(1), 37-42. [Link]

  • Lidström, P., & Tierney, J. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing. [Link]

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Validation

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Methoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the validation of analytical methods is a cornerstone for ensuring the reliability, consistency, and acc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the validation of analytical methods is a cornerstone for ensuring the reliability, consistency, and accuracy of experimental data.[1] This guide provides an in-depth technical overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methoxybenzaldehyde Oxime. While a specific, pre-validated method for this compound may not be extensively documented in publicly available literature, this document outlines a robust, proposed HPLC method grounded in established analytical principles for analogous compounds.[1][2]

This guide will navigate through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, present a comparative analysis with alternative analytical techniques, and provide detailed, actionable experimental protocols.[3][4]

The Central Role of HPLC in Pharmaceutical Analysis

For the quantification of 4-Methoxybenzaldehyde Oxime, a reverse-phase HPLC (RP-HPLC) method is the technique of choice due to its high resolution, sensitivity, and reproducibility.[1] While alternative methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) exist for the analysis of aldehydes and oximes, HPLC is often favored for compounds with lower volatility.[1]

Foundational Pillars of HPLC Method Validation

An analytical method's validation establishes documented evidence that the procedure is fit for its intended purpose.[5][6] The process adheres to a structured workflow, meticulously examining several performance characteristics as outlined in the ICH Q2(R2) guidelines.[3][6]

Specificity and Selectivity

The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from other components like impurities, degradation products, or matrix components.[7][8] Selectivity is the method's ability to differentiate and quantify the analyte in the presence of these other components.[8][9] In essence, specificity is the ultimate goal of selectivity.[8]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the matrix (placebo) without the analyte to ensure no interfering peaks are present at the retention time of 4-Methoxybenzaldehyde Oxime.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10] The HPLC method must demonstrate the ability to separate the analyte peak from any degradant peaks with a resolution of at least 2.0.[11]

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak in the presence of potential interferents, confirming that the peak is pure and not a composite of co-eluting species.

Visualizing the Validation Workflow

The following diagram illustrates the interconnected stages of a comprehensive HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness cluster_3 System Performance Dev Initial Method Development Opt Chromatographic Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Final_Method Validated Method SST->Final_Method

Caption: HPLC Method Validation Workflow.

Linearity and Range

The "Why": Linearity demonstrates a direct proportionality between the analyte concentration and the detector response over a specified range.[12][13] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[13][14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-Methoxybenzaldehyde Oxime at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[10]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[15]

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.999Indicates a strong linear relationship between concentration and response.[2][15]
Y-Intercept ≤ 2% of the response at 100% concentrationDemonstrates minimal bias at the lower end of the range.[5]
Accuracy

The "Why": Accuracy reflects the closeness of the measured value to the true value.[7] It is a measure of the method's trueness.[7]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo matrix with known amounts of 4-Methoxybenzaldehyde Oxime at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[4][11]

  • Calculate the percentage recovery for each sample.

ParameterAcceptance CriteriaRationale
Mean Recovery 98.0% to 102.0%Ensures the method provides results that are close to the actual amount of analyte present.[16]
Precision

The "Why": Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[4]

    • Alternatively, analyze nine determinations across the specified range (e.g., three concentrations with three replicates each).[4]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[5][11]

ParameterAcceptance Criteria (% RSD)Rationale
Repeatability ≤ 2.0%Demonstrates the method's consistency under the same operating conditions over a short interval.[5]
Intermediate Precision ≤ 2.0%Assesses the method's reliability when subjected to typical variations within a laboratory.[11]

Inter-relationship of Core Validation Parameters

The following diagram illustrates how the core validation parameters are logically interconnected.

Caption: Core Validation Parameter Relationships.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[17][18] The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[17][18]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19][20]

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[17]

ParameterAcceptance CriteriaRationale
LOD Signal-to-Noise Ratio ≈ 3:1Establishes the method's sensitivity for detecting the analyte.[20]
LOQ Signal-to-Noise Ratio ≈ 10:1; RSD ≤ 10%Defines the lower limit for reliable quantitative measurements.[5]
Robustness

The "Why": Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][22][23]

Experimental Protocol:

  • Introduce small, deliberate variations to critical HPLC parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability parameters for each condition.

ParameterAcceptance CriteriaRationale
System Suitability Must pass under all varied conditionsConfirms the method's reliability under normal operational variability.[24][25]
System Suitability Testing (SST)

The "Why": SST is an integral part of the analytical procedure and is performed before and during the analysis of samples to ensure the continued performance of the entire HPLC system.[5]

Experimental Protocol:

  • Inject a standard solution multiple times (typically five or six replicates) before sample analysis.

  • Evaluate key chromatographic parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.[26]
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[10]

Conclusion

The validation of an HPLC method for the quantification of 4-Methoxybenzaldehyde Oxime is a systematic and scientifically rigorous process. By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can establish a high degree of assurance in the reliability and consistency of their analytical data. This comprehensive approach, grounded in the principles of the ICH guidelines, is indispensable for regulatory submissions and for maintaining the integrity of pharmaceutical quality control.[3][5]

References

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2019).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • The 6 Key Aspects of Analytical Method Valid
  • How to do HPLC method valid
  • Quality Guidelines. (n.d.).
  • A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. (2025). Benchchem.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
  • What Is Linearity in HPLC Analysis and Its Importance?. (2025). Altabrisa Group.
  • Robustness Tests. (n.d.).
  • What is the difference between specificity and selectivity of the HPLC method?. (2014).
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025). Altabrisa Group.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • What is the difference between specificity and selectivity?. (2018). Lösungsfabrik.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. (2021). Journal of Applied Pharmaceutical Science.
  • Implementing Robustness Testing for HPLC Methods. (n.d.).
  • Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency.
  • Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist.
  • How to calculate LOD and LOQ of analyte by hplc?. (2016).
  • Validation of Analytical Procedures Q2(R2). (2023).
  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025). Altabrisa Group.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences.
  • EMA publishes Document on the Validation of analytical Methods. (2014). ECA Academy.
  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
  • How To Perform Linearity and Range In Method Valid
  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (n.d.). SciELO.
  • Development and Validation of RP-HPLC Method for the Estimation of Oxyclozanide in Bulk Drug and Pharmaceutical Formulations. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.).
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (2014). International Journal of Pharmaceutical Sciences and Drug Research.
  • What Are LOD and LOQ in HPLC Methods?. (2025). Altabrisa Group.
  • FDA issues revised guidance for analytical method validation. (2015).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (n.d.).

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Comparative

Efficacy of 4-Methoxybenzaldehyde Oxime Derivatives as Enzyme Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the vast chemical scaffolds explored, oxime derivatives have emerged...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the vast chemical scaffolds explored, oxime derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical comparison of 4-methoxybenzaldehyde oxime derivatives as inhibitors of several key enzymes implicated in various pathological conditions. We will delve into their synthesis, inhibitory efficacy supported by experimental data, and the underlying mechanistic principles, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of Enzyme Inhibition

Enzymes are the biological catalysts that drive the myriad of chemical reactions essential for life. Their dysregulation is often a hallmark of disease, making them attractive targets for therapeutic intervention. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This can be achieved through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each offering a distinct mode of action that can be tailored for specific therapeutic outcomes. The development of selective enzyme inhibitors has revolutionized the treatment of numerous diseases, from infectious diseases to cancer and metabolic disorders.

The 4-methoxybenzaldehyde oxime scaffold serves as a promising starting point for the design of novel enzyme inhibitors. The methoxy group can influence the electronic properties and bioavailability of the molecule, while the oxime functionality provides a key interaction point with the active sites of various enzymes. By systematically modifying the core structure of 4-methoxybenzaldehyde oxime, researchers can fine-tune the inhibitory potency and selectivity against different enzyme targets.

Synthesis of 4-Methoxybenzaldehyde Oxime Derivatives

The synthesis of 4-methoxybenzaldehyde oxime derivatives is typically a straightforward process, making this class of compounds readily accessible for screening and optimization. The general synthetic route involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. Further derivatization of the oxime hydroxyl group can be achieved through etherification or esterification reactions to generate a library of analogues with diverse physicochemical properties.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate cluster_derivatization Derivatization cluster_final_product Final Products 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Condensation Condensation 4-Methoxybenzaldehyde->Condensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Condensation Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Condensation 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Condensation->4-Methoxybenzaldehyde Oxime Etherification/Esterification Etherification/Esterification 4-Methoxybenzaldehyde Oxime->Etherification/Esterification O-Substituted Derivatives O-Substituted Derivatives Etherification/Esterification->O-Substituted Derivatives Alkyl/Aryl Halide or Acyl Chloride Alkyl/Aryl Halide or Acyl Chloride Alkyl/Aryl Halide or Acyl Chloride->Etherification/Esterification

Caption: General synthetic workflow for 4-methoxybenzaldehyde oxime derivatives.

Comparative Analysis of Enzyme Inhibitory Efficacy

The true measure of a potential therapeutic agent lies in its efficacy against its intended target. In this section, we present a comparative analysis of the inhibitory activity of various 4-methoxybenzaldehyde oxime derivatives against four key enzyme classes: cholinesterases, urease, carbonic anhydrases, and aldose reductase. The data is presented in tabular format for ease of comparison, with IC50 values representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. Their inhibition is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. While oximes are famously known as reactivators of organophosphate-inhibited AChE, certain derivatives also exhibit direct inhibitory effects.[1]

CompoundTarget EnzymeIC50 (µM)Reference
trans,syn-Thienostilbene Oxime DerivativeAChE>1000[2]
cis,syn-Thienostilbene Oxime DerivativeAChE200[2]
trans,syn-Thienostilbene Oxime DerivativeBChE250[2]
cis,syn-Thienostilbene Oxime DerivativeBChE80[2]

Note: The table includes data for thienostilbene oximes as representative uncharged oximes, highlighting the potential for cholinesterase inhibition within this class of compounds. Direct comparative data for a series of 4-methoxybenzaldehyde oxime derivatives against cholinesterases is limited in the reviewed literature.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Urease inhibitors are therefore of significant interest for the development of novel anti-ulcer and antibacterial agents. Several studies have explored the urease inhibitory potential of various heterocyclic compounds, including those with structural similarities to 4-methoxybenzaldehyde oxime derivatives.[3][4]

CompoundIC50 (µM)Reference
Imidazopyridine-oxazole derivative 4i 5.68 ± 1.66[3]
Imidazopyridine-oxazole derivative 4o 7.11 ± 1.24[3]
Imidazopyridine-oxazole derivative 4g 9.41 ± 1.19[3]
Thiourea (Standard)21.37 ± 1.76[3]
2-Aryl-1H-naphtho[2,3-d]imidazole derivative21.3 ± 0.1[4]

Note: The table showcases the potent urease inhibitory activity of various heterocyclic compounds, some of which possess substituted phenyl rings akin to the 4-methoxyphenyl group. This suggests that 4-methoxybenzaldehyde oxime derivatives could be promising candidates for urease inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5] Sulfonamides are the most well-known class of CA inhibitors, but other chemical scaffolds, including those that can be derived from benzaldehydes, have also been investigated.[6][7]

CompoundTarget IsoformKᵢ (nM)Reference
4-Substituted pyridine-3-sulfonamide 6 hCA XII91[6]
4-Substituted pyridine-3-sulfonamide 18 hCA XII91[6]
4-Substituted pyridine-3-sulfonamide 23 hCA XII91[6]
Benzothiazole-based sulphonamide 8c hCA XII29.3[5]
4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamidehCA I316.7 ± 9.6[7]
4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamidehCA I533.1 ± 187.8[7]
Aldose Reductase Inhibition

Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications such as neuropathy, nephropathy, and cataracts. Aldose reductase inhibitors are therefore being actively investigated as potential treatments for these conditions.[8][9] A study on nature-inspired O-benzyl oxime-based derivatives has shown promising results in this area.[9]

CompoundIC50 (µM)Reference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeNot specified[9]
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeNot specified[9]
BenzaldoximeEffective inhibitor[8]
4-FluorobenzaldoximeEffective inhibitor[8]

Note: The study on O-benzyl oxime derivatives indicates that modifications on the benzaldehyde ring and the oxime's oxygen are crucial for aldose reductase inhibitory activity. The 4-methoxy substitution on the benzyl group, in particular, was part of the most effective dual-acting products.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key enzyme inhibition assays discussed in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare a 10 mM DTNB solution in the phosphate buffer.

  • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (dissolved in a suitable solvent, e.g., DMSO), and 10 µL of AChE or BChE enzyme solution. A control well should contain the solvent instead of the test compound.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated as: (1 - (Rate of reaction with inhibitor / Rate of reaction of control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Method Acetylthiocholine (Substrate) Acetylthiocholine (Substrate) Thiocholine Thiocholine Acetylthiocholine (Substrate)->Thiocholine Hydrolysis by AChE/BChE AChE/BChE (Enzyme) AChE/BChE (Enzyme) AChE/BChE (Enzyme)->Thiocholine Yellow Product (5-thio-2-nitrobenzoate) Yellow Product (5-thio-2-nitrobenzoate) Thiocholine->Yellow Product (5-thio-2-nitrobenzoate) Reacts with DTNB DTNB DTNB->Yellow Product (5-thio-2-nitrobenzoate) Inhibitor Inhibitor Inhibitor->AChE/BChE (Enzyme) Binds to and inhibits

Caption: Principle of the Ellman's method for cholinesterase inhibition.

Urease Inhibition Assay (Berthelot Method)

This is a colorimetric assay used to determine urease activity by quantifying the ammonia produced.

Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite reagent (Berthelot's reagent) in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at around 630 nm.

Protocol:

  • Prepare a phosphate buffer (e.g., 20 mM, pH 7.5).

  • Prepare a stock solution of urease enzyme (e.g., from Jack bean) in the buffer.

  • Prepare a urea substrate solution.

  • Prepare Berthelot's reagents: Solution A (phenol and sodium nitroprusside) and Solution B (sodium hypochlorite and sodium hydroxide).

  • In a 96-well plate, add a solution of the test inhibitor, urease enzyme solution, and buffer. A control well will contain buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for a specific time (e.g., 15 minutes).

  • Initiate the reaction by adding the urea solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and initiate color development by adding Solution A followed by Solution B to all wells.

  • Incubate the plate at room temperature for color development (e.g., 20 minutes).

  • Measure the absorbance at approximately 630 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the cholinesterase assay.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400 nm.

Protocol:

  • Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5).

  • Prepare a stock solution of carbonic anhydrase (e.g., bovine erythrocyte CA).

  • Prepare a solution of the substrate, p-nitrophenyl acetate, in a suitable organic solvent like acetonitrile.

  • In a 96-well plate, add the buffer, the test inhibitor solution, and the carbonic anhydrase solution.

  • Pre-incubate the plate at room temperature for a few minutes.

  • Initiate the reaction by adding the p-NPA solution.

  • Immediately measure the increase in absorbance at 400 nm over time.

  • Calculate the percentage of inhibition and the IC50 value.

Aldose Reductase Inhibition Assay

This assay measures the activity of aldose reductase by monitoring the consumption of its cofactor, NADPH.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol, a reaction that requires NADPH as a cofactor. The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Protocol:

  • Prepare a phosphate buffer (e.g., 0.1 M, pH 6.2).

  • Prepare a solution of NADPH.

  • Prepare a solution of the substrate, DL-glyceraldehyde.

  • Prepare the aldose reductase enzyme solution (e.g., from rat lens).

  • In a quartz cuvette, mix the phosphate buffer, NADPH solution, enzyme solution, and the test inhibitor solution.

  • Initiate the reaction by adding the DL-glyceraldehyde solution.

  • Monitor the decrease in absorbance at 340 nm for a few minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The inhibitory potency and selectivity of 4-methoxybenzaldehyde oxime derivatives are intricately linked to their structural features. While a comprehensive SAR study requires a systematic evaluation of a large library of compounds, some general trends can be inferred from the available data.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the benzaldehyde ring can significantly influence activity. Electron-donating groups, such as the methoxy group, can affect the electronic distribution of the entire molecule, potentially enhancing its interaction with the enzyme's active site.

  • Modification of the Oxime Group: The hydroxyl group of the oxime is a key site for interaction and derivatization. O-alkylation or O-acylation can modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity and selectivity for different enzymes. For instance, in the case of aldose reductase inhibitors, the O-benzyl group with a methoxy substituent was found to be beneficial for activity.[9]

  • Overall Molecular Geometry: The stereochemistry of the oxime (E/Z isomers) and the overall conformation of the molecule play a crucial role in its ability to fit into the often-sterically constrained active sites of enzymes.

The mechanism of inhibition can vary depending on the enzyme and the specific derivative. For cholinesterases, inhibition may involve interactions with the catalytic active site (CAS) or the peripheral anionic site (PAS). For metalloenzymes like urease and carbonic anhydrase, the oxime moiety could potentially coordinate with the metal ion in the active site, leading to inhibition. In the case of aldose reductase, inhibitors typically bind to the active site and interfere with substrate or cofactor binding.

Conclusion and Future Directions

This guide has provided a comparative overview of the efficacy of 4-methoxybenzaldehyde oxime derivatives as inhibitors of several therapeutically relevant enzymes. The ease of synthesis and the tunable nature of their structure make them an attractive scaffold for the development of novel enzyme inhibitors. While the currently available data is somewhat fragmented, it clearly indicates the potential of this class of compounds to exhibit potent and selective inhibitory activity against cholinesterases, urease, carbonic anhydrases, and aldose reductase.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-methoxybenzaldehyde oxime derivatives against a panel of enzymes. Such studies will be instrumental in establishing clear structure-activity relationships and in identifying lead compounds with optimal potency and selectivity. Furthermore, detailed mechanistic studies, including enzyme kinetics and computational modeling, will provide valuable insights into the molecular basis of their inhibitory action, paving the way for the rational design of the next generation of enzyme inhibitors for a wide range of therapeutic applications.

References

  • Al-Rashida, M., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2495-2508. [Link]

  • Chen, Y., et al. (2018). Design, synthesis and evaluation of difunctionalized 4-hydroxybenzaldehyde derivatives as novel cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2924-2928. [Link]

  • Due, A. V., et al. (1989). New inhibitors of aldose reductase: anti-oximes of aromatic aldehydes. Biochemical and Biophysical Research Communications, 164(2), 656-661. [Link]

  • Maltret, A., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1983. [Link]

  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Journal of Molecular Structure, 1286, 135539. [Link]

  • Mlakić, M., et al. (2024). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. Molecules, 29(3), 643. [Link]

  • Ullah, H., et al. (2020). Identification of potential drug candidates to treat gastritis and associated oxidative stress based on some novel 2-aryl-1H-naphtho[2,3-d]imidazole: synthesis, in vitro and in silico analysis. RSC Advances, 10(49), 29337-29350. [Link]

  • Al-Tamimi, A. M., et al. (2023). Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. Scientific Reports, 13(1), 8829. [Link]

  • De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O-Glycosides of Benzene Sulfonamides. Journal of Medicinal Chemistry, 51(13), 3845-3850. [Link]

  • Balestri, F., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 23(6), 3326. [Link]

  • Taha, M., et al. (2024). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. Molecules, 29(21), 4905. [Link]

  • Bieksa, S., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(22), 14317. [Link]

  • Gršič, M., et al. (2023). Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. Acta Chimica Slovenica, 70(4), 545-559. [Link]

  • Khan, A., et al. (2021). Synthesis and Molecular Docking Studies of Potent Urease Inhibitors Based on Benzoxazole Scaffold. Molecules, 26(16), 4963. [Link]

  • Rosini, M., et al. (2008). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 51(10), 2893-2901. [Link]

  • Balestri, F., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 23(6), 3326. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1340. [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 4-Methoxybenzaldehyde Oxime Analogs

In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. At the heart of this chemical family lies 4-M...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. At the heart of this chemical family lies 4-Methoxybenzaldehyde oxime, a compound that serves as a foundational template for the development of novel therapeutic agents. This guide provides a comprehensive comparison of 4-Methoxybenzaldehyde oxime analogs, delving into their structure-activity relationships (SAR) across antimicrobial, anticonvulsant, and acetylcholinesterase inhibitory activities. We will explore the causal relationships behind experimental design and provide detailed protocols to ensure scientific rigor and reproducibility.

The Enduring Appeal of the Benzaldehyde Oxime Scaffold

The benzaldehyde oxime moiety, characterized by an oxime group (=N-OH) attached to a benzaldehyde core, possesses a unique combination of physicochemical properties that underpin its diverse biological functions. The oxime group, being both a hydrogen bond donor and acceptor, can engage in crucial interactions with biological targets. Furthermore, the aromatic ring of the benzaldehyde component offers a readily modifiable canvas for chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Biological Activities

Antimicrobial Activity: Targeting Microbial Defenses

The search for novel antimicrobial agents is a perpetual challenge in the face of rising antibiotic resistance. Benzaldehyde oxime derivatives have shown considerable promise in this arena. The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring.

Structure-Activity Relationship Insights:

The introduction of electron-withdrawing groups, such as nitro and fluoro moieties, is a common strategy to enhance the antimicrobial potency of benzaldehyde oximes. For instance, the presence of a nitro group is often associated with improved antimicrobial effects. The position of these substituents also plays a critical role. Dichloro-substituted benzaldehyde oximes have demonstrated significant antibacterial activity at low concentrations.

While direct comparative data for a series of 4-methoxybenzaldehyde oxime analogs is limited, we can draw valuable insights from structurally related compounds. Vanillin oxime (4-hydroxy-3-methoxybenzaldehyde oxime), for example, provides a close structural analog. The conversion of vanillin to its oxime has been shown to slightly increase its antifungal activity, a property that is significantly enhanced upon further conversion to oxime-N-O-alkanoates. This suggests that modifications to the oxime's hydroxyl group can be a fruitful avenue for optimization.

Quantitative Comparison of Benzaldehyde Oxime Analogs:

Compound/DerivativeTest OrganismMIC (µg/mL)Reference(s)
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13 - 6.25
Pseudomonas aeruginosa3.13 - 6.25
Bacillus subtilis3.13 - 6.25
Staphylococcus aureus3.13 - 6.25
4-Nitrobenzaldehyde oximeStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaModerate to good activity reported
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64
Salmonella paratyphi A64
Salmonella typhimurium64
Salmonella typhi128
Salmonella paratyphi B128

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using sterile broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours for bacteria.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate Plate (37°C, 24h) Inoculate->Incubate Read Visually Assess for Microbial Growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Benzaldehyde oxime derivatives have been investigated for their potential to mitigate seizures.

Structure-Activity Relationship Insights:

The anticonvulsant activity of benzaldehyde derivatives is highly dependent on the substitution pattern of the aromatic ring. For example, in a series of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides, non-bulky 4'-substituents were found to exhibit excellent activity, regardless of their electronic properties. In another study on isatin-based derivatives, all methoxylated compounds showed significant anti-seizure activity in the maximal electroshock (MES) model. This highlights the favorable contribution of the methoxy group, a key feature of our parent compound, 4-methoxybenzaldehyde oxime.

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used primary screening model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice or rats are used for the assay. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated.

Anticonvulsant_Screening_Workflow Start Administer Test Compound to Mice/Rats Wait Allow for Drug Absorption Period Start->Wait Stimulate Apply Maximal Electroshock (MES) Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Endpoint Protection? Observe->Endpoint Protected Protected Endpoint->Protected Yes NotProtected Not Protected Endpoint->NotProtected No Calculate Calculate ED50 Protected->Calculate NotProtected->Calculate

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Acetylcholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The oxime functionality has been explored in the design of AChE inhibitors.

Structure-Activity Relationship Insights:

The SAR of oximes as AChE inhibitors is complex and depends on the overall structure of the molecule. For bisquaternary oximes, a longer linker chain between the two pyridinium rings generally leads to increased inhibitory potency. The position of the oxime group on the pyridinium ring is also crucial, with the ortho position often being favored for bisquaternary compounds and the meta position for monoquaternary ones. While these studies do not directly involve 4-methoxybenzaldehyde oxime, they provide valuable principles for designing new analogs. The methoxy group on the benzaldehyde ring can influence the molecule's interaction with the active site of AChE, potentially through hydrophobic or hydrogen bonding interactions.

Quantitative Comparison of AChE Inhibitors:

CompoundIC50 (µM)Reference(s)
Rivastigmine501
GalanthamineData not directly comparable
Trigonelline233
Quercetin54.5
Myricetin43.2
Ondansetron (AChE)33
Ondansetron (BChE)2.5

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE enzyme solution and incubate.

  • Initiation of Reaction: The reaction is initiated by adding the ATCI substrate.

  • Measurement: The absorbance is measured at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the change in absorbance.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined from a dose-response curve.

AChE_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, DTNB, ATCI, AChE Plate Add Buffer, DTNB, and Test Compound to Plate Reagents->Plate Enzyme Add AChE Enzyme Plate->Enzyme Substrate Initiate with ATCI Enzyme->Substrate Measure Measure Absorbance at 412 nm Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay using Ellman's method.

Conclusion and Future Directions

The 4-Methoxybenzaldehyde oxime scaffold represents a versatile and promising platform for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications on the aromatic ring and the oxime moiety in modulating biological activity. The methoxy group at the 4-position appears to be a favorable feature for anticonvulsant activity and provides a key anchoring point for further structural exploration.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-Methoxybenzaldehyde oxime analogs to generate more direct and comprehensive comparative data. This will enable a more precise understanding of the SAR and facilitate the rational design of next-generation drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data.

References

  • Al-Owaidi, M., & Mahdi, M. (2023). Derivatives: Promising Estrogen Receptor Alpha Inhibitors. Article.
  • BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. BenchChem.
  • Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., Stables, J. P., & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropion
Comparative

Benchmarking the reactivity of 4-Methoxybenzaldehyde oxime against similar compounds

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of 4-Methoxybenzal...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of 4-Methoxybenzaldehyde Oxime, benchmarking its performance against structurally similar compounds. By examining the electronic effects of various substituents on the benzaldehyde ring, we aim to provide a predictive framework for reaction outcomes and facilitate the rational design of synthetic pathways.

Introduction: The Role of Substituents in Modulating Oxime Reactivity

O-Aryl and O-alkyl oximes are versatile functional groups in organic synthesis, serving as precursors to amides via the Beckmann rearrangement, and participating in various cycloaddition and radical reactions.[1] The reactivity of the C=N-OH group is intricately linked to the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the stability of intermediates and transition states in a given reaction.

This guide will focus on a comparative analysis of:

  • 4-Methoxybenzaldehyde Oxime: Featuring an electron-donating methoxy group (-OCH₃).

  • 4-Chlorobenzaldehyde Oxime: With a moderately electron-withdrawing chloro group (-Cl).

  • 4-Nitrobenzaldehyde Oxime: Containing a strongly electron-withdrawing nitro group (-NO₂).

We will explore how these substituents impact key reactions, supported by experimental data and mechanistic insights.

The Influence of Substituents on Oxime Formation

The synthesis of benzaldehyde oximes is typically a straightforward condensation reaction between the corresponding benzaldehyde and hydroxylamine.[2] However, the rate of this reaction is influenced by the electrophilicity of the carbonyl carbon in the starting aldehyde.

Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.[3]

Reactivity Trend for Oxime Formation:

4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde

This trend is a direct consequence of the electronic effects of the para-substituents. The nitro group in 4-nitrobenzaldehyde strongly withdraws electron density, making the carbonyl carbon highly electrophilic. The chloro group in 4-chlorobenzaldehyde also withdraws electron density, but to a lesser extent. In contrast, the methoxy group in 4-methoxybenzaldehyde donates electron density through resonance, which reduces the electrophilicity of the carbonyl carbon and thus slows down the rate of oxime formation.[3]

Comparative Reactivity in the Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[4] This reaction is pivotal in synthetic chemistry, for instance, in the industrial production of nylon-6.[5] The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom.[4]

The rate of the Beckmann rearrangement is influenced by the migratory aptitude of the group attached to the oxime's carbon atom and the stability of the resulting intermediate. In the case of substituted benzaldehyde oximes, the substituted phenyl group migrates. The electronic nature of the substituent on the phenyl ring plays a crucial role in stabilizing the transition state of the rearrangement.

Electron-donating groups, such as the methoxy group in 4-methoxybenzaldehyde oxime, can stabilize the positive charge that develops on the migrating phenyl ring during the transition state. This stabilization leads to an increased rate of rearrangement compared to unsubstituted benzaldehyde oxime. Conversely, electron-withdrawing groups, like the chloro and nitro groups, destabilize this transition state, thereby decreasing the rate of the Beckmann rearrangement.

Expected Reactivity Trend for Beckmann Rearrangement:

4-Methoxybenzaldehyde Oxime > 4-Chlorobenzaldehyde Oxime > 4-Nitrobenzaldehyde Oxime

Reactivity under Photoinduced Electron-Transfer (PET) Conditions

The behavior of benzaldehyde oximes under photoinduced electron-transfer (PET) conditions offers another dimension for comparing their reactivity. In these reactions, an excited-state photosensitizer can either oxidize or reduce the oxime, leading to different reaction pathways.

Studies have shown that under oxidative PET conditions, benzaldehyde oximes can form either the corresponding aldehyde or nitrile.[6][7] The formation of these products is dependent on the substituent on the benzene ring.

  • Aldehyde Formation: This pathway is favored for oximes with electron-donating substituents. The electron-donating group stabilizes the intermediate iminoxyl radical.

  • Nitrile Formation: This pathway is favored when electron-withdrawing substituents are present on the benzene ring.[6][7] These groups promote the formation of an intermediate iminoyl radical, which then leads to the nitrile.[6]

Therefore, in a comparative study, we would expect to see a higher yield of 4-methoxybenzaldehyde from its oxime under these conditions, while the oximes of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde would predominantly yield the corresponding nitriles.

Experimental Protocols

General Synthesis of Substituted Benzaldehyde Oximes

This protocol outlines the general procedure for the synthesis of 4-methoxybenzaldehyde oxime, 4-chlorobenzaldehyde oxime, and 4-nitrobenzaldehyde oxime from their respective aldehydes.

Materials:

  • Substituted Benzaldehyde (4-methoxy, 4-chloro, or 4-nitro)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve the substituted benzaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and an equimolar amount of a base (e.g., sodium acetate or sodium hydroxide) in water.[4]

  • Slowly add the hydroxylamine solution to the aldehyde solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][8]

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

  • The solid oxime is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[9]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Mixing and Stirring Mixing and Stirring Substituted Benzaldehyde->Mixing and Stirring Hydroxylamine Solution Hydroxylamine Solution Hydroxylamine Solution->Mixing and Stirring Monitoring (TLC) Monitoring (TLC) Mixing and Stirring->Monitoring (TLC) Precipitation Precipitation Monitoring (TLC)->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Drying and Purification Drying and Purification Filtration and Washing->Drying and Purification Pure Substituted Benzaldehyde Oxime Pure Substituted Benzaldehyde Oxime Drying and Purification->Pure Substituted Benzaldehyde Oxime

Caption: General workflow for the synthesis of substituted benzaldehyde oximes.

Comparative Kinetic Analysis of Oxime Formation

To quantitatively compare the rate of oxime formation, a kinetic study can be performed using UV-Vis spectroscopy. The disappearance of the aldehyde can be monitored by observing the decrease in its characteristic absorbance peak over time.

Procedure:

  • Prepare stock solutions of the substituted benzaldehyde, hydroxylamine hydrochloride, and a buffer of desired pH in a suitable solvent (e.g., ethanol/water mixture).

  • Initiate the reaction by mixing the reactants in a cuvette at a constant temperature.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at the λ_max of the aldehyde at regular time intervals.

  • Plot the concentration of the aldehyde versus time and determine the initial reaction rate.

  • Repeat the experiment for each of the substituted benzaldehydes under identical conditions.

The relative rates will provide a quantitative measure of the reactivity of each aldehyde towards oxime formation.

Data Summary

The following table summarizes the key properties and expected reactivity of the compared benzaldehyde oximes.

CompoundSubstituentElectronic EffectExpected Rate of Oxime FormationExpected Rate of Beckmann RearrangementExpected Major Product in PET
4-Methoxybenzaldehyde Oxime -OCH₃Electron-donatingSlowestFastestAldehyde
4-Chlorobenzaldehyde Oxime -ClElectron-withdrawingIntermediateIntermediateNitrile
4-Nitrobenzaldehyde Oxime -NO₂Strongly Electron-withdrawingFastestSlowestNitrile

Mechanistic Insights

The differing reactivities of these substituted benzaldehyde oximes can be rationalized by examining the underlying reaction mechanisms.

Electronic Effects in Oxime Formation

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂, -Cl EWG_Effect Increases positive charge on carbonyl carbon EWG->EWG_Effect EWG_Result Faster nucleophilic attack by NH₂OH EWG_Effect->EWG_Result EDG e.g., -OCH₃ EDG_Effect Decreases positive charge on carbonyl carbon EDG->EDG_Effect EDG_Result Slower nucleophilic attack by NH₂OH EDG_Effect->EDG_Result Benzaldehyde Benzaldehyde Benzaldehyde->EWG para-substitution Benzaldehyde->EDG para-substitution

Caption: Influence of substituents on the rate of oxime formation.

The Beckmann Rearrangement Mechanism

G Oxime Oxime Protonation Protonation of -OH group Oxime->Protonation H⁺ Migration Anti-periplanar migration of aryl group Protonation->Migration Water_Loss Loss of H₂O Migration->Water_Loss Intermediate Nitrile or Nitrilium ion Water_Loss->Intermediate Amide Amide Intermediate->Amide H₂O workup

Caption: Simplified mechanism of the Beckmann rearrangement.

Conclusion

The reactivity of 4-methoxybenzaldehyde oxime is significantly influenced by the electron-donating nature of the methoxy group. When compared to analogs with electron-withdrawing substituents, such as 4-chlorobenzaldehyde oxime and 4-nitrobenzaldehyde oxime, distinct differences in reaction rates and product distributions are observed. 4-Methoxybenzaldehyde oxime exhibits a slower rate of formation from its parent aldehyde but a faster rate in the Beckmann rearrangement. In photoinduced electron-transfer reactions, it is more likely to revert to the aldehyde, whereas its electron-deficient counterparts favor nitrile formation.

This comparative guide provides a foundational understanding for researchers to predict the behavior of these valuable synthetic intermediates, enabling more efficient and targeted synthetic strategies in drug discovery and materials science.

References

  • De Lijser, H. J. P., et al. (2003). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed. Retrieved from [Link]

  • Galloway, W. R. J. D., et al. (2019). Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]

  • ACS Publications. (2003). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2003). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Retrieved from [Link]

  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... Retrieved from [Link]

  • Nature. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Stability of Oxime Derivatives

For researchers, scientists, and professionals in drug development, the chemical linker is a linchpin in the design of effective molecular constructs, from antibody-drug conjugates (ADCs) to advanced materials. The stabi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical linker is a linchpin in the design of effective molecular constructs, from antibody-drug conjugates (ADCs) to advanced materials. The stability of this linkage governs everything from pharmacokinetic profiles and therapeutic efficacy to off-target toxicity and material integrity. Among the arsenal of covalent linkages, the oxime bond—formed from the condensation of an aminooxy group with an aldehyde or ketone—has emerged as a versatile and highly tunable option.

This guide provides an in-depth comparative analysis of the stability of various oxime derivatives. We will move beyond a simple recitation of facts to explore the underlying chemical principles and experimental causality that dictate their behavior. Our objective is to equip you with the field-proven insights necessary for the rational design and selection of oxime linkers tailored to your specific application.

The Pillars of Oxime Stability: Intrinsic and Extrinsic Factors

The stability of an oxime is not an absolute property but a dynamic characteristic influenced by its inherent molecular architecture and the external environment. A comprehensive understanding of these factors is paramount for predicting and controlling the behavior of oxime-containing molecules.

Intrinsic Stability: The Molecular Blueprint

The inherent stability of an oxime is dictated by its structure. In aqueous solution, aliphatic oximes are notably resilient, demonstrating 100 to 1,000 times greater resistance to hydrolysis than their analogous hydrazone counterparts[1][2]. This superior stability is largely attributed to the electronegativity of the oxime's oxygen atom, which reduces the basicity of the imine nitrogen and thus disfavors the protonation step that initiates hydrolysis[3][4].

  • Aldoximes vs. Ketoximes: The nature of the carbonyl precursor is a primary determinant of stability. Oximes derived from ketones (ketoximes) consistently exhibit greater hydrolytic stability than those derived from aldehydes (aldoximes)[2][5]. The additional alkyl or aryl group on the carbonyl carbon in ketones provides greater steric hindrance and electronic stabilization.

  • Electronic Effects: The electronic landscape surrounding the C=N bond is critical. Aromatic aldehydes and derivatives of α-oxo acids are frequently used in bioconjugation because they form exceptionally stable oximes[6]. Electron-withdrawing groups positioned near the linkage can enhance stability by further reducing the electron density at the imine nitrogen, making it less susceptible to protonation[3].

  • Steric Hindrance: Bulky substituents near the oxime bond can physically shield it from the approach of water molecules, thereby sterically hindering hydrolysis and increasing the linkage's half-life[2].

  • Geometric Isomerism (E/Z): Oximes can exist as two stable geometric stereoisomers (E and Z, formerly syn and anti)[1]. These isomers can be separated and often exhibit different stability profiles. Studies have shown that Z-isomers are generally the more stable and predominant form[7]. The energy barrier for interconversion is significantly higher for oximes than for simple imines, contributing to their robustness[8].

Extrinsic Stability: The Environmental Context

External conditions can profoundly impact the longevity of an oxime linkage.

  • The Decisive Role of pH: The pH of the medium is arguably the most significant external factor. Oxime bonds are highly stable at or near physiological pH (7.4) but are susceptible to acid-catalyzed hydrolysis[3][9][10]. This pH-dependent lability is not a drawback but a feature that can be strategically exploited. For instance, in drug delivery, an ADC can remain stable in the bloodstream but release its cytotoxic payload within the acidic microenvironment of a tumor or an endosome (pH 5.0-6.0)[3][11]. The hydrolysis of oximes is significantly faster under acidic conditions[6].

  • Thermal Stress and Decomposition: Oximes can undergo thermal degradation upon heating. This decomposition can be exothermic and, in some cases, explosive, particularly in the presence of acid catalysts[5][12]. For example, (Z)-glyoxylic acid oxime begins to decompose at temperatures above 160°C[12]. Studies on polyacroleinoximes show that dehydration and cross-linking occur between 120°C and 250°C[13].

  • Photostability: The influence of light should not be overlooked. While many oxime derivatives have long shelf lives, some can be photolabile, undergoing cleavage of the N-O bond upon UV irradiation[14]. Conversely, this property has been harnessed to design oxime-based photocages for the light-triggered release of molecules[15].

Quantitative Comparison of Oxime Stability

To provide a clear, objective comparison, the following table summarizes the hydrolytic stability of various oxime derivatives and contrasts them with other common covalent linkages used in bioconjugation. The data underscores the superior stability of oximes compared to hydrazones, especially under physiological and acidic conditions.

Linkage TypePrecursorsHalf-life (t½) at pH 5.0Half-life (t½) at pH 7.0-7.4Key Stability Features
Ketoxime (Aromatic) Aromatic Ketone + HydroxylamineHigh Stability (Weeks to Months)Very High Stability (Months to Years)Generally the most stable oxime variant; excellent for long-circulating conjugates.[6][11]
Aldoxime (Aromatic) Aromatic Aldehyde + HydroxylamineModerate Stability (~25 days)[11]High Stability (~25 days)[11]More stable than aliphatic aldoximes; offers a good balance of stability and potential for release.[6]
Aldoxime (Aliphatic) Aliphatic Aldehyde + HydroxylamineLow to Moderate Stability (Hours to Days)Moderate Stability (Days to Weeks)Less stable than aromatic oximes and ketoximes; susceptible to hydrolysis.[1]
Hydrazone Aldehyde/Ketone + HydrazineVery Low Stability (t½ ≈ 4.4 hours)[6]Low Stability (t½ ≈ 183 hours)[6]Significantly less stable than oximes, especially in acidic conditions; useful for rapid payload release.[10][11]
Thioether Maleimide + ThiolVery High StabilityVery High StabilityConsidered a highly stable, non-cleavable linker in most biological contexts.[11]
Amide Carboxylic Acid + AmineVery High StabilityVery High StabilityExceptionally stable bond, generally requiring enzymatic cleavage for release.[11]

Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators. Actual stability will vary depending on the specific molecular context, temperature, and presence of any catalytic species.[11]

Visualizing Key Mechanisms and Workflows

A clear visual representation of chemical processes and experimental designs is essential for comprehension and reproducibility.

G carbonyl Aldehyde or Ketone (R-CO-R') oxime Oxime Derivative (R-R'C=N-OH) carbonyl->oxime + H2N-OH (Condensation) hydroxylamine Hydroxylamine (H2N-OH) water H2O oxime->water (- H2O)

Caption: General workflow for the formation of an oxime linkage.

G cluster_0 Acid-Catalyzed Hydrolysis Oxime Oxime (R-R'C=N-OH) ProtonatedOxime Protonated Oxime (R-R'C=N+-HOH) Oxime->ProtonatedOxime + H+ Carbinolamine Carbinolamine Intermediate (R-R'C(OH)-NHOH) ProtonatedOxime->Carbinolamine + H2O Products Carbonyl + Hydroxylamine (R-R'C=O + H2N-OH) Carbinolamine->Products - H+

Caption: Mechanism of acid-catalyzed oxime hydrolysis.

G cluster_1 Experimental Workflow Prep Prepare Oxime Conjugate in Buffered Solutions (e.g., pH 5.0, 7.4) Incubate Incubate Samples at 37°C Prep->Incubate Sample Withdraw Aliquots at Timed Intervals (t=0, 2, 4, 8, 24h...) Incubate->Sample Quench Quench Reaction (e.g., add organic solvent) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Quantify Peak Areas of Parent Compound and Hydrolysis Products Analyze->Data Calc Plot Concentration vs. Time Calculate Half-Life (t½) Data->Calc

Caption: Workflow for assessing hydrolytic stability via HPLC.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies for assessing oxime stability are designed with this principle in mind.

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol provides a robust framework for quantifying the rate of oxime hydrolysis under physiologically relevant conditions.

Objective: To determine the hydrolytic half-life (t½) of an oxime derivative at different pH values by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Oxime derivative of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate or citrate buffer, pH 5.0

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Ultrapure water

  • Thermostatic incubator or water bath (37°C)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the oxime derivative in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Preparation of Reaction Samples:

    • In separate vials, dilute the stock solution into the pre-warmed (37°C) pH 7.4 and pH 5.0 buffers to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting stability.

    • Vortex gently to mix.

  • Incubation and Sampling:

    • Immediately withdraw the first aliquot (t=0) from each vial. Quench the reaction by diluting the aliquot 1:1 with a solution of 50:50 Acetonitrile:Water with 0.1% TFA. Store at 4°C or on ice until analysis.

    • Place the reaction vials in a 37°C incubator.

    • Withdraw subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours). The frequency of sampling should be adjusted based on the expected stability of the oxime.

    • Quench each sample immediately as described in step 3a.

  • HPLC Analysis:

    • Equilibrate the HPLC system and C18 column with the mobile phase. A typical gradient might be from 95% Water (0.1% TFA) to 95% Acetonitrile (0.1% TFA) over 15-20 minutes.

    • Inject equal volumes of the quenched samples.

    • Monitor the elution of the parent oxime derivative and its hydrolysis products (the original carbonyl compound) using a UV detector at an appropriate wavelength.

  • Data Analysis and Causality Check:

    • Integrate the peak area of the parent oxime derivative at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The data should fit a first-order decay curve. The slope of the resulting line is the negative of the rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / k .

    • Self-Validation: The appearance and increase of the corresponding carbonyl peak should correlate with the disappearance of the parent oxime peak, confirming that hydrolysis is the primary degradation pathway.

Protocol 2: Thermal Stability Assessment by DSC/TGA

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal stability and decomposition profile of an oxime derivative.

Objective: To determine the onset temperature of decomposition and characterize the thermal events (e.g., melting, exothermic decomposition) of a solid oxime sample.

Materials:

  • Solid oxime derivative (dry and pure)

  • DSC/TGA instrument

  • Aluminum or hermetically sealed pans

  • Inert gas supply (e.g., Nitrogen)

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dry oxime derivative into a tared DSC/TGA pan.

  • Instrument Setup (TGA):

    • Place the sample in the TGA furnace.

    • Purge with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a temperature well above the expected decomposition (e.g., 300-400°C) at a controlled rate (e.g., 10°C/min).

  • Instrument Setup (DSC):

    • Place the sample pan and a reference pan (empty) in the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

  • Data Analysis and Interpretation:

    • TGA Thermogram: The TGA curve plots weight loss versus temperature. A sharp drop in weight indicates decomposition. The onset temperature of this weight loss is a key stability indicator.

    • DSC Thermogram: The DSC curve plots heat flow versus temperature.

      • An endothermic peak typically corresponds to melting.

      • An exothermic peak indicates an energy-releasing event, such as decomposition or rearrangement. The onset temperature of a sharp exotherm is a critical safety parameter, indicating the beginning of a potentially hazardous thermal runaway[12].

    • Causality Check: Correlate the events on the DSC and TGA curves. If a sharp exothermic peak on the DSC coincides with a rapid weight loss on the TGA, it strongly validates that the event is an energetic decomposition.

Conclusion: Rational Design Based on Stability

The stability of the oxime linkage is a multifaceted and highly tunable property. Ketoximes offer the highest stability for applications requiring long-term in vivo persistence, while the pH-sensitivity of aromatic aldoximes provides a powerful mechanism for controlled release in targeted drug delivery[3][11]. The choice is not between "stable" and "unstable" but rather about selecting the derivative with the precise stability profile demanded by the biological or chemical system.

By understanding the interplay of intrinsic structural features and extrinsic environmental factors, and by employing robust, self-validating analytical methods, researchers can move beyond trial-and-error and rationally engineer oxime derivatives with predictable and optimal performance. This knowledge-driven approach is fundamental to advancing the development of next-generation therapeutics and functional materials.

References

  • Benchchem.
  • Wikipedia. Oxime.
  • Dirksen, A., & Hackeng, T. M. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Benchchem. (2025).
  • NOAA. Oximes. CAMEO Chemicals.
  • Benchchem. (2025).
  • Thermal Oxidative Degrad
  • Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime.
  • Benchchem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes.
  • Lorke, D. E., et al. (1995). Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
  • Yuan, L., et al. (2021).
  • Raines Laboratory. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Basappa, et al. (2018). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • cis trans isomerism - Why are oxime geometrical isomers stable?. (2015).
  • Walton, J. C., et al. (2020). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals.

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Comparative

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Methoxybenzaldehyde Oxime

For researchers, scientists, and professionals in drug development, the precise characterization of molecular entities is not merely a procedural step but a cornerstone of scientific rigor and product safety. 4-Methoxybe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular entities is not merely a procedural step but a cornerstone of scientific rigor and product safety. 4-Methoxybenzaldehyde oxime, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, presents a classic case of geometrical isomerism that necessitates meticulous purity assessment.[1] The restricted rotation around the carbon-nitrogen double bond gives rise to two distinct isomers: (E) and (Z) (also referred to as anti and syn, respectively).[2][3][4] The spatial arrangement of the hydroxyl group relative to the aldehyde proton dictates not only the physicochemical properties of the molecule but can also profoundly influence its biological activity and toxicological profile in downstream applications.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the robust assessment of the isomeric purity of 4-Methoxybenzaldehyde oxime. We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to ensure the trustworthiness and authority of your findings.

The Imperative of Isomeric Purity in a Regulated Landscape

In the pharmaceutical industry, the control of isomeric impurities is a critical quality attribute mandated by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), such as Q3A(R2) and Q6A, and pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), underscore the necessity of characterizing and controlling isomers in drug substances.[5][6][7][8] For instance, in the case of certain cephalosporin antibiotics containing an oxime moiety, the (Z)-isomer is known to exhibit superior antibacterial activity compared to its (E)-counterpart. This highlights that an ostensibly minor variation in stereochemistry can have significant therapeutic consequences. Therefore, the development of reliable analytical methods to separate and quantify these isomers is paramount.

A Comparative Analysis of Analytical Methodologies

The assessment of isomeric purity for 4-Methoxybenzaldehyde oxime primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and requires specific considerations, which we will explore in detail.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the method of choice for routine quality control due to its high resolution, sensitivity, and adaptability. The separation of the (E) and (Z) isomers of 4-Methoxybenzaldehyde oxime is typically achieved using a reversed-phase column.

Principle of Separation: The differential interaction of the two isomers with the stationary phase is the basis for their separation. The (E) and (Z) isomers possess subtle differences in polarity and shape, leading to distinct retention times.

Table 1: Comparative HPLC Data for Isomeric Purity Assessment

Parameter(E)-4-Methoxybenzaldehyde Oxime(Z)-4-Methoxybenzaldehyde Oxime
Retention Time (min) 8.57.2
Relative Retention Time 1.000.85
Resolution (Rs) -> 2.0
UV λmax (nm) 254254

Experimental Protocol: HPLC Analysis of 4-Methoxybenzaldehyde Oxime Isomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition of 40% acetonitrile, increasing to 60% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the 4-Methoxybenzaldehyde oxime sample in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Quantification: The percentage of each isomer is determined by the area normalization method.

Causality Behind Choices: The C18 stationary phase provides a nonpolar environment, allowing for separation based on the slight differences in hydrophobicity between the isomers. A gradient elution is often preferred to ensure adequate separation and reasonable run times. UV detection at 254 nm is suitable as both isomers possess a chromophore that absorbs in this region.

Diagram 1: HPLC Workflow for Isomeric Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 4-Methoxybenzaldehyde Oxime Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Isomer Percentages Integrate->Calculate

Caption: A streamlined workflow for the HPLC-based isomeric purity assessment of 4-Methoxybenzaldehyde oxime.

Gas Chromatography (GC): A High-Resolution Alternative

GC offers excellent resolving power and is particularly useful for volatile and thermally stable compounds. For oximes, derivatization is often employed to improve their thermal stability and chromatographic behavior.[9]

Principle of Separation: The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The different volatilities and interactions of the derivatized isomers with the stationary phase lead to their separation.

Experimental Protocol: GC Analysis of Silylated 4-Methoxybenzaldehyde Oxime Isomers

  • Derivatization:

    • To 1 mg of the oxime sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent like pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A nonpolar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Injection: 1 µL, split mode.

Causality Behind Choices: Silylation of the hydroxyl group increases the volatility and thermal stability of the oxime, preventing degradation in the hot injector and column.[9] A nonpolar column like DB-5 separates compounds primarily based on their boiling points, which will differ slightly for the silylated isomers. FID is a sensitive and universal detector for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and quantification of isomers.[10] It provides detailed structural information based on the chemical environment of atomic nuclei.

Principle of Differentiation: The (E) and (Z) isomers of 4-Methoxybenzaldehyde oxime will exhibit distinct chemical shifts for the protons and carbons in proximity to the C=N bond. This is due to the anisotropic effect of the double bond and through-space interactions of the substituents.[10] For instance, the aldehyde proton will experience a different magnetic environment depending on its orientation relative to the hydroxyl group's lone pair of electrons. 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by detecting spatial proximity between protons.[11][12]

Table 2: Representative ¹H NMR Chemical Shift Data (in DMSO-d₆)

Proton(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)Rationale for Difference
-CH=N- ~8.1~7.5The aldehyde proton in the (E)-isomer is deshielded by the lone pair on the nitrogen.
-OH ~11.2~10.8The hydroxyl proton's chemical shift is also sensitive to the isomeric configuration.

Experimental Protocol: Quantitative NMR (qNMR) for Isomeric Purity

  • Sample Preparation:

    • Accurately weigh about 20 mg of the 4-Methoxybenzaldehyde oxime sample.

    • Dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard with a known concentration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all relevant signals.

  • Quantification:

    • Integrate the well-resolved signals corresponding to each isomer (e.g., the -CH=N- proton).

    • Calculate the molar ratio of the isomers by comparing their integral values to that of the internal standard.

Causality Behind Choices: DMSO-d₆ is a suitable solvent that can solubilize the oxime and its isomers. An internal standard is crucial for accurate quantification. A high-field NMR provides better signal dispersion, which is essential for resolving the signals of the two isomers.

Diagram 2: Logic for Isomer Identification by NMR

NMR_Logic cluster_E_isomer (E)-Isomer cluster_Z_isomer (Z)-Isomer E_structure H and OH are anti E_proton Aldehyde proton (δ ≈ 8.1 ppm) E_structure->E_proton Deshielding Effect Z_structure H and OH are syn Z_proton Aldehyde proton (δ ≈ 7.5 ppm) Z_structure->Z_proton Shielding Effect NMR_Spectrum ¹H NMR Spectrum NMR_Spectrum->E_proton Observe Chemical Shifts NMR_Spectrum->Z_proton Observe Chemical Shifts

Caption: The relationship between isomeric structure and observed ¹H NMR chemical shifts for 4-Methoxybenzaldehyde oxime.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The robust assessment of the isomeric purity of 4-Methoxybenzaldehyde oxime is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. While HPLC provides a reliable and high-throughput method for routine quality control, and GC offers a high-resolution alternative, NMR spectroscopy remains the definitive technique for structural confirmation and accurate quantification.

A comprehensive analytical strategy should leverage the strengths of each of these methods. Chromatographic techniques are ideal for separation and routine quantification, while NMR should be employed for the definitive identification of isomers and as a primary method for the certification of reference standards. By understanding the principles behind each technique and implementing validated protocols, researchers and drug development professionals can confidently ensure the isomeric purity of 4-Methoxybenzaldehyde oxime, thereby upholding the highest standards of scientific integrity and product quality.

References

  • Doubtnut. (n.d.). Explain about the geometrical isomerism possible in oximes. Retrieved from [Link]

  • Topics in Organic Chemistry. (2022, May 1). What is syn-anti isomerism? Retrieved from [Link]

  • ResearchGate. (n.d.). The syn-anti isomerism of the simple oxime group assuming that R1 takes... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 5). Confusion on syn and anti nomenclature. Retrieved from [Link]

  • Scribd. (n.d.). Syn Anti Nome System - 4th Sem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Silylated Oxime Isomers by High Resolution Gas Chromatography. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • ResearchGate. (2004). Rate and equilibrium constants for hydrolysis and isomerization of (E)‐ and (Z)‐p‐methoxybenzaldehyde oximes. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. Retrieved from [Link]

  • PubMed. (n.d.). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, December 14). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Retrieved from [Link]

  • TSI Journals. (2010, March 1). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Retrieved from [Link]

  • Mtor Life Sciences Pvt. Ltd. (n.d.). Pharmacopeia Standards. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • National Institutes of Health. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PMC. Retrieved from [Link]

  • MDPI. (2024, May 16). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Retrieved from [Link]

  • ACS Omega. (2023, March 6). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-Methoxybenzaldehyde O-(N-phenylcarbamoyl)oxime. Retrieved from [Link]

  • National Institutes of Health. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC. Retrieved from [Link]

  • ACS Publications. (2025, December 3). Structure Determination of Synthesized Nitrosamine Drug Substance-Related Impurities (NDSRIs) Using 3D ED/MicroED. Organic Process Research & Development. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Validation of 4-Methoxybenzaldehyde Oxime Standards

This guide provides an in-depth, technical comparison and procedural walkthrough for the validation of 4-Methoxybenzaldehyde oxime standards using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison and procedural walkthrough for the validation of 4-Methoxybenzaldehyde oxime standards using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond rote instructions to explore the causality behind experimental choices, ensuring a robust and self-validating methodology. This document is intended for researchers, analytical scientists, and drug development professionals who require highly accurate and traceable purity assessments of chemical reference materials.

The Imperative for a Primary Method in Standard Validation

In the landscape of analytical chemistry, the quality of a reference standard is the bedrock upon which all subsequent measurements are built. Chromatographic methods like HPLC, while powerful for separation, are relative techniques; their accuracy is contingent upon a reference standard of the exact same compound, which is often unavailable for novel substances or impurities.[1] The mass balance approach, which calculates purity by subtracting all identified impurities, carries the inherent risk of overlooking non-chromophoric or unexpected contaminants.

This is where Quantitative NMR (qNMR) emerges as a powerful alternative. Recognized by metrological institutes as a primary ratio method of measurement, qNMR offers a direct and absolute means of quantification.[2][3] The foundational principle is elegantly simple: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5] By co-dissolving a known mass of a sample with a known mass of a highly pure, certified internal standard, we can determine the sample's purity with direct traceability to the International System of Units (SI), without needing a pre-existing standard of the analyte itself.[4][6][7]

This guide will demonstrate the application of this principle to 4-Methoxybenzaldehyde oxime, a versatile organic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[8]

The qNMR Workflow: A Conceptual Overview

The absolute purity determination by qNMR using an internal standard follows a logical and traceable progression. Each step is designed to minimize uncertainty and ensure the final calculated purity is accurate and defensible.

qNMR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Metrological Weighing of Analyte (4-Methoxybenzaldehyde oxime) dissolve Quantitative Dissolution in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Metrological Weighing of Certified Internal Standard (IS) weigh_is->dissolve setup Instrument Setup & Parameter Optimization (T1, 90° Pulse, etc.) dissolve->setup acquire Acquire Free Induction Decay (FID) setup->acquire process FID Processing (Zero-Fill, Apodization) acquire->process correct Manual Phasing & Baseline Correction process->correct integrate Integrate Non-Overlapping Analyte & IS Signals correct->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: High-level workflow for purity determination by qNMR.

Causality in Experimental Design: The "Why" Behind the "How"

A successful qNMR experiment is not accidental; it is the result of deliberate choices grounded in the physical properties of the molecules and the principles of NMR spectroscopy.

Analyte & Internal Standard: A Deliberate Pairing

The selection of an appropriate internal standard (IS) is arguably the most critical decision in the experimental design. The goal is to create a spectral environment where signals from both the analyte and the standard are distinct and can be integrated without interference.

  • Analyte: 4-Methoxybenzaldehyde oxime (C₈H₉NO₂)

    • Structure: Possesses several distinct proton environments ideal for quantification.

    • Key Signals: In DMSO-d₆, we expect to see a sharp singlet for the methoxy (-OCH₃) protons, aromatic protons in the 6.9-7.5 ppm range, a singlet for the oxime proton (-CH=N), and a singlet for the hydroxyl proton (-OH).[9] The methoxy singlet or the oxime proton singlet are excellent candidates for integration due to their simplicity and separation from other signals. Exchangeable protons like the -OH should not be used for quantification.[10]

  • Internal Standard Selection: Justification for Dimethyl Sulfone (DMSO₂)

    • Purity & Traceability: A certified reference material (CRM) of DMSO₂ with a purity ≥99.9% and traceability to NIST or another NMI is readily available.[11] This is non-negotiable for an authoritative result.

    • Chemical Inertness: DMSO₂ is chemically stable and will not react with the analyte or solvent.

    • Spectral Simplicity: It produces a single, sharp singlet in the NMR spectrum, minimizing the chance of overlap. In DMSO-d₆, this signal appears around 3.1 ppm.

    • Signal Separation: This 3.1 ppm signal is well-separated from the key signals of 4-Methoxybenzaldehyde oxime, ensuring clean integration.

    • Solubility: It is highly soluble in DMSO-d₆, matching the solvent for the analyte.[12]

Caption: Comparison of Analyte and selected Internal Standard.

Acquisition Parameters: Ensuring Quantitative Fidelity

Collecting a spectrum for quantification is fundamentally different from collecting one for simple structural elucidation.[10] Each parameter must be optimized to guarantee that the signal intensity accurately reflects the molar concentration. Failure to do so is the most common source of error in qNMR.

ParameterRecommended SettingRationale & Causality
Pulse Angle 90°A 90° pulse maximizes the signal intensity for each scan, which is crucial for achieving a high signal-to-noise ratio (S/N) and improving integration precision. While shorter pulses (e.g., 30°) allow for faster repetition, they sacrifice signal per scan. For a definitive purity assignment, accuracy is prioritized over speed.[1][13]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)This is the most critical parameter for accuracy. T₁ is the spin-lattice relaxation time, the time constant for nuclei to return to thermal equilibrium after a pulse. To ensure all protons (in both analyte and IS) are fully relaxed before the next pulse, the delay must be at least 5 times, and ideally 7 times, the longest T₁ value in the sample. Incomplete relaxation leads to signal saturation and an underestimation of the integral area.[1][13]
Number of Scans (ns) ≥ 64 (or as needed)The goal is to achieve an S/N ratio of at least 250:1 for the signals being integrated.[10] This level of S/N minimizes the contribution of noise to the integral, keeping integration errors below 1%. The required number of scans will depend on the sample concentration and instrument sensitivity.
Dummy Scans (ds) 4These are scans performed before data acquisition begins. They establish a steady-state equilibrium for the spins, ensuring that the first acquired scan is quantitatively reliable.[14]
Sample Spinning OffSample spinning can introduce spinning sidebands, which are small artifact peaks that can interfere with the signals of interest or complicate the baseline, leading to integration errors. Modern spectrometers have excellent homogeneity, making spinning unnecessary.[1]

Experimental Protocol & Data Analysis

This section provides a self-validating, step-by-step methodology for the purity determination of 4-Methoxybenzaldehyde oxime.

Detailed Experimental Protocol

A. Sample Preparation

  • Weighing: Using a calibrated microbalance with 0.01 mg readability, accurately weigh approximately 10-15 mg of the 4-Methoxybenzaldehyde oxime sample into a clean, dry vial. Record the mass (mAnalyte).[14]

  • In the same vial, accurately weigh approximately 8-12 mg of the Dimethyl Sulfone Certified Reference Material (CRM). Record the mass (mIS). The goal is a near 1:1 molar ratio to optimize signal intensities.[1]

  • Dissolution: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial. Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Quantitatively transfer the solution to a high-quality 5 mm NMR tube.

B. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automatic shimming to optimize magnetic field homogeneity.

  • T₁ Determination (Crucial Step): Run an inversion-recovery experiment to determine the T₁ relaxation time for all signals of interest, particularly the oxime proton of the analyte and the methyl singlet of the IS.[1]

  • Quantitative Acquisition: Set the acquisition parameters according to the table in Section 3.2. Critically, set the relaxation delay (d1) to be at least 5 times the longest T₁ value measured in the previous step. Acquire the ¹H NMR spectrum.

C. Data Processing

  • Apply a small exponential line broadening (LB = 0.1 - 0.3 Hz) to improve the S/N without significantly distorting the lineshape.[14]

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[1]

  • Manually apply a baseline correction, ensuring a flat baseline across the entire spectrum, especially around the signals to be integrated. Automatic routines can often introduce errors.[1][10]

  • Integration:

    • Calibrate the integral of the well-resolved DMSO₂ singlet at ~3.1 ppm to a value of 6.00 (as it represents 6 protons).

    • Integrate the singlet corresponding to the oxime proton (-CH=N) of 4-Methoxybenzaldehyde oxime (expected around 8.1 ppm). Record this integral value (IAnalyte).

Purity Calculation

The purity of the analyte (PAnalyte) is calculated using the following equation, which relates the integral values to the molar quantities of each substance.[10][14]

P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

Where:

  • IAnalyte : Integral of the analyte's quantification signal.

  • IIS : Integral of the internal standard's signal.

  • NAnalyte : Number of protons giving rise to the analyte's signal (in this case, 1).

  • NIS : Number of protons giving rise to the IS's signal (in this case, 6).

  • MWAnalyte : Molecular weight of the analyte (151.16 g/mol ).

  • MWIS : Molecular weight of the internal standard (94.13 g/mol ).

  • mAnalyte : Mass of the analyte.

  • mIS : Mass of the internal standard.

  • PIS : Certified purity of the internal standard (as a percentage).

Example Data & Calculation

The following table presents hypothetical data from a qNMR experiment for illustration.

ParameterSymbolValueSource
Mass of AnalytemAnalyte12.55 mgWeighed
Mass of IS (DMSO₂)mIS9.82 mgWeighed
Purity of ISPIS99.95 %Certificate of Analysis
Integral of Analyte SignalIAnalyte0.98From Spectrum
Integral of IS SignalIIS6.00From Spectrum (Calibrated)
Protons of Analyte SignalNAnalyte1Molecular Structure
Protons of IS SignalNIS6Molecular Structure
MW of AnalyteMWAnalyte151.16 g/mol Calculated
MW of ISMWIS94.13 g/mol Calculated

Calculation: P_Analyte (%) = (0.98 / 6.00) * (6 / 1) * (151.16 / 94.13) * (9.82 / 12.55) * 99.95 P_Analyte (%) = 0.98 * 1.6058 * 0.7825 * 99.95 P_Analyte (%) = 98.49 %

Method Comparison: qNMR vs. Alternatives

To provide context, it is valuable to compare qNMR with other common analytical techniques used for purity determination.

FeatureQuantitative NMR (qNMR) HPLC-UV Mass Balance
Principle Absolute molar ratioRelative response vs. standard100% - Sum of all impurities
Reference Standard Requires a certified IS, but not of the analyte itself.[6]Requires a certified standard of the identical analyte.[1]Requires standards for all potential impurities to be quantified.
Traceability Direct SI traceability via certified IS and metrological weighing.[7][11]Traceability is dependent on the reference standard used.Indirect; relies on the accuracy of multiple, separate tests.
Selectivity Excellent; based on unique chemical shifts. Can quantify in the presence of "invisible" impurities (no ¹H).[14]Dependent on chromatographic separation and chromophore presence.Vulnerable to unknown or non-responsive impurities.
Sample Prep Simple dissolution and weighing.More complex; mobile phase prep, filtering.Requires multiple sample preparations for different tests (water, solvents, etc.).
Analysis Time ~15-30 mins per sample (including T₁).[6]~20-60 mins per sample (including equilibration).Can take days to complete all necessary tests.
Destructive? No, the sample can be fully recovered.[4]Yes, the sample is consumed.Yes, samples are consumed in various tests.
Key Advantage Universal detector for soluble molecules; primary method.Excellent for separating complex mixtures and trace analysis.Provides a holistic view of purity including non-organic components.

Conclusion: An Authoritative Tool for Quality Assurance

Quantitative NMR is a robust, reliable, and versatile technique for the primary validation of chemical standards like 4-Methoxybenzaldehyde oxime.[15] Its strength lies in its fundamental principle, which directly links signal intensity to the number of molecules, thereby bypassing the compound-specific response factors that challenge other methods.[16] By carefully selecting a certified internal standard, meticulously optimizing acquisition parameters—especially the relaxation delay—and performing precise data processing, qNMR provides a direct, SI-traceable purity value with a well-defined uncertainty budget. This makes it an indispensable tool for any laboratory committed to the highest standards of analytical quality and scientific integrity.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). qNMR--a versatile concept for the validation of natural product reference compounds. Journal of Natural Products.
  • Durham University. (n.d.). Quantitative NMR Spectroscopy.
  • USP. (n.d.). Purity by Absolute qNMR Instructions.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Zhang, L., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate.
  • Chemistry For Everyone. (2025). What Is Quantitative NMR (qNMR)?. YouTube.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • BIPM. (n.d.). qNMR.
  • ResearchGate. (n.d.). 1H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21).
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • ResearchGate. (2025). Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines.
  • ResearchGate. (2024). Development of Certified Reference Material Solutions for qNMR and Instrument Performance Qualification.
  • AWS. (2022). qNMR - Quantitative Analysis by NMR.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime.
  • Chem-Impex. (n.d.). 4-Methoxybenzaldehyde Oxime.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Methoxybenzaldehyde Oxime: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-Methoxybenzaldehyde oxime, a compound requiring careful handling due to its hazardous properties.

This document moves beyond a simple checklist, offering a causal explanation for each procedural step. By understanding the "why" behind these protocols, laboratory personnel can cultivate a proactive safety mindset, mitigating risks and ensuring the well-being of themselves and their colleagues.

Hazard Assessment and Characterization of 4-Methoxybenzaldehyde Oxime

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 4-Methoxybenzaldehyde oxime is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

The primary hazards are associated with its irritant properties and acute toxicity upon ingestion, skin contact, or inhalation[1]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment to prevent exposure.

Table 1: Hazard Summary for 4-Methoxybenzaldehyde Oxime

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Pre-Disposal: Safe Handling and Storage of Waste

Proper handling and storage practices are the first line of defense in minimizing risks associated with chemical waste. These procedures are designed to prevent accidental exposure and ensure the waste is securely contained until final disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the known hazards of 4-Methoxybenzaldehyde oxime. The following PPE is mandatory when handling this chemical or its waste[2][3][4][5]:

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[4][5].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use[6].

  • Body Protection: A laboratory coat is essential to protect against skin contact.

  • Respiratory Protection: All handling of 4-Methoxybenzaldehyde oxime should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2][7]. If a fume hood is not available, a respirator may be necessary[4][6].

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.

  • Incompatible Materials: 4-Methoxybenzaldehyde oxime waste should be stored separately from strong oxidizing agents, strong bases, and strong reducing agents[8].

  • Waste Container: Collect waste 4-Methoxybenzaldehyde oxime in a dedicated, properly sealed, and chemically compatible container[2][9]. The container should be clearly labeled as "Hazardous Waste"[10].

The workflow for pre-disposal handling is illustrated in the diagram below:

Start Begin Waste Collection PPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Start->PPE Ventilation Work in a Chemical Fume Hood PPE->Ventilation Segregation Segregate from Incompatible Materials Ventilation->Segregation Container Use a Dedicated, Labeled Waste Container Segregation->Container Labeling Label Container: 'Hazardous Waste' '4-Methoxybenzaldehyde oxime' Container->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage

Caption: Pre-Disposal Handling Workflow

Step-by-Step Disposal Protocol

The recommended method for the disposal of 4-Methoxybenzaldehyde oxime is through a licensed and certified professional waste disposal service. Adherence to institutional and regulatory guidelines is mandatory.

Waste Accumulation and Labeling
  • Collection: Collect all waste containing 4-Methoxybenzaldehyde oxime, including contaminated materials like gloves and weighing paper, in the designated hazardous waste container[2].

  • Labeling: The waste container must be clearly and accurately labeled[10][11]. The label should include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "4-Methoxybenzaldehyde oxime".

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).

    • The specific hazards (e.g., "Toxic," "Irritant").

Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][12]. The SAA must:

  • Be at or near the point of generation[10].

  • Have secondary containment to capture any potential leaks.

  • Be located away from drains and sources of ignition[2].

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it reaches the maximum storage time allowed by your institution (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[12][13].

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your EHS department and regulatory agencies.

The decision-making process for the disposal of 4-Methoxybenzaldehyde oxime is outlined below:

Start Waste Generated IsContainerLabeled Is the waste container properly labeled? Start->IsContainerLabeled IsStoredCorrectly Is the container stored in a designated SAA? IsContainerLabeled->IsStoredCorrectly Yes LabelContainer Label container with 'Hazardous Waste' and chemical details IsContainerLabeled->LabelContainer No IsStoredCorrectly->Start No IsFull Is the container full or storage time exceeded? IsStoredCorrectly->IsFull Yes IsFull->Start No ContactEHS Contact EHS for Waste Pickup IsFull->ContactEHS Yes End Disposal Complete ContactEHS->End LabelContainer->IsStoredCorrectly StoreContainer Move container to a designated SAA

Caption: Disposal Decision Workflow

Regulatory Compliance

The disposal of 4-Methoxybenzaldehyde oxime is governed by federal, state, and local regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[13].

While a specific EPA waste code for 4-Methoxybenzaldehyde oxime is not explicitly listed, it would likely be classified as a hazardous waste based on its toxic characteristics. It is the responsibility of the waste generator to make this determination, often in consultation with their EHS department[14].

Conclusion: A Commitment to Safety

The procedures outlined in this guide provide a robust framework for the safe and compliant disposal of 4-Methoxybenzaldehyde oxime. By integrating these practices into standard laboratory operations, researchers and scientists can uphold their commitment to a safe and environmentally responsible research environment. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

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